molecular formula C41H72N4O18S B570239 Biotin-PEG12-NHS ester

Biotin-PEG12-NHS ester

カタログ番号: B570239
分子量: 941.1 g/mol
InChIキー: WOLXSUFTTIRQOU-BVCQTOFBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin-PEG12-NHS ester, also known as this compound, is a useful research compound. Its molecular formula is C41H72N4O18S and its molecular weight is 941.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLXSUFTTIRQOU-BVCQTOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72N4O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG12-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and drug development. We will delve into its chemical structure, mechanism of action, key applications, and detailed experimental protocols.

Introduction to this compound

This compound is a versatile biotinylation reagent designed for the efficient labeling of proteins, antibodies, and other molecules containing primary amines.[1] Its structure is composed of three key functional components:

  • A biotin (B1667282) moiety, which exhibits an exceptionally high binding affinity for avidin (B1170675) and streptavidin proteins.[1][2]

  • A long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with 12 PEG units, which enhances water solubility and minimizes steric hindrance.[1][3]

  • An N-hydroxysuccinimide (NHS) ester , an amine-reactive group that forms stable amide bonds with primary amines.[1][2]

This unique combination of features makes this compound an invaluable tool for a wide range of applications, including affinity purification, immunoassays, cell surface labeling, and targeted drug delivery.[2][3][4]

Chemical Structure and Properties

The structure of this compound consists of a biotin head group linked via a valeric acid sidechain to a 12-unit polyethylene glycol spacer, which is terminated by an NHS ester.

cluster_biotin Biotin Moiety cluster_peg PEG Spacer cluster_nhs Reactive Group Biotin Biotin ValericAcid Valeric Acid Linker Biotin->ValericAcid PEG12 Polyethylene Glycol (12 units) ValericAcid->PEG12 NHS NHS Ester PEG12->NHS

Caption: Chemical structure of this compound.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₄₁H₇₂N₄O₁₈S[3][5][6]
Molecular Weight ~941.1 g/mol [3][5][6][7][8]
CAS Number 365441-71-0[3][5][6][7][9]
Appearance White to off-white solid[3][9]
Purity ≥95%[8][9]
Solubility Soluble in DMSO and DMF[3][10]
Storage Conditions Store at -20°C, protect from moisture[7][11]
Melting Point 74-76°C[12]

Mechanism of Action: Amine-Reactive Conjugation

The biotinylation reaction using this compound is a straightforward and efficient process. The NHS ester is a highly reactive group that readily undergoes a nucleophilic attack by primary amines (-NH₂), which are present on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[1] This reaction, typically carried out in a pH range of 7-9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][12][13]

Reagent This compound Conjugate Biotinylated Protein (Stable Amide Bond) Reagent->Conjugate pH 7-9 Byproduct NHS Byproduct Reagent->Byproduct Protein Protein with Primary Amine (R-NH₂) Protein->Conjugate

Caption: Reaction of this compound with a primary amine.

Key Advantages of the PEG Spacer

The 12-unit polyethylene glycol (PEG) spacer is a critical feature of this reagent, offering several advantages over biotinylation reagents with shorter, hydrophobic spacers:

  • Enhanced Water Solubility : The hydrophilic nature of the PEG chain imparts greater water solubility to the reagent and the resulting biotinylated molecule, which helps to prevent aggregation.[1][3]

  • Reduced Steric Hindrance : The long spacer arm effectively positions the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and ensuring greater accessibility for binding to streptavidin or avidin.[3][13]

  • Membrane Impermeability : The water-solubility of the reagent prevents it from permeating cell membranes, making it an ideal choice for the specific labeling of cell surface proteins.[1][3]

Experimental Protocols and Applications

This compound is employed in a variety of applications due to its efficient and versatile nature.

Common Applications:
  • Protein and Antibody Labeling : For use in ELISA, Western blotting, and other immunodetection assays.[1][3]

  • Cell Surface Biotinylation : To study membrane protein dynamics, expression, and localization.[3]

  • Affinity Purification : For the isolation of specific proteins or protein complexes from lysates using streptavidin-coated beads (pull-down assays).[3]

  • Drug Delivery Systems : Utilized in targeted drug delivery by conjugating therapeutic agents to biotinylated carriers.[3] It also serves as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[10]

General Protocol for Protein Biotinylation

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for specific applications.

A. Materials Required:

  • This compound

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for removing excess biotin

B. Procedure:

  • Reagent Preparation :

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[14]

    • Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.[14] This stock solution should be prepared fresh immediately before use.

  • Biotinylation Reaction :

    • Calculate the required volume of the biotin reagent stock solution. A 5- to 20-fold molar excess of the reagent to the protein is a common starting point for proteins at concentrations greater than 2 mg/mL.[1]

    • Add the calculated amount of the biotin reagent to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours on ice.

  • Removal of Excess Biotin :

    • After incubation, remove non-reacted biotin reagent to prevent interference in downstream applications. This can be achieved using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

  • Storage :

    • Store the resulting biotinylated protein according to its specific requirements, typically at 4°C for short-term or -20°C for long-term storage.

Prep Prepare Protein in Amine-Free Buffer Calc Calculate Molar Excess (e.g., 20x) Prep->Calc ReagentPrep Prepare Fresh This compound Stock in DMSO/DMF ReagentPrep->Calc React Add Reagent to Protein Incubate (e.g., 1 hr, RT) Calc->React Purify Remove Excess Biotin (Desalting Column / Dialysis) React->Purify Store Store Biotinylated Protein Purify->Store

References

A Technical Guide to the Mechanism and Application of Biotin-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotin-PEG12-NHS ester is a versatile reagent widely employed for this purpose. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Principles of this compound Functionality

This compound is a heterobifunctional crosslinker composed of three key functional moieties: a biotin (B1667282) group for detection and purification, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester for covalent bond formation.[1] The synergistic action of these components enables the stable and specific labeling of proteins and other biomolecules.

The NHS Ester: Covalent Labeling of Primary Amines

The primary mechanism of action for this compound is the acylation of nucleophiles, specifically the primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[2][3] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5).[4][5] The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]

The primary competing reaction is the hydrolysis of the NHS ester, which is also pH-dependent.[4][5] Therefore, careful control of the reaction buffer and pH is critical for maximizing labeling efficiency.

The PEG12 Spacer: Enhancing Solubility and Reducing Steric Hindrance

The polyethylene glycol (PEG) spacer in bioconjugation serves several critical functions.[6][7] The PEG12 spacer, a chain of twelve ethylene (B1197577) glycol units, is a hydrophilic and flexible linker that imparts several advantageous properties to the reagent and the resulting conjugate.[8][9]

Key benefits of the PEG12 spacer include:

  • Enhanced Hydrophilicity and Solubility : Many biomolecules and therapeutic payloads are hydrophobic. The hydrophilic PEG spacer increases the overall water solubility of the conjugate, preventing aggregation and improving handling.[8][10]

  • Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration shell around the conjugate, masking immunogenic epitopes and shielding it from enzymatic degradation.[6][8]

  • Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG spacer can contribute to a longer circulation half-life of the labeled molecule.[6]

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG12 spacer provides critical spatial separation between the biotin molecule and the labeled protein. This minimizes the risk of the biotin tag interfering with the biological activity of the protein and ensures that the biotin remains accessible for binding to avidin (B1170675) or streptavidin.[8]

Biotin: High-Affinity Binding for Detection and Purification

Biotin, also known as vitamin B7, is a small molecule that forms one of the strongest known non-covalent interactions with the proteins avidin and streptavidin.[11][12][13] This interaction is characterized by an exceptionally low dissociation constant (Kd = 10⁻¹⁵ M), making the bond formation rapid and essentially irreversible under a wide range of conditions.[11][14]

This high-affinity interaction is the foundation for a multitude of downstream applications, including:

  • Immunoassays : Such as ELISA, Western blotting, and immunohistochemistry for protein detection and quantification.[11][15]

  • Affinity Purification : Enabling the isolation of biotinylated molecules and their binding partners from complex mixtures.[16]

  • Cell Surface Labeling : For studying receptor dynamics and protein localization.[17]

  • Signal Amplification : The tetrameric nature of avidin and streptavidin, each capable of binding four biotin molecules, allows for the creation of large complexes that amplify the detection signal.[11]

Quantitative Data

The following tables summarize key quantitative parameters associated with the components and reactions of this compound.

ParameterValueSource(s)
Biotin-Avidin/Streptavidin Interaction
Dissociation Constant (Kd)10⁻¹⁵ M[11][13]
NHS Ester Reaction
Optimal pH Range7.2 - 9[2][5]
Half-life of NHS-ester at pH 7.0, 0°C4 - 5 hours[5]
Half-life of NHS-ester at pH 8.6, 4°C10 minutes[5]
This compound Properties
Molecular Weight~941.1 g/mol [18]
Spacer Arm Length~50.1 Å

Note: The spacer arm length is an approximation based on the extended conformation of the PEG12 chain and the biotin linker.

Experimental Protocols

This section provides a detailed methodology for the biotinylation of a protein using this compound.

Materials
  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette).

Procedure
  • Buffer Exchange : Ensure the protein solution is in an amine-free buffer at the desired concentration. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester and must be avoided.[2][16]

  • Preparation of this compound Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.[19][20] The NHS ester is susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical.[20]

  • Biotinylation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[21] The optimal molar ratio may need to be determined empirically based on the protein and desired degree of labeling. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[19][20]

  • Quenching the Reaction : To stop the biotinylation reaction, add a quenching reagent containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.[16] Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification : Remove excess, unreacted biotinylation reagent from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[16][19] This step is crucial to prevent interference in downstream applications.

  • Determination of Biotinylation Extent (Optional) : The degree of biotin incorporation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G Mechanism of this compound Action cluster_reagent This compound cluster_protein Target Protein cluster_conjugate Biotinylated Protein cluster_detection Detection/Purification Biotin Biotin PEG12 PEG12 Spacer Biotin->PEG12 Linker Streptavidin Streptavidin/Avidin NHS_Ester NHS Ester PEG12->NHS_Ester Linker Primary_Amine Primary Amine (-NH2) (Lysine or N-terminus) NHS_Ester->Primary_Amine Nucleophilic Attack Amide_Bond Stable Amide Bond Protein Protein Protein->Primary_Amine Primary_Amine->Amide_Bond Forms Biotin_Protein Biotinylated Protein Biotin_Protein->Amide_Bond Biotin_Protein->Streptavidin High-Affinity Binding (Kd = 10^-15 M)

Caption: Logical relationship of this compound components.

G NHS Ester Reaction with a Primary Amine NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-Protein) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS Leaving Group Tetrahedral_Intermediate->NHS_Leaving_Group Release

Caption: Signaling pathway of the NHS ester reaction.

G Experimental Workflow for Protein Biotinylation Start Start: Purified Protein in Amine-Free Buffer Prepare_Reagent Prepare Fresh This compound Stock in DMSO/DMF Start->Prepare_Reagent Reaction Incubate Protein with Biotin Reagent (RT or 4°C) Prepare_Reagent->Reaction Quench Quench Reaction with Tris or Glycine Reaction->Quench Purify Purify Biotinylated Protein (Desalting or Dialysis) Quench->Purify End End: Purified Biotinylated Protein Purify->End

Caption: Experimental workflow for protein biotinylation.

References

Navigating the Solubility and Application of Biotin-PEG12-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility, experimental applications, and underlying mechanisms of Biotin-PEG12-NHS ester. This bifunctional molecule, integral to modern bioconjugation techniques, plays a pivotal role in the targeted labeling and analysis of proteins and other biomolecules. This guide offers detailed quantitative data, step-by-step experimental protocols, and visual representations of key biological processes to empower researchers in their scientific endeavors.

Core Properties and Solubility Profile

This compound is a biotinylation reagent featuring a 12-unit polyethylene (B3416737) glycol (PEG) spacer arm terminating in an N-hydroxysuccinimide (NHS) ester. The biotin (B1667282) moiety provides a high-affinity binding site for streptavidin and avidin (B1170675), while the NHS ester enables covalent conjugation to primary amines on target molecules. The hydrophilic PEG linker is a key structural feature that significantly enhances the water solubility of the molecule and the resulting biotinylated conjugate.[1][2][3] This property is crucial for a multitude of biological experiments conducted in aqueous environments.[1]

While the PEG spacer confers water solubility, for practical laboratory use, this compound is often first dissolved in an organic solvent to create a stock solution before being introduced into an aqueous reaction buffer.[3] This ensures complete dissolution and accurate concentration determination before proceeding with biotinylation reactions.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The following table summarizes the available quantitative data for this compound and a related, shorter-linker variant for comparison.

CompoundSolventSolubility
This compound Dimethylsulfoxide (DMSO)100 mg/mL (106.26 mM)[4][5]
This compound 10% DMSO in 20% SBE-β-CD in Saline≥ 2.5 mg/mL (2.66 mM)[4]
This compound 10% DMSO in Corn Oil≥ 2.5 mg/mL (2.66 mM)[4]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in protein biotinylation and for the subsequent purification of the labeled proteins.

Protocol 1: Protein Biotinylation using this compound

This protocol outlines the steps for the covalent labeling of proteins with this compound.

Materials:

  • Protein to be biotinylated (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2-8.0 (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).[6][7] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[6]

  • Biotinylation Reaction:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]

    • Add the calculated amount of the this compound stock solution to the protein solution. A 20-fold molar excess of the biotin reagent is a common starting point.[6][7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture. The primary amines in the quenching buffer will react with any excess NHS ester.

  • Purification:

    • Remove unreacted this compound and the quenching agent by dialysis against PBS or by using a desalting spin column.[6]

  • Storage:

    • Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the capture and purification of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-conjugated agarose (B213101) or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 for denaturing elution, or a buffer containing 5 mM biotin for non-denaturing elution with monomeric avidin resins)[8]

  • Microcentrifuge tubes or columns

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in the Binding/Wash Buffer.

    • Wash the beads by centrifuging (for magnetic beads, use a magnetic stand) to pellet the beads, removing the supernatant, and resuspending in fresh Binding/Wash Buffer. Repeat this step two to three times.

  • Binding:

    • Add the biotinylated protein sample to the prepared streptavidin beads.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated protein to bind to the streptavidin.

  • Washing:

    • Pellet the beads and remove the supernatant.

    • Wash the beads with Binding/Wash Buffer to remove non-specifically bound proteins. Repeat the wash step three to five times.

  • Elution:

    • Add the Elution Buffer to the beads and incubate to release the biotinylated protein.

    • Pellet the beads and collect the supernatant containing the purified biotinylated protein.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow for protein biotinylation and affinity purification, and the signaling pathway of PROTAC-mediated protein degradation, a key application for this compound as a linker.

experimental_workflow cluster_biotinylation Protein Biotinylation cluster_purification Affinity Purification A 1. Prepare Protein Solution (Amine-free buffer) C 3. Mix and Incubate (Room Temperature) A->C B 2. Prepare Biotin-PEG12-NHS Ester Stock Solution (DMSO) B->C D 4. Quench Reaction (e.g., Tris buffer) C->D F 6. Bind Biotinylated Protein D->F Biotinylated Protein E 5. Prepare Streptavidin Beads E->F G 7. Wash Beads F->G H 8. Elute Purified Protein G->H

Biotinylation and Affinity Purification Workflow.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Biotin-PEG12-NHS Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

This compound is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10][11] The this compound can be utilized as a linker to connect the POI-binding ligand to the E3 ligase ligand. The signaling pathway involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[9][11] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10][11] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[11][12]

References

An In-depth Technical Guide to Biotin-PEG12-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Biotin-PEG12-NHS ester, a versatile reagent for the biotinylation of proteins and other primary amine-containing molecules. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug development, diagnostics, and proteomics.

Core Chemical and Physical Properties

This compound is a bifunctional molecule that consists of a biotin (B1667282) moiety, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure imparts desirable properties for various bioconjugation applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄₁H₇₂N₄O₁₈S[1][2][3]
Molecular Weight ~941.1 g/mol [1][2][3]
Appearance White to off-white solid; may be waxy or sticky[1][4]
Solubility Soluble in DMSO and DMF. The PEG spacer enhances water solubility of the conjugate.[1][5][6]
Purity Typically ≥95%[7]
Melting Point 74-76°C[5][8]

Reactivity and Mechanism of Action

The key to the utility of this compound lies in the reactivity of its NHS ester group. This group readily reacts with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) and other molecules.[9] The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[10] Carboxylic acids are generally poor electrophiles for direct reaction with primary amines; the NHS ester significantly activates the carboxyl group, making the reaction highly efficient under mild conditions.[11]

The reaction is most efficient at a pH range of 7-9, where the primary amines are deprotonated and thus more nucleophilic.[8][10] The presence of the long, flexible PEG12 spacer arm offers several advantages, including increased water solubility of the resulting biotinylated molecule and reduced steric hindrance, which facilitates the binding of the biotin group to avidin (B1170675) or streptavidin.[1][10]

ReactionMechanism cluster_products Products Biotin_PEG Biotin-PEG12- NHS_Ester C(=O)-O-N(C=O)₂ Protein_NH2 Protein-NH₂ Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack (pH 7-9) Biotinylated_Protein Biotin-PEG12-C(=O)-NH-Protein Intermediate->Biotinylated_Protein Amide Bond Formation NHS N-Hydroxysuccinimide Intermediate->NHS Release of NHS

This compound reaction with a primary amine.

Storage and Stability

Proper storage of this compound is crucial to maintain its reactivity. The NHS ester is susceptible to hydrolysis in the presence of moisture. Therefore, the solid reagent should be stored at -20°C or below in a desiccated environment.[2][4] For short-term storage (days to weeks), 0-4°C can be acceptable.[3] Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at -20°C or -80°C and protected from moisture.[12] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[13]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial ConditionsReferences
Solid -20°CLong-term (months to years)Desiccated, protected from light[2][3][4]
Stock Solution (in anhydrous DMSO/DMF) -20°CUp to 1 monthProtected from moisture[12]
Stock Solution (in anhydrous DMSO/DMF) -80°CUp to 6 monthsProtected from moisture[12]

Experimental Protocol: Protein Biotinylation

This protocol provides a general guideline for the biotinylation of proteins using this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein to be biotinylated

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 100 mM sodium bicarbonate, pH 8.5)[14][15]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0; glycine (B1666218) solution)[9][15]

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification[14][15]

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[13][15] Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and must be avoided.[9]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[13][14] For example, a 10 mM stock solution can be prepared by dissolving 1 mg in approximately 106 µL of solvent.[16]

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for proteins at 1-2 mg/mL.[13][16] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9][13]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines to consume the excess unreacted NHS ester. Add Tris-HCl or glycine to a final concentration of 10-100 mM.[15]

    • Incubate for an additional 15-30 minutes at room temperature.[9]

  • Purification of Biotinylated Protein:

    • Remove the excess, unreacted biotin reagent and byproducts to prevent interference in downstream applications.

    • This can be achieved by dialysis against an appropriate buffer or by using a desalting column (gel filtration).[14][15]

ExperimentalWorkflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->prep_protein prep_biotin Prepare this compound Stock Solution (in anhydrous DMSO/DMF) start->prep_biotin react Biotinylation Reaction (Add biotin reagent to protein, incubate RT 30-60 min or 4°C 2h) prep_protein->react prep_biotin->react quench Quench Reaction (Add Tris or Glycine) react->quench purify Purify Biotinylated Protein (Dialysis or Desalting Column) quench->purify end End purify->end

General workflow for protein biotinylation.

Purification of Biotinylated Proteins

Following the biotinylation reaction, the labeled protein can be purified from complex mixtures using affinity chromatography based on the high-affinity interaction between biotin and streptavidin or avidin.

General Protocol for Affinity Purification:

  • Prepare Streptavidin Resin:

    • Use commercially available streptavidin-agarose beads or magnetic beads.

    • Equilibrate the resin with a suitable binding buffer (e.g., PBS).

  • Binding:

    • Incubate the solution containing the biotinylated protein with the equilibrated streptavidin resin. This can be done in a column format or in a batch-wise manner.[17]

  • Washing:

    • Wash the resin extensively with the binding buffer to remove non-specifically bound proteins. A series of washes with buffers of varying stringency (e.g., high salt, non-ionic detergents) can be employed to minimize background.

  • Elution:

    • Eluting the biotinylated protein from the streptavidin resin can be challenging due to the very strong interaction.

    • Denaturing Elution: Harsh conditions such as boiling in SDS-PAGE loading buffer are effective but will denature the protein.

    • Competitive Elution: Incubation with a high concentration of free biotin can displace the biotinylated protein, although this may be inefficient.[17]

    • On-bead Digestion: For applications like mass spectrometry, the protein can be digested with a protease (e.g., trypsin) while still bound to the beads.

Troubleshooting

Table 3: Common Issues and Solutions in Protein Biotinylation

IssuePossible CauseSuggested SolutionReferences
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS ester reagent.Use a fresh vial of the reagent. Ensure proper storage and handling.[15]
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[15]
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein.[15]
Protein Precipitation High concentration of organic solvent from the biotin stock solution.Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).[15]
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).[15]
High Background in Assays Incomplete removal of unreacted biotin.Ensure thorough purification by dialysis or gel filtration.[15]
Loss of Protein Activity Biotinylation of critical lysine residues in the active or binding site.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[15]

This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, further optimization of the described protocols is recommended.

References

An In-depth Technical Guide to the Reaction of Biotin-PEG12-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the reaction between Biotin-PEG12-NHS ester and primary amines. This bioconjugation technique is a cornerstone for labeling proteins, peptides, and other biomolecules, enabling a wide array of applications in research, diagnostics, and therapeutics.

Core Principles of the Reaction

The reaction between this compound and a primary amine is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent that readily reacts with unprotonated primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[1][2]

The reaction proceeds optimally under slightly alkaline conditions (pH 7.2-9), where the primary amines are deprotonated and thus more nucleophilic.[3] A significant competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which increases with pH.[3] Therefore, careful control of the reaction pH is critical to maximize the efficiency of the desired aminolysis reaction over hydrolysis.

The this compound features a polyethylene (B3416737) glycol (PEG) spacer arm with 12 PEG units. This hydrophilic spacer enhances the water solubility of the biotinylated molecule and minimizes steric hindrance, which can be crucial for maintaining the biological activity of the labeled protein and for ensuring the accessibility of the biotin (B1667282) moiety for detection with avidin (B1170675) or streptavidin.

Quantitative Data Summary

While precise, directly comparable kinetic data for the reaction of this compound with various primary amines under a range of conditions is not extensively consolidated in the literature, the following tables summarize key quantitative aspects of NHS ester chemistry.

ParameterValueConditionsReference(s)
Optimal pH range for aminolysis 7.2 - 9.0Aqueous buffers[3]
Typical Reaction Time 30 minutes - 4 hoursRoom temperature or 4°C[3]
Molar Excess of this compound 5- to 20-fold over proteinFor protein solutions > 2mg/mL[4]
pHTemperature (°C)Half-life of HydrolysisReference(s)
7.004 - 5 hours[3]
8.6410 minutes[3]
8.0Room Temp~210 - 280 minutes (for porphyrin-NHS esters)[5]
9.0Room Temp~125 - 190 minutes (for porphyrin-NHS esters)[5]
Bond TypeStabilityConditionsReference(s)
Amide Bond Highly Stable / Practically IrreversiblePhysiological conditions[6][7]
Ester Linkage (Side Reaction) UnstableCan be hydrolyzed or displaced by amines[6]
Thioester Linkage (Side Reaction) Less stable than amide bondCan be hydrolyzed or displaced by amines[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound.

General Protocol for Protein Biotinylation

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[4]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive, so prolonged storage in solution is not recommended.[8]

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.[3][8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[9]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8]

Protocol for Cell Surface Biotinylation

This protocol is designed to label proteins on the surface of living cells, as this compound is membrane-impermeable.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer: 50 mM Glycine in ice-cold PBS

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS to remove any amine-containing media components.[10][11]

    • For adherent cells, perform washes in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.

  • Biotinylation Reaction:

    • Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.25-1 mg/mL. A small amount of DMSO can be used to initially dissolve the reagent before dilution in PBS.

    • Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation to prevent endocytosis.[12]

  • Quenching the Reaction:

    • Remove the biotinylation solution and wash the cells once with the Quenching Buffer.

    • Incubate the cells with the Quenching Buffer for 10 minutes at 4°C to quench any unreacted NHS ester.[11]

  • Final Washes and Cell Lysis:

    • Wash the cells three times with ice-cold PBS.

    • The biotinylated cells can now be lysed with an appropriate buffer for subsequent analysis, such as a pull-down assay.

Protocol for Determining the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin solution (commercially available kits or prepared in-house)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution:

    • Follow the manufacturer's instructions for commercially available kits.[6][13]

    • Alternatively, prepare a solution of HABA and avidin in PBS.

  • Measurement:

    • Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

    • Add a known amount of the biotinylated protein to the HABA/Avidin solution and mix well.

    • Measure the absorbance at 500 nm again after the reading stabilizes (A500_final).[6]

  • Calculation:

    • The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.

    • The degree of biotinylation (moles of biotin per mole of protein) can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[6]

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

reaction_mechanism Biotin_PEG_NHS This compound Tetrahedral_Intermediate Tetrahedral Intermediate Biotin_PEG_NHS->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Tetrahedral_Intermediate Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Tetrahedral_Intermediate->Biotinylated_Protein Collapse NHS N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS Release

Figure 1. Reaction mechanism of this compound with a primary amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep 1. Prepare Protein Solution (Amine-free buffer) Incubation 3. Mix and Incubate (RT or 4°C) Protein_Prep->Incubation Reagent_Prep 2. Prepare Biotin-PEG12-NHS Stock Solution (DMSO/DMF) Reagent_Prep->Incubation Quenching 4. Quench Reaction (Tris or Glycine) Incubation->Quenching Purification 5. Purify Biotinylated Protein (Desalting/Dialysis) Quenching->Purification Quantification 6. Determine Degree of Biotinylation (e.g., HABA Assay) Purification->Quantification Application 7. Downstream Application (e.g., Pull-down Assay) Quantification->Application

Figure 2. A typical experimental workflow for protein biotinylation.

receptor_internalization_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Receptor Surface Receptor Biotinylation Biotinylation (Biotin-PEG12-NHS) Receptor->Biotinylation Labeling at 4°C Biotinylated_Receptor Biotinylated Receptor Biotinylation->Biotinylated_Receptor Endosome Endosome Biotinylated_Receptor->Endosome Internalization (37°C) Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling Pathway Recycling_Endosome->Biotinylated_Receptor Return to Surface

Figure 3. Signaling pathway for studying receptor internalization using biotinylation.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for biotinylating a wide range of biomolecules. Its high specificity for primary amines, the stability of the resulting amide bond, and the beneficial properties of the PEG spacer make it an invaluable tool in modern life sciences and drug development. By understanding the core principles of the reaction and adhering to optimized experimental protocols, researchers can effectively utilize this chemistry to advance their scientific investigations.

References

The Strategic Advantage of Long PEG Spacers in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and molecular biology, the biotin-avidin interaction stands as a cornerstone technology, renowned for its high affinity and specificity. The process of biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is pivotal for a vast array of applications, from immunoassays and affinity purification to targeted drug delivery and diagnostics. While the core principle is straightforward, the nuances of the biotinylation reagent itself, particularly the length of the spacer arm separating the biotin moiety from the target molecule, can profoundly impact the outcome of an experiment. This technical guide delves into the significant advantages conferred by the use of long polyethylene (B3416737) glycol (PEG) spacers in biotinylation, providing a comprehensive resource for researchers seeking to optimize their experimental designs and enhance the performance of their biotinylated conjugates.

Overcoming Steric Hindrance: The Primary Role of the Long PEG Spacer

One of the most critical challenges in biotin-avidin interactions is steric hindrance. The biotin-binding sites of avidin (B1170675) and its analogues (streptavidin, neutravidin) are located deep within the protein structure. When biotin is directly attached to a large biomolecule, such as an antibody or an enzyme, the sheer bulk of the molecule can physically obstruct the biotin from accessing these binding pockets. This leads to inefficient capture and can significantly reduce the sensitivity and efficacy of the assay or purification system.

A long, flexible PEG spacer acts as a molecular "arm," extending the biotin moiety away from the surface of the conjugated molecule. This increased distance minimizes steric clashes, allowing the biotin to readily access the binding sites of avidin or streptavidin. The result is a more efficient and robust interaction, leading to improved performance in a variety of applications.

Enhancing Solubility and Stability

Biomolecules, particularly proteins, can be prone to aggregation and precipitation, especially after modification. Biotin itself is a relatively hydrophobic molecule, and its attachment can sometimes decrease the overall solubility of the conjugate. Long PEG spacers, being highly hydrophilic, effectively counteract this effect. The PEG chains attract and organize water molecules, forming a hydrating shell around the biotinylated molecule. This not only enhances its aqueous solubility but also contributes to the overall stability of the conjugate, preventing aggregation and preserving its biological activity over time.

Reducing Immunogenicity and Non-Specific Binding

For in vivo applications, such as targeted drug delivery or immunotherapy, the immunogenicity of the biotinylated conjugate is a major concern. The introduction of foreign epitopes can trigger an immune response, leading to rapid clearance of the therapeutic agent and potentially adverse effects. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce immunogenicity. The flexible PEG chains create a "stealth" effect, masking the immunogenic sites of the protein from recognition by the immune system. Longer PEG spacers provide a more comprehensive shield, significantly reducing the likelihood of an immune response.

Furthermore, the hydrophilic and neutral nature of the PEG spacer helps to minimize non-specific binding of the conjugate to surfaces and other biomolecules. This is particularly crucial in sensitive assays where low background noise is essential for accurate and reliable results.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is not a one-size-fits-all parameter. The optimal length depends on the specific application, the size and nature of the molecule being biotinylated, and the experimental conditions. While comprehensive, directly comparative studies across a wide range of PEG lengths are limited, the available data consistently demonstrates the positive impact of longer spacers.

Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between two molecules, with a lower Kd value indicating a stronger interaction. While the intrinsic affinity of the biotin-avidin interaction is exceptionally high (Kd ≈ 10⁻¹⁵ M), steric hindrance can significantly increase the apparent Kd of a biotinylated conjugate. Longer PEG spacers help to preserve the inherent high affinity of the interaction.

Table 1: Representative Binding Affinities of Biotin-PEGn-Avidin Complexes

PEG Spacer Length (n)Approximate Spacer Arm Length (Å)Apparent Dissociation Constant (Kd)Reference
0 (Direct Biotinylation)~5Highly variable, often significantly higher than free biotinGeneral Knowledge
4~15Lower than direct biotinylation[General Literature]
12~45Approaching the affinity of free biotin[General Literature]
24~90Close to the affinity of free biotin[General Literature]

Note: The Kd values are representative and can vary depending on the specific protein and experimental conditions.

Solubility

Table 2: Qualitative and Representative Quantitative Effects of PEGylation on Protein Solubility

PEGylation StatusPEG Molecular WeightEffect on SolubilityRepresentative Data
Non-PEGylated ProteinN/ABaseline solubility, may be prone to aggregation-
Short PEG Spacer (e.g., PEG4)LowModest increase in solubilityCan prevent aggregation in some cases
Long PEG Spacer (e.g., PEG24)HigherSignificant increase in solubilityCan increase solubility by orders of magnitude for hydrophobic proteins
Immunogenicity

Numerous studies have demonstrated the ability of PEGylation to reduce the immunogenicity of therapeutic proteins. Longer PEG chains are generally more effective at shielding antigenic epitopes.

Table 3: Representative Data on the Effect of PEGylation on Immunogenicity

ProteinPEGylation StatusPEG Molecular Weight (kDa)Reduction in Antibody TiterReference
UricaseNon-PEGylatedN/AN/A[General Literature]
UricasePEGylated5Significant reduction[General Literature]
Adenosine DeaminaseNon-PEGylatedN/AN/A[General Literature]
Adenosine DeaminasePEGylated12Substantial reduction[General Literature]

Experimental Protocols

Protocol for NHS-Ester Biotinylation of a Protein with a Long PEG Spacer

This protocol provides a general guideline for biotinylating a protein using an N-hydroxysuccinimide (NHS) ester-functionalized biotin with a long PEG spacer. NHS esters react with primary amines (lysine residues and the N-terminus) on the protein.

Materials:

  • Protein to be biotinylated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEGn-NHS ester (e.g., Biotin-PEG12-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the biotinylation reaction.

  • Biotin-PEGn-NHS Ester Solution Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Workflow for Surface Plasmon Resonance (SPR) Analysis of Biotin-PEG-Protein Binding to Streptavidin

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This workflow outlines the steps for analyzing the binding of a biotin-PEGylated protein to a streptavidin-coated sensor chip.

SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization & Binding cluster_analysis Data Analysis SA_Chip Streptavidin-Coated Sensor Chip Equilibration Equilibrate Chip with Running Buffer SA_Chip->Equilibration 1. Biotin_Protein Biotin-PEG-Protein (Analyte) Injection Inject Biotin-PEG-Protein at Various Concentrations Biotin_Protein->Injection 2. Running_Buffer Running Buffer (e.g., HBS-EP+) Running_Buffer->Equilibration Dissociation Dissociation Phase: Flow Running Buffer Running_Buffer->Dissociation Equilibration->Injection Association Association Phase: Real-time Binding Injection->Association Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Dissociation->Sensorgram 3. Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, and Kd Fitting->Kinetics

Caption: Workflow for SPR analysis of biotin-PEG-protein binding.

Applications in Drug Development

The advantages of long PEG spacers in biotinylation are particularly impactful in the field of drug development.

Targeted Drug Delivery

Biotin-PEGylated liposomes and nanoparticles are extensively used for targeted drug delivery. The DSPE-PEG-Biotin conjugate is a key component in these formulations. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion anchors into the lipid bilayer of the nanocarrier, while the PEG chain provides the "stealth" properties and the biotin serves as a targeting ligand for cells that overexpress biotin receptors, such as many cancer cells. The long PEG spacer is crucial for extending the biotin beyond the PEG corona, making it accessible for receptor binding.

Drug_Delivery_Workflow cluster_formulation Nanocarrier Formulation cluster_delivery Systemic Delivery & Targeting cluster_action Cellular Uptake & Drug Release Lipids Lipids/Polymers Micelle Self-Assembly into Targeted Micelle/Liposome Lipids->Micelle Drug Therapeutic Drug Drug->Micelle DSPE_PEG_Biotin DSPE-PEG-Biotin DSPE_PEG_Biotin->Micelle Injection Intravenous Administration Micelle->Injection Circulation Prolonged Circulation (Stealth Effect) Injection->Circulation Targeting Biotin-Receptor Mediated Targeting of Cancer Cells Circulation->Targeting Endocytosis Receptor-Mediated Endocytosis Targeting->Endocytosis Release Drug Release Inside the Cell Endocytosis->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for targeted drug delivery using Biotin-PEGylated nanocarriers.

Conclusion

The incorporation of a long PEG spacer in biotinylation reagents is a strategic choice that offers a multitude of advantages for researchers across various disciplines. By effectively mitigating steric hindrance, enhancing solubility and stability, and reducing immunogenicity and non-specific binding, long PEG spacers significantly improve the performance and reliability of biotin-based applications. As the demand for more sensitive diagnostics, targeted therapeutics, and robust research tools continues to grow, the rational design of biotinylation reagents, with careful consideration of the spacer arm, will remain a critical factor in achieving experimental success. This guide provides a foundational understanding and practical protocols to empower researchers to harness the full potential of biotinylation in their scientific endeavors.

Technical Guide: Biotin-PEG12-NHS Ester for Cellular Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG12-NHS ester, a versatile tool for labeling and analyzing cell surface proteins and for its application in Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties of the reagent, provides a step-by-step protocol for its use in cell surface biotinylation and subsequent protein isolation, and illustrates relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a heterobifunctional crosslinker containing a biotin (B1667282) moiety for affinity purification and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. The polyethylene (B3416737) glycol (PEG) spacer arm enhances solubility and minimizes steric hindrance.

PropertyValueReferences
Molecular Formula C41H72N4O18S[1][2][3][4][5]
Molecular Weight 941.1 g/mol [1][2][3][4][5]
CAS Number 365441-71-0[1][3][4][5]

Experimental Protocol: Cell Surface Protein Biotinylation and Pull-Down Assay

This protocol outlines the labeling of cell surface proteins with this compound, followed by their isolation using streptavidin-based affinity purification. This method is invaluable for studying protein localization, trafficking, and interactions.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Cells of interest cultured to appropriate confluency

Procedure:

  • Cell Preparation:

    • Wash cultured cells three times with ice-cold PBS to remove any amine-containing media components.

  • Biotinylation Reaction:

    • Immediately before use, prepare a fresh solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration (typically 0.1-1 mg/mL) in ice-cold PBS.

    • Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation. This low temperature minimizes the internalization of the labeling reagent.

  • Quenching:

    • Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction by neutralizing any unreacted NHS ester.

  • Cell Lysis:

    • Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Streptavidin Pull-Down:

    • Transfer the supernatant to a new tube and add pre-washed streptavidin-conjugated beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotinylated proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • The eluted proteins can now be analyzed by various downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cell surface protein biotinylation and a key signaling pathway that can be investigated using this technique.

G cluster_workflow Experimental Workflow: Cell Surface Protein Biotinylation and Pull-Down A 1. Cell Culture (Adherent or Suspension) B 2. Wash Cells (Ice-cold PBS) A->B C 3. Biotinylation (this compound at 4°C) B->C D 4. Quenching (e.g., Glycine solution) C->D E 5. Cell Lysis (Lysis buffer with protease inhibitors) D->E F 6. Clarification (Centrifugation) E->F G 7. Streptavidin Pull-Down (Incubate lysate with streptavidin beads) F->G H 8. Washing (Remove non-specific binders) G->H I 9. Elution (e.g., SDS-PAGE sample buffer) H->I J 10. Downstream Analysis (Western Blot, Mass Spectrometry) I->J

Caption: Workflow for cell surface protein labeling and isolation.

G cluster_pathway Investigating EGFR Signaling Using Cell Surface Biotinylation EGF EGF (Ligand) EGFR EGFR (Receptor) [Cell Surface - Biotinylatable] EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway initiated at the cell surface.

Application in PROTAC Technology

This compound also serves as a valuable linker in the development of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The NHS ester allows for the conjugation of the linker to a ligand that binds the target protein, while the biotin can be used for purification and detection of the PROTAC molecule itself.

References

An In-depth Technical Guide to NHS Ester-Mediated Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the principles and practices of biotinylation using N-hydroxysuccinimide (NHS) esters. It covers the underlying chemistry, factors influencing reaction efficiency, detailed experimental protocols, and key applications in research and drug development.

Introduction to Biotinylation and the Role of NHS Esters

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or nucleic acid, is a cornerstone technique in modern life sciences.[1] The remarkable affinity and specificity of the interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) form the basis for numerous applications in detection, purification, and immobilization of biomolecules.[2][3]

Among the various chemical methods for biotinylation, the use of N-hydroxysuccinimide (NHS) esters of biotin is the most prevalent and well-established approach for modifying primary amines.[4][5] NHS esters react efficiently with the primary amino groups (-NH₂) found at the N-terminus of polypeptides and on the side chains of lysine (B10760008) residues to form stable and irreversible amide bonds.[2][] This reaction is favored for its high selectivity, rapid kinetics under mild conditions, and the stability of the resulting conjugate.[]

The Chemistry of NHS Ester-Mediated Biotinylation

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This proceeds through a tetrahedral intermediate, culminating in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][]

The Competing Reaction: Hydrolysis

A critical factor in NHS ester chemistry is the competing hydrolysis reaction, where the ester is cleaved by water.[][7] This process renders the biotinylation reagent inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[7][8] Consequently, optimizing the biotinylation reaction involves balancing the need for deprotonated, nucleophilic amines (favored at higher pH) with the minimization of NHS ester hydrolysis.[][7]

G cluster_reactants Reactants cluster_products Products Biotin-NHS Biotin-NHS Ester Aminolysis Aminolysis (Desired Reaction) Biotin-NHS->Aminolysis pH 7-9 Hydrolysis Hydrolysis (Competing Reaction) Biotin-NHS->Hydrolysis Higher pH (e.g., > 8.5) PrimaryAmine Primary Amine (e.g., Lysine) R-NH₂ PrimaryAmine->Aminolysis BiotinylatedProtein Biotinylated Protein (Stable Amide Bond) Aminolysis->BiotinylatedProtein NHS N-Hydroxysuccinimide (Byproduct) Aminolysis->NHS InactiveBiotin Inactive Biotin (Hydrolyzed) Hydrolysis->InactiveBiotin

Key Factors Influencing Biotinylation Efficiency

Several parameters must be carefully controlled to achieve optimal biotinylation while preserving the biological activity of the target molecule.

  • pH: The reaction pH is the most critical factor. A pH range of 7.2 to 8.5 is generally recommended as a compromise to maximize the concentration of reactive, deprotonated amines while minimizing the rate of NHS ester hydrolysis.[1][][7] At a pH below the pKa of the amine (around 10.5 for lysine), the group is protonated (-NH₃⁺) and non-nucleophilic.[7]

  • Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[1][9] Phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffers are commonly used.[1][7][9]

  • Molar Ratio of Biotin to Protein: The ratio of biotinylation reagent to the target molecule determines the degree of labeling. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7] This ratio may need to be optimized to achieve the desired level of biotinylation without compromising protein function, which can occur if critical lysine residues are modified.[1]

  • Reaction Time and Temperature: Reactions are typically incubated for 1-2 hours at room temperature or overnight at 4°C.[7] Lower temperatures can be used to slow both the biotinylation and hydrolysis reactions, which may be beneficial for sensitive proteins.[1]

  • Protein Concentration: Higher protein concentrations (1-10 mg/mL) are generally more efficient, as they favor the bimolecular aminolysis reaction over the hydrolysis reaction.[1][]

Quantitative Data on NHS Ester Stability and Reaction Kinetics

The stability of NHS esters is highly dependent on pH. The following tables summarize key quantitative data regarding the half-life of NHS esters and the competition between aminolysis and hydrolysis.

Table 1: Half-life of NHS Ester at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[8]
7.0Ambient~7 hours[10]
8.04~2 hours[7]
8.5Ambient~30 minutes[7]
8.6410 minutes[8]
9.0AmbientMinutes[10]

Table 2: Comparison of Aminolysis vs. Hydrolysis Reaction Rates

ParameterDescriptionRelative Rate
AminolysisThe desired reaction with primary amines to form a stable amide bond.Rate increases with pH as more amines become deprotonated and nucleophilic.[7]
HydrolysisThe competing reaction with water, which inactivates the NHS ester.Rate also increases with pH, becoming significantly faster at pH values above 8.5.[7][8]

Note: While both reaction rates increase with pH, the rate of aminolysis is generally accelerated more significantly within the optimal pH range, leading to a higher yield of the desired conjugate.[7]

Types of NHS-Biotin Reagents

A variety of NHS-biotin reagents are commercially available, differing in properties such as spacer arm length, solubility, and cell permeability.[4]

  • Standard NHS-Biotin: Contains a short spacer arm (13.5 Å). It is not readily water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[4] Due to its uncharged nature, it is membrane-permeable and can be used for intracellular labeling.[4][11]

  • Long-Chain (LC) NHS-Biotin: These reagents, such as NHS-LC-Biotin (22.4 Å spacer) and NHS-LC-LC-Biotin (30.5 Å spacer), incorporate longer spacer arms.[4] These extended spacers can reduce steric hindrance that might otherwise prevent the biotin from binding to streptavidin, especially when the biotin is attached within a sterically crowded region of the target protein.[4][12]

  • Sulfo-NHS-Biotin: The addition of a sulfonate group (SO₃⁻) to the N-hydroxysuccinimide ring renders these reagents water-soluble and membrane-impermeable.[9][10][13] This property is particularly useful for specifically labeling cell surface proteins, as the reagent cannot cross the plasma membrane of intact cells.[4][14]

Table 3: Properties of Common NHS-Biotin Reagents

ReagentMolecular Weight (Da)Spacer Arm Length (Å)SolubilityCell Permeability
NHS-Biotin341.3813.5Organic Solvents (DMSO, DMF)Permeable[4][11]
Sulfo-NHS-Biotin443.4013.5WaterImpermeable[14]
NHS-LC-Biotin454.5422.4Organic Solvents (DMSO, DMF)Permeable[4]
Sulfo-NHS-LC-Biotin556.5922.4WaterImpermeable[15]
NHS-LC-LC-Biotin567.7030.5Organic Solvents (DMSO, DMF)Permeable[4]

Experimental Protocols

The following sections provide detailed methodologies for protein biotinylation and subsequent purification.

Materials
  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5)[1][7]

  • NHS-ester of biotin

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for non-sulfonated reagents[4]

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)[1][7]

  • Desalting column or dialysis equipment for purification[7][16]

Detailed Methodology for Protein Biotinylation
  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][7] Ensure that any buffers containing primary amines (like Tris or glycine) are completely removed.[1]

  • Prepare the Biotin Reagent Stock Solution:

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS-biotin reagent.[4]

    • For standard NHS-biotin reagents, dissolve the powder in anhydrous DMSO or DMF.[4]

    • For Sulfo-NHS-biotin reagents, dissolve the powder in the reaction buffer.[5]

    • Note: NHS esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9][17] Aqueous solutions of NHS esters should be used immediately, while DMSO/DMF stocks can be stored at -80°C for short periods.[12][17]

  • Perform the Biotinylation Reaction:

    • Calculate the required volume of the biotin stock solution to achieve the desired molar excess (e.g., 5- to 20-fold) over the protein.[7]

    • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.[7] The volume of organic solvent added should ideally be less than 10% of the total reaction volume to avoid protein precipitation.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[1][7]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are neutralized.[1][7]

  • Purify the Biotinylated Protein:

    • It is crucial to remove unreacted biotin to prevent interference in downstream applications.[1]

    • Gel Filtration (Desalting Column): Use a desalting column (e.g., Sephadex G-25) to efficiently separate the larger biotinylated protein from the smaller, unreacted biotin molecules and quenching reagent. This method is rapid.[1]

    • Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) with several buffer changes to remove small molecules. This method is effective but more time-consuming.[16]

G Start ProteinPrep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Start->ProteinPrep ReagentPrep 2. Prepare NHS-Biotin Stock (e.g., 10 mM in DMSO or water) ProteinPrep->ReagentPrep Reaction 3. Biotinylation Reaction (Add biotin reagent to protein, incubate 1-2h at RT or overnight at 4°C) ProteinPrep->Reaction ReagentPrep->Reaction Quench 4. Quench Reaction (Add Tris or Glycine, incubate 15-30 min) Reaction->Quench Purify 5. Purify Conjugate (Dialysis or Gel Filtration) Quench->Purify Analysis 6. Downstream Application/Analysis (e.g., ELISA, Western Blot, Pull-down) Purify->Analysis End Analysis->End

Applications in Research and Drug Development

The versatility of biotinylation has led to its widespread adoption in numerous applications.

  • Immunoassays: Biotinylated antibodies are fundamental components of sensitive detection systems like ELISA, Western blotting, and immunohistochemistry.[1] The use of streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore allows for significant signal amplification.[2]

  • Affinity Purification and Pull-Down Assays: Biotinylated proteins or "bait" molecules can be used to capture and isolate their binding partners from complex biological samples like cell lysates.[1] The biotinylated complex is typically captured on streptavidin-coated beads.

  • Cell Surface Labeling: Sulfo-NHS-biotin reagents are used to specifically label proteins on the surface of living cells, enabling the study of protein localization, trafficking, and internalization.[4][15]

  • Drug Discovery and Delivery: Biotinylated drug targets can be used in screening assays to identify interacting small molecules or biologic drugs.[1] Furthermore, biotinylation has been explored as a strategy for targeted drug delivery, anchoring therapeutics to specific cells or tissues.[15]

G cluster_labeling Step 1: Labeling cluster_incubation Step 2: Incubation cluster_capture Step 3: Capture cluster_analysis Step 4: Analysis BaitProtein Bait Protein BiotinylatedBait Biotinylated Bait Protein BaitProtein->BiotinylatedBait Biotinylation NHSBiotin NHS-Biotin ComplexFormation Bait-Prey Complex Formation BiotinylatedBait->ComplexFormation CellLysate Cell Lysate (contains Prey proteins) CellLysate->ComplexFormation CapturedComplex Captured Complex ComplexFormation->CapturedComplex StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->CapturedComplex Wash Wash to Remove Non-specific Binders CapturedComplex->Wash Elution Elute Prey Proteins Wash->Elution Analysis Identify Prey Proteins (e.g., Mass Spectrometry) Elution->Analysis

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for NHS-Ester Biotinylation

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-biotin reagent.Use a fresh vial of the reagent. Ensure proper storage (desiccated, -20°C).[1][12]
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.[1][2]
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein.[1]
Protein Precipitation High concentration of organic solvent from the biotin stock.Keep the volume of the added biotin stock low (<10% of total reaction volume).[1]
Protein is unstable under the reaction conditions.Perform the reaction at a lower temperature (4°C).[1]
High Background in Assays Incomplete removal of unreacted biotin.Ensure thorough purification by dialysis or gel filtration.[1]
Loss of Protein Activity Biotinylation of critical lysine residues in the active or binding site.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other residues (e.g., sulfhydryls).[1]

Conclusion

NHS ester-mediated biotinylation is a powerful and versatile technique for labeling proteins and other biomolecules. By understanding the underlying chemistry, particularly the competition between aminolysis and hydrolysis, and by carefully controlling key reaction parameters such as pH, buffer composition, and reagent stoichiometry, researchers can achieve efficient and specific biotinylation. This enables a wide array of applications, from sensitive immunoassays to the elucidation of complex protein-protein interactions, making it an indispensable tool in both basic research and drug development.

References

Methodological & Application

Application Notes: Labeling Cell Surface Proteins with Biotin-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins is pivotal in understanding cellular communication, signaling pathways, and identifying therapeutic targets. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, is a powerful technique for isolating and analyzing these crucial molecules. Biotin-PEG12-NHS ester is a superior reagent for this application due to its specific reactivity with primary amines on extracellular protein domains and its advantageous physicochemical properties.

The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently and irreversibly with primary amines (e.g., on lysine (B10760008) residues) under physiological to slightly alkaline conditions, forming stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of 12 PEG units, confers several benefits.[1][4] It increases the water solubility of the reagent, which is advantageous for labeling live cells in aqueous buffers.[1] Furthermore, the long, flexible spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin in downstream applications.[5] A key feature of this compound, particularly when a sulfated version (Sulfo-NHS) is used, is its impermeability to the cell membrane, ensuring the specific labeling of proteins exposed on the cell surface.[6]

These application notes provide a detailed protocol for the effective labeling of cell surface proteins using this compound, along with data presentation and visualizations to guide researchers in their experimental design and execution.

Data Presentation

Table 1: Properties of this compound
PropertyValueSignificance in Cell Surface Labeling
Molecular Weight ~941.1 g/mol Important for calculating molar excess in labeling reactions.
Spacer Arm Length ~56 ÅThe long PEG spacer reduces steric hindrance for subsequent detection with streptavidin/avidin.[1]
Reactivity N-Hydroxysuccinimide (NHS) esterReacts specifically with primary amines (-NH2) on proteins to form stable amide bonds.[1][2][3]
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffersThe PEG spacer enhances water solubility, making it suitable for live cell labeling in physiological buffers.[1][2]
Membrane Permeability Low (especially for Sulfo-NHS variants)Crucial for ensuring the specific labeling of extracellular proteins.[6]
Storage -20°C, desiccatedProper storage is essential to prevent hydrolysis of the NHS ester and maintain reactivity.
Table 2: Expected Performance Comparison of Biotinylation Reagents

This table presents expected outcomes based on the known properties of the reagents. Actual results may vary depending on the cell type and experimental conditions.

ParameterThis compoundSulfo-NHS-Biotin (Non-PEGylated)Rationale
Labeling Efficiency HighModerate to HighThe PEG spacer may improve accessibility to some protein domains.
Cell Viability > 95%> 90%PEGylation is generally associated with high biocompatibility.
Protein Aggregation LowModerateThe hydrophilic PEG chain helps to prevent aggregation of labeled proteins.[1][4]
Background (Intracellular Labeling) Very LowLowBoth are generally membrane-impermeable, with Sulfo-NHS esters having very low permeability.[6]
Steric Hindrance for Detection MinimizedPresentThe long spacer arm of the PEGylated reagent facilitates binding to streptavidin.[5]

Signaling Pathways and Experimental Workflows

Chemical Reaction of Biotinylation

The following diagram illustrates the chemical reaction between this compound and a primary amine on a cell surface protein.

reagent This compound Biotin-PEG12-(C=O)-O-N(C=O)2 product Biotinylated Protein Biotin-PEG12-(C=O)-NH-Protein reagent->product + Protein-NH2 protein Cell Surface Protein H2N-Protein protein->product byproduct NHS HO-N(C=O)2 product->byproduct + NHS

Caption: Covalent bond formation between this compound and a primary amine.

Experimental Workflow for Cell Surface Protein Labeling

This diagram outlines the key steps in the experimental protocol for labeling, isolating, and analyzing cell surface proteins.

start Start: Cell Culture wash1 Wash cells with ice-cold PBS start->wash1 label Incubate with this compound wash1->label quench Quench reaction with glycine (B1666218) or Tris buffer label->quench wash2 Wash cells to remove excess reagent quench->wash2 lyse Lyse cells to solubilize proteins wash2->lyse pulldown Incubate lysate with Streptavidin beads lyse->pulldown wash3 Wash beads to remove non-biotinylated proteins pulldown->wash3 elute Elute biotinylated proteins wash3->elute analyze Analyze by Western Blot, Mass Spectrometry, etc. elute->analyze

Caption: Workflow for cell surface protein biotinylation and analysis.

Experimental Protocols

Materials
  • This compound (store at -20°C, desiccated)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer: 100 mM Glycine or Tris in PBS, ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer with 2-mercaptoethanol (B42355) or DTT for cleavable biotin)

  • Cultured cells (adherent or in suspension)

Protocol

1. Reagent Preparation

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 9.4 mg of the reagent in 1 mL of solvent.

  • Note: Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[2]

2. Cell Preparation

  • For adherent cells, grow to 80-90% confluency in a culture dish.

  • For suspension cells, harvest and count the cells. Use approximately 1-5 x 10^7 cells per labeling reaction.

  • Wash the cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture medium and serum proteins.[1] For adherent cells, aspirate the medium and gently add PBS. For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C between washes.

3. Biotinylation Reaction

  • After the final wash, remove all PBS.

  • Dilute the 10 mM this compound stock solution into ice-cold PBS (pH 8.0) to a final concentration of 0.25 to 1 mM. The optimal concentration may need to be determined empirically.

  • Add the biotinylation solution to the cells, ensuring complete coverage. For a 10 cm dish, use 5-10 mL. For a cell pellet, resuspend at a concentration of 1-5 x 10^7 cells/mL.

  • Incubate on ice for 30 minutes with gentle agitation.[1] Performing the incubation at 4°C minimizes the internalization of the biotin reagent.[1]

4. Quenching the Reaction

  • To stop the labeling reaction, add ice-cold Quenching Buffer to a final concentration of 100 mM. For example, add 1 mL of 1 M glycine stock to 9 mL of the reaction mixture.

  • Incubate on ice for 15 minutes with gentle agitation. The primary amines in the quenching buffer will react with and inactivate any excess this compound.

5. Cell Lysis

  • Wash the cells three times with ice-cold PBS to remove the quenching buffer and unreacted biotin.

  • For adherent cells, add ice-cold Lysis Buffer directly to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • For suspension cells, pellet the cells and resuspend in ice-cold Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the solubilized proteins) to a new tube. A small aliquot can be saved as the "total lysate" or "input" fraction for later analysis.

6. Isolation of Biotinylated Proteins

  • Add an appropriate amount of streptavidin beads to the clarified lysate. The amount will depend on the binding capacity of the beads and the expected amount of biotinylated protein.

  • Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads).

  • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

7. Elution and Downstream Analysis

  • To elute the bound proteins, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Pellet the beads and collect the supernatant, which contains the enriched cell surface proteins.

  • The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[7][8][9][10]

This comprehensive guide provides the necessary information for the successful application of this compound in the study of cell surface proteins, empowering researchers to advance their understanding of cellular biology and drug discovery.

References

Application Notes and Protocols: Biotin-PEG12-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG12-NHS ester is a versatile reagent widely employed in the development of targeted drug delivery systems.[1][2][3] This heterobifunctional linker consists of three key components: a biotin (B1667282) moiety for targeting, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for conjugation.[1][4][5] The unique properties of each component contribute to its efficacy in delivering therapeutic agents specifically to diseased cells, thereby enhancing therapeutic efficacy while minimizing off-target effects.[1][6][7]

The biotin group serves as a targeting ligand, leveraging the high-affinity interaction with the biotin receptor (sodium-dependent multivitamin transporter), which is often overexpressed on the surface of various cancer cells.[7][8] The PEG spacer is a hydrophilic and flexible chain that offers several advantages, including increased water solubility of the conjugate, reduced immunogenicity, and prolonged circulation half-life in the body.[1][9][10][11][12][13] The NHS ester is a reactive group that readily forms a stable amide bond with primary amines present on proteins, antibodies, peptides, or other drug carriers.[14][15][16][17] This covalent conjugation is a common and effective strategy for attaching the biotin-PEG linker to the desired therapeutic or targeting molecule.[16][]

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for utilizing this compound in the construction of targeted drug delivery systems.

Principle of the Technology

The utility of this compound in targeted drug delivery is founded on a series of well-established biochemical interactions and chemical reactions.

  • NHS Ester Conjugation: The process begins with the covalent attachment of the this compound to a carrier molecule, such as an antibody, nanoparticle, or the drug itself, provided it has accessible primary amine groups (-NH2).[16][17] The NHS ester reacts with these amines via nucleophilic acyl substitution, forming a stable amide linkage.[15][16] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[14][16]

  • PEGylation Benefits: The incorporation of the PEG12 spacer arm confers the benefits of PEGylation to the resulting conjugate.[9][10][11] PEGylation enhances the hydrodynamic radius of the molecule, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation time.[1][9][12] The hydrophilic nature of PEG also improves the solubility of hydrophobic drugs and can prevent aggregation of protein-based therapeutics.[1][9][12] Furthermore, the PEG chains can mask the conjugate from the immune system, reducing its immunogenicity.[1][12]

  • Biotin-Receptor Mediated Targeting: Once the biotinylated drug conjugate is administered, the biotin moiety acts as a homing device, binding with high affinity to the biotin receptors on the surface of target cells.[7][8] This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the receptor and the attached drug conjugate.[7][8][19][20] Studies have shown that this internalization can occur through caveolae-dependent pathways.[8][19] Inside the cell, the drug can be released from the carrier to exert its therapeutic effect. This targeted approach increases the drug concentration at the site of action, potentially leading to improved efficacy and reduced systemic toxicity.[6]

Visualizing the Mechanism and Workflow

Biotin_PEG12_NHS_Ester_Reaction reagent This compound Biotin-PEG12-O-N(C=O)2 intermediate Reaction Intermediate reagent->intermediate + protein Target Molecule (Protein, Antibody, etc.) H2N-R protein->intermediate product Biotinylated Molecule Biotin-PEG12-C(O)NH-R intermediate->product Stable Amide Bond nhs N-Hydroxysuccinimide (byproduct) intermediate->nhs Targeted_Drug_Delivery_Workflow cluster_prep Preparation of Biotinylated Drug Carrier cluster_delivery Targeted Delivery and Uptake drug_carrier Drug or Carrier Molecule (e.g., Antibody, Nanoparticle) conjugation Conjugation Reaction (pH 7.2-8.5) drug_carrier->conjugation biotin_peg This compound biotin_peg->conjugation purification Purification (e.g., Dialysis, SEC) conjugation->purification biotinylated_carrier Biotinylated Drug Carrier purification->biotinylated_carrier administration Systemic Administration biotinylated_carrier->administration circulation Circulation in Bloodstream administration->circulation targeting Binding to Biotin Receptors on Target Cells circulation->targeting endocytosis Receptor-Mediated Endocytosis targeting->endocytosis drug_release Intracellular Drug Release endocytosis->drug_release Biotin_Receptor_Pathway cluster_cell Target Cell ligand Biotinylated Drug Conjugate binding Binding ligand->binding receptor Biotin Receptor (SMVT) receptor->binding membrane Plasma Membrane caveolae Caveolae Formation binding->caveolae endocytosis Endocytosis caveolae->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release effect Therapeutic Effect release->effect

References

Optimizing Biotin-PEG12-NHS Ester Reactions: A Guide to pH and Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent labeling of proteins and other biomolecules with biotin (B1667282) is a cornerstone technique in life sciences research, enabling a wide array of applications from affinity purification to immunoassays. The Biotin-PEG12-NHS ester is a popular reagent for this purpose, offering a long, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm that enhances the accessibility of the biotin moiety and reduces steric hindrance. The efficiency of the biotinylation reaction is critically dependent on the reaction conditions, particularly the pH and the composition of the buffer system. This document provides a detailed guide to optimizing these parameters for successful and reproducible conjugation.

The Chemistry of this compound Reactions

This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond with primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of polypeptides and the ε-amino group of lysine (B10760008) residues.[1][2] The reaction involves the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide linkage and the release of N-hydroxysuccinimide.[3]

However, the NHS ester is also susceptible to hydrolysis, a competing reaction where it reacts with water, rendering it inactive for conjugation.[1] The rates of both the desired aminolysis reaction and the competing hydrolysis are highly pH-dependent.

The Critical Role of pH

The pH of the reaction buffer is the most crucial factor governing the success of the biotinylation reaction. It directly influences two competing processes:

  • Amine Reactivity: For a primary amine to be an effective nucleophile, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (for lysine, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH3+) and thus, unreactive.[1] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis significantly increases with increasing pH.[1][4] This degradation of the NHS ester reduces the amount of active reagent available to react with the target molecule, thereby lowering the overall yield of the biotinylated product.

Therefore, the optimal pH for an NHS ester coupling reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications involving this compound, the optimal pH range is between 7.2 and 8.5 .[4][5][6] Some protocols suggest a narrower, more optimal range of 8.3 to 8.5 to further favor the aminolysis reaction.[1][7]

Buffer Selection: The Do's and Don'ts

The choice of buffer is as critical as the pH. The primary rule is to avoid buffers containing primary amines , as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[5][6][8]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.5.[8][9]

  • Carbonate-Bicarbonate Buffer: Effective in maintaining a stable pH in the optimal range of 8.0-9.0.[4][6]

  • HEPES Buffer: A good choice for maintaining pH in the physiological range.[4][6]

  • Borate Buffer: Can be used to maintain a stable alkaline pH.[4][6]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane): Contains primary amines and will directly compete with the target molecule.[5][8] While one study has suggested that Tris may not significantly interfere in some cases, it is overwhelmingly recommended to avoid it in standard protocols.[10][11]

  • Glycine: Often used to quench NHS ester reactions, it contains a primary amine and should not be present during the conjugation reaction itself.[4][8]

  • Ammonium (B1175870) Salts: Buffers containing ammonium ions should be avoided.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for optimizing this compound reactions.

Table 1: Effect of pH on NHS Ester Stability

pHHalf-life of NHS Ester HydrolysisReference(s)
7.04-5 hours at 0°C[4]
8.610 minutes at 4°C[4]

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotesReference(s)
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)A compromise between amine reactivity and NHS ester hydrolysis.[4][5][7]
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, BorateMust be free of primary amines.[4][6]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize hydrolysis and are often used for sensitive proteins.[4][12]
Reaction Time 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°CThe optimal time depends on the reactivity of the target molecule and the desired degree of labeling.[2][4][12]
Molar Excess of Biotin-PEG12-NHS 5- to 20-fold molar excess over the target moleculeThe optimal ratio depends on the concentration of the target molecule and the number of available amines.[13]

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of Proteins

This protocol provides a general guideline for the biotinylation of proteins using this compound.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein to be labeled in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange (if necessary): If the protein solution contains amine-containing buffers or stabilizers, perform a buffer exchange into an amine-free reaction buffer (e.g., PBS, pH 7.2-8.5).[8] This can be achieved through dialysis or by using a desalting column.

  • Prepare Protein Solution: Adjust the concentration of the protein to 1-10 mg/mL in the reaction buffer.[2][7]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][12] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5][12]

  • Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the biotin reagent is a good starting point.[13] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[2][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted biotin reagent and byproducts (N-hydroxysuccinimide) by dialysis against a suitable buffer or by using a desalting column.[2]

  • Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.

Protocol 2: Testing the Activity of this compound

This protocol allows for a qualitative assessment of the reactivity of the this compound by monitoring the release of the NHS byproduct upon hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., Phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Weigh 1-2 mg of the this compound.

  • Dissolve the reagent in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then dilute with the buffer.[14]

  • Prepare a control tube containing the same buffer (and organic solvent if used).

  • Measure the initial absorbance of the NHS ester solution at 260 nm, using the control solution as a blank.

  • To induce hydrolysis, add a small volume of 0.5-1.0 N NaOH to the NHS ester solution.

  • Measure the absorbance at 260 nm again after a few minutes.

  • An increase in absorbance at 260 nm indicates the release of the N-hydroxysuccinimide group, confirming that the reagent was active.[5][14]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Biotin_PEG_NHS This compound Intermediate Tetrahedral Intermediate Biotin_PEG_NHS->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (e.g., Lysine side chain) Primary_Amine->Intermediate Amide_Bond Stable Amide Bond (Biotinylated Molecule) Intermediate->Amide_Bond NHS Leaving Group NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow start Start buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange prep_protein Prepare Protein Solution (1-10 mg/mL) buffer_exchange->prep_protein reaction Biotinylation Reaction (Add Biotin to Protein) prep_protein->reaction prep_biotin Prepare Biotin-PEG12-NHS Stock Solution (in DMSO/DMF) prep_biotin->reaction incubation Incubation (RT or 4°C) reaction->incubation quenching Quench Reaction (Tris or Glycine) incubation->quenching purification Purification (Dialysis or Desalting) quenching->purification end End (Biotinylated Protein) purification->end

Caption: General experimental workflow for protein biotinylation.

Buffer_Selection_Logic start Buffer Selection amine_check Does the buffer contain primary amines? start->amine_check avoid Avoid This Buffer (e.g., Tris, Glycine) amine_check->avoid Yes ph_check Is the pH in the optimal range (7.2-8.5)? amine_check->ph_check No recommended Recommended Buffer (e.g., PBS, Carbonate, HEPES, Borate) ph_check->recommended Yes adjust_ph Adjust pH ph_check->adjust_ph No adjust_ph->ph_check

References

Application Notes and Protocols: Calculating the Correct Molar Ratio of Biotin-PEG12-NHS Ester to Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a fundamental technique in life sciences research and drug development. The exceptionally high affinity between biotin and streptavidin (or avidin) provides a powerful tool for a multitude of applications, including protein purification, immunoassays (like ELISA and Western blotting), and protein-protein interaction studies. Biotin-PEG12-NHS ester is a popular reagent for this purpose. It features a water-soluble polyethylene (B3416737) glycol (PEG) spacer arm that enhances the accessibility of the biotin moiety, minimizing steric hindrance and improving its ability to interact with streptavidin. This reagent reacts specifically with primary amines (-NH2), found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues, to form stable amide bonds.

The degree of biotinylation is a critical parameter that can significantly impact the outcome of an experiment. Insufficient labeling may lead to low signal or inefficient capture, while excessive labeling can lead to protein aggregation, loss of biological activity, or increased non-specific binding. Therefore, precise control over the molar ratio of the biotinylating reagent to the protein is paramount. These application notes provide a detailed protocol for calculating the optimal molar ratio of this compound to your protein of interest and for performing the biotinylation reaction and subsequent analysis.

Principle of the Reaction

The N-hydroxysuccinimide (NHS) ester of biotin reacts with primary amines on a protein in a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][2][3] A competing reaction is the hydrolysis of the NHS ester by water, which increases at higher pH and can reduce the efficiency of the labeling reaction.[2][3][4]

ReactionMechanism cluster_reactants Reactants cluster_products Products Biotin_PEG12_NHS This compound Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Biotin_PEG12_NHS->Biotinylated_Protein + Protein-NH₂ (pH 7.2-8.5) NHS N-hydroxysuccinimide (Leaving Group) Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Biotinylated_Protein

Reaction of this compound with a primary amine on a protein.

Factors Influencing the Molar Ratio

Several factors influence the optimal molar ratio of this compound to protein:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same degree of labeling.[5][6]

  • Buffer Composition: The reaction buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[1][2][7] Suitable buffers include Phosphate-Buffered Saline (PBS) or bicarbonate buffer.

  • pH: The reaction is most efficient at a pH between 7.2 and 8.5.[1][2][8] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated.

  • Reaction Time and Temperature: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][9] Longer incubation times may be necessary for less reactive proteins.

Data Presentation: Recommended Molar Ratios

The following table provides a starting point for determining the appropriate molar excess of this compound for your protein. Optimization may be required for your specific protein and application.

Protein ConcentrationRecommended Molar Excess of this compoundExpected Degree of Biotinylation (moles biotin/mole protein)
1-2 mg/mL20-50 fold3 - 8
2-5 mg/mL15-30 fold4 - 10
5-10 mg/mL10-20 fold5 - 12

Note: These are general recommendations. The optimal ratio should be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: Calculation of Molar Ratio

This protocol describes how to calculate the volume of a this compound stock solution needed to achieve a desired molar excess.

Materials:

  • Protein of interest with known concentration (mg/mL) and molecular weight ( g/mol )

  • This compound (MW will be provided by the manufacturer)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Calculate the moles of protein:

    • Moles of Protein = (Protein concentration (mg/mL) * Volume of protein solution (mL)) / (Molecular weight of protein ( g/mol ) * 1000 mg/g)

  • Determine the desired moles of this compound:

    • Moles of this compound = Moles of Protein * Desired molar excess

  • Prepare a stock solution of this compound:

    • Dissolve a known weight of this compound in anhydrous DMSO or DMF to create a stock solution of a specific concentration (e.g., 10 mM). The NHS ester is moisture-sensitive, so the solvent should be anhydrous and the stock solution prepared fresh.[10]

  • Calculate the volume of this compound stock solution to add:

    • Volume of this compound stock solution (µL) = (Moles of this compound * 1,000,000 µL/L) / Stock solution concentration (mol/L)

Example Calculation:

  • Protein: 1 mL of a 2 mg/mL solution of an antibody (IgG)

  • Molecular Weight of IgG: 150,000 g/mol

  • Desired Molar Excess: 20-fold

  • This compound Stock Solution: 10 mM

  • Moles of IgG: (2 mg/mL * 1 mL) / (150,000 g/mol * 1000 mg/g) = 1.33 x 10-8 mol

  • Moles of this compound: 1.33 x 10-8 mol * 20 = 2.66 x 10-7 mol

  • Volume of 10 mM this compound stock solution: (2.66 x 10-7 mol * 1,000,000 µL/L) / 0.010 mol/L = 26.6 µL

Protocol 2: Protein Biotinylation

This protocol provides a general procedure for biotinylating a protein using this compound.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer at the desired concentration. If the buffer contains primary amines, perform a buffer exchange into a suitable reaction buffer.

  • Add this compound: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein precipitation.[1]

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1][11] This step is crucial to prevent interference in downstream applications.

Protocol 3: Determination of Biotinylation Degree using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[11]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette a known volume (e.g., 900 µL) of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[11]

  • Add Biotinylated Protein: Add a known volume (e.g., 100 µL) of your purified biotinylated protein sample to the cuvette and mix well.

  • Measure Final Absorbance: Once the absorbance reading stabilizes, record the value at 500 nm (A500 HABA/Avidin/Biotin).[11]

  • Calculate the Degree of Biotinylation: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance.[11] Many manufacturers provide a convenient online calculator for this purpose.

Calculation:

The change in absorbance is used to determine the concentration of biotin in the sample. The molar ratio is then calculated by dividing the moles of biotin by the moles of protein in the sample.

Protocol 4: Analysis by SDS-PAGE

SDS-PAGE can be used to visualize the biotinylated protein and assess for any aggregation or degradation.

Procedure:

  • Run both the unmodified and biotinylated protein samples on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.

  • To specifically detect the biotinylated protein, transfer the proteins to a membrane (Western blot) and probe with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[10]

Experimental Workflow

The following diagram illustrates the overall workflow for protein biotinylation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Calculate Molar Ratio D Add Biotin Reagent to Protein A->D B Prepare Protein in Amine-Free Buffer B->D C Prepare Fresh Biotin-PEG12-NHS Ester Stock Solution C->D E Incubate (RT or 4°C) D->E F Quench Reaction E->F G Remove Excess Biotin (Desalting/Dialysis) F->G H Determine Degree of Biotinylation (HABA Assay) G->H I Analyze by SDS-PAGE and Western Blot H->I

Workflow for protein biotinylation and analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-biotin reagent.Use a fresh vial of the reagent.
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer.[1]
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein.
Loss of Protein Activity Biotinylation of critical lysine residues in the active site.Reduce the molar excess of the biotin reagent. Consider alternative labeling chemistries.[1]
Protein Precipitation High concentration of organic solvent from the biotin stock.Keep the volume of the added biotin stock low (<10% of total reaction volume).[1]
Protein is unstable under the reaction conditions.Perform the reaction at a lower temperature (4°C).
High Background in Assays Incomplete removal of unreacted biotin.Ensure thorough purification by dialysis or gel filtration.[1]

Conclusion

The successful biotinylation of a protein is a critical first step for a wide range of applications. By carefully calculating the molar ratio of this compound to the protein and controlling the reaction conditions, researchers can achieve a desired degree of labeling while preserving the protein's biological activity. The protocols and guidelines presented in these application notes provide a comprehensive framework for optimizing your protein biotinylation experiments. For further analysis of biotinylated proteins, mass spectrometry can also be a powerful tool for identifying the specific sites of biotinylation.[12][13][14]

References

Step-by-step guide for antibody labeling with Biotin-PEG12-NHS ester.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of antibodies with Biotin-PEG12-NHS ester. Biotinylation is a widely used technique in biomedical research and diagnostics for the detection, purification, and immobilization of proteins.[1][2] The use of a Polyethylene Glycol (PEG) spacer, specifically a 12-unit PEG chain (PEG12), enhances the water solubility of the biotinylated antibody and minimizes steric hindrance, thereby preserving the antibody's biological activity.[3][4]

The N-hydroxysuccinimide (NHS) ester chemistry targets primary amines (-NH2) present on lysine (B10760008) residues and the N-terminus of the antibody, forming a stable amide bond under mild alkaline conditions.[5][6][7] This protocol outlines the necessary reagents, a step-by-step procedure for biotinylation, methods for purification of the conjugate, and quantification of biotin (B1667282) incorporation.

Core Principles of this compound Labeling

The fundamental principle of this labeling method relies on the reaction between the NHS ester of the biotin reagent and the primary amine groups on the antibody. The NHS ester is an amine-reactive functional group that efficiently forms a stable amide linkage with primary amines at a pH range of 7-9.[3][6][8] The long, hydrophilic PEG12 spacer arm reduces the potential for aggregation of the labeled antibody and provides better access for the biotin to bind to avidin (B1170675) or streptavidin.[3]

Data Presentation

Table 1: Recommended Molar Excess of this compound to Antibody
Antibody ConcentrationRecommended Molar Excess of Biotin ReagentExpected Degree of Labeling (Biotin:Antibody)
1-3 mg/mL5:1 to 30:14-8
> 3 mg/mL5:1 to 20:13-6

Note: These are starting recommendations. The optimal molar excess should be determined experimentally for each specific antibody and application to achieve the desired degree of labeling.[4][5]

Table 2: HABA Assay Parameters for Biotin Quantification
ParameterWavelengthDescription
HABA/Avidin Complex Absorbance500 nmBaseline absorbance of the HABA/Avidin solution before adding the biotinylated antibody.[9][10][11]
Biotinylated Sample Absorbance500 nmAbsorbance after adding the biotinylated antibody, which displaces HABA from avidin, causing a decrease in absorbance.[9][10][11]

Experimental Protocols

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218), pH 7.0[5]

  • Purification System: Dialysis cassettes (10K MWCO) or desalting columns (e.g., Sephadex G-25)[5][6][7]

  • Biotin Quantification Kit (e.g., HABA assay kit)[9][12][13][14]

Experimental Workflow for Antibody Biotinylation

Antibody_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification cluster_analysis Analysis & Storage prep_ab Prepare Antibody (1-3 mg/mL in PBS) reaction Incubate Antibody with Biotin Reagent (30 min, RT, dark) prep_ab->reaction Add Biotin (5-30x molar excess) prep_biotin Prepare Biotin-PEG12-NHS (10 mM in DMSO) prep_biotin->reaction quench Add Quenching Buffer (1 M Tris-HCl) reaction->quench Terminate Reaction purify Remove Excess Biotin (Dialysis or Desalting Column) quench->purify Purify Conjugate quantify Quantify Biotin Incorporation (HABA Assay) purify->quantify Analyze Product store Store Biotinylated Antibody (4°C short-term, -20°C long-term) quantify->store

Caption: Experimental workflow for antibody biotinylation.

Step-by-Step Protocol

1. Preparation of Antibody

  • Start with an antibody solution at a concentration of 1-3 mg/mL.[5]

  • The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[5][6] Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed by dialysis or buffer exchange.[6][8]

2. Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][8]

  • Prepare a 10 mM stock solution of the biotin reagent by dissolving it in anhydrous DMSO or DMF.[5] The NHS ester is moisture-sensitive, so the solvent must be anhydrous, and the stock solution should be prepared fresh before use.[3][8]

3. Biotinylation Reaction

  • Slowly add the calculated amount of the 10 mM this compound stock solution to the antibody solution while gently vortexing. Refer to Table 1 for recommended molar excess ratios.[5]

  • Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[5] Alternatively, the reaction can be carried out for 2 hours on ice.[8]

4. Quenching the Reaction

  • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.[5] Commonly used quenching buffers are 1 M Tris-HCl, pH 8.0, or 1 M glycine.[5]

  • Incubate for an additional 10-30 minutes at room temperature.[5]

5. Purification of the Biotinylated Antibody

  • Remove unreacted biotin reagent and byproducts by dialysis against PBS (pH 7.4) with at least three buffer changes.[5] Alternatively, a desalting column (e.g., Sephadex G-25) can be used for faster purification.[6][7]

6. Quantification of Biotin Incorporation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9][11] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[9][11][12]

  • Follow the instructions provided with your HABA assay kit.

  • Briefly, measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add a known concentration of your purified biotinylated antibody to the solution.

  • Measure the absorbance at 500 nm again after the reading has stabilized.

  • Calculate the moles of biotin per mole of antibody using the formula provided by the kit manufacturer.[9]

7. Storage of Biotinylated Antibody

  • After sterile filtration, the purified biotinylated antibody can be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.[5]

Applications of Biotinylated Antibodies

Biotinylated antibodies are versatile tools used in a wide range of applications due to the high-affinity interaction between biotin and streptavidin (or avidin).[1][5][11]

Biotinylated_Antibody_Applications cluster_immunoassays Immunoassays cluster_purification Affinity Purification cluster_diagnostics Diagnostics main Biotinylated Antibody elisa ELISA main->elisa wb Western Blot main->wb ihc Immunohistochemistry (IHC) main->ihc ifc Immunofluorescence (IF) main->ifc fc Flow Cytometry main->fc ip Immunoprecipitation main->ip cell_sep Cell Separation main->cell_sep diag_kits Diagnostic Kits main->diag_kits

Caption: Applications of biotinylated antibodies.

These applications leverage the biotin-streptavidin interaction for signal amplification and efficient capture of target molecules.[5][15]

  • Immunoassays: Including ELISA, Western Blotting, Immunohistochemistry (IHC), Immunofluorescence (IF), and Flow Cytometry, where the biotinylated antibody allows for enhanced detection sensitivity.[5][15]

  • Affinity Purification: Used in immunoprecipitation and cell separation techniques to isolate specific proteins or cells.[5][16]

  • Diagnostics: A key component in the development of sensitive in vitro diagnostic kits.[1][5]

References

Application Notes and Protocols for Biotin-PEG12-NHS Ester in Immunoprecipitation and Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG12-NHS ester is a versatile reagent widely employed in molecular biology and proteomics for the efficient and specific labeling of proteins and other biomolecules. This reagent features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on target proteins.[1] These characteristics make it an ideal tool for various applications, including immunoprecipitation (IP) and pull-down assays, enabling the isolation and identification of protein-protein interactions.[2][3]

The long, hydrophilic PEG12 spacer arm is particularly advantageous as it increases the water solubility of the biotinylated molecule, which can help prevent aggregation of labeled proteins, such as antibodies, when stored in solution.[4] The NHS ester reacts efficiently with primary amino groups (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, in a pH range of 7-9 to form stable amide bonds.[1] This allows for the straightforward and robust labeling of "bait" proteins for subsequent capture and analysis of interacting "prey" proteins from complex biological samples like cell lysates.

Data Presentation

The efficiency of immunoprecipitation and pull-down assays can be quantified using various metrics. The following tables provide examples of quantitative data that can be obtained in such experiments.

ParameterDescriptionTypical Value/RangeReference
Biotinylation Efficiency The extent of biotin incorporation onto the bait protein.3-5 biotin molecules per IgG molecule[5]
Immobilization Density The amount of biotinylated protein that can be bound to a streptavidin-coated surface.~82% on NH2 silane (B1218182) surfaces[6]
Protein Recovery The percentage of the target protein complex recovered after elution.50-90% depending on the tag and elution conditions[7]
Enrichment Factor The fold-increase in the concentration of the prey protein relative to its concentration in the starting lysate.>100-fold

Table 1: Key Quantitative Parameters in Biotin-Based Immuno-Affinity Assays

Bait ProteinPrey ProteinFold Enrichment (Pull-down vs. Control)p-valueReference
Protein XProtein Y15.3< 0.001Hypothetical Data
Protein AProtein B8.7< 0.01Hypothetical Data
Protein CProtein D25.1< 0.0001Hypothetical Data

Table 2: Example Quantitative Mass Spectrometry Data from a Biotin Pull-Down Experiment

Experimental Protocols

Protocol 1: Biotinylation of "Bait" Protein with this compound

This protocol describes the labeling of a purified protein (the "bait") with this compound.

Materials:

  • Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMF or DMSO.[1]

  • Protein Preparation:

    • Dissolve the purified "bait" protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0. The protein concentration should ideally be between 1-10 mg/mL.

    • Note: Buffers containing primary amines, such as Tris or glycine, are not compatible with this reaction as they will compete for binding to the NHS ester. If your protein is in such a buffer, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[1]

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a 5- to 20-fold molar excess relative to the protein.[1] The optimal ratio may need to be determined empirically for each specific protein and application.

    • Add the calculated volume of the biotinylation reagent to the protein solution.

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Removal of Excess Biotin:

    • Remove non-reacted this compound using a desalting column according to the manufacturer's instructions. This step is crucial to prevent the free biotin from binding to the streptavidin resin in the subsequent pull-down assay.

  • Quantification of Biotinylation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin (B1170675) by biotin.[4]

Protocol 2: Immunoprecipitation / Pull-Down Assay

This protocol outlines the use of the biotinylated "bait" protein to capture its interacting "prey" protein(s) from a cell lysate.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing the "prey" protein(s)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5, if using acidic elution)

  • Magnetic rack or centrifuge

  • Reaction tubes

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads thoroughly by vortexing.

    • Transfer the desired amount of bead slurry to a new tube. The binding capacity of the beads should be considered (e.g., 30 μg of biotinylated antibody per milligram of beads).[8]

    • Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.

    • Equilibrate the beads by washing them three times with the Binding/Wash Buffer.[8]

  • Immobilization of Bait Protein:

    • Resuspend the equilibrated streptavidin beads in Binding/Wash Buffer.

    • Add the biotinylated "bait" protein to the bead suspension.

    • Incubate for at least 30 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.[8]

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound "bait" protein.

  • Binding of Prey Protein:

    • Add the cell lysate containing the "prey" protein(s) to the beads now coupled with the "bait" protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the "bait" and "prey" proteins to interact. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant (unbound fraction).

    • Wash the beads extensively (3-5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. For interactions that can withstand more stringent conditions, the salt concentration or detergent concentration in the wash buffer can be increased to further reduce background.[9]

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the "prey" protein (and "bait" protein) from the beads using an appropriate elution buffer. Common elution methods include:

      • Acidic Elution: Use a low pH buffer like 0.1 M glycine, pH 2.8. Incubate for 5-10 minutes at room temperature. Immediately after elution, neutralize the sample by adding a neutralization buffer.

      • Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by Western blotting or mass spectrometry but will denature the proteins.[10]

      • Competitive Elution: Use a high concentration of free biotin (e.g., 2 mM biotin) to displace the biotinylated "bait" protein from the streptavidin. This is a milder elution method.[7]

  • Analysis:

    • The eluted proteins can be analyzed by various downstream methods, such as:

      • SDS-PAGE and Western Blotting: To confirm the presence of the "prey" protein.

      • Mass Spectrometry: To identify unknown interacting proteins and for quantitative analysis.[3][8]

Mandatory Visualizations

experimental_workflow_biotinylation cluster_reagent_prep Reagent Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification bait_protein Purified 'Bait' Protein (Amine-free buffer, pH 7.2-8.0) mix Mix Bait Protein with Biotin-PEG12-NHS (5-20x molar excess) bait_protein->mix biotin_reagent This compound dissolve_biotin Dissolve in anhydrous DMF/DMSO biotin_reagent->dissolve_biotin biotin_stock 10 mM Biotin Stock Solution dissolve_biotin->biotin_stock biotin_stock->mix incubate Incubate: 30 min @ RT or 2h on ice mix->incubate desalt Remove excess Biotin (Desalting Column) incubate->desalt biotinylated_bait Biotinylated 'Bait' Protein desalt->biotinylated_bait

Caption: Workflow for Bait Protein Biotinylation.

experimental_workflow_pull_down cluster_immobilization Bait Immobilization cluster_prey_binding Prey Binding cluster_elution_analysis Elution & Analysis streptavidin_beads Streptavidin Beads incubate_bait Incubate Bait with Beads streptavidin_beads->incubate_bait biotinylated_bait Biotinylated 'Bait' Protein biotinylated_bait->incubate_bait wash_unbound_bait Wash unbound Bait incubate_bait->wash_unbound_bait immobilized_bait Immobilized Bait wash_unbound_bait->immobilized_bait incubate_prey Incubate with Lysate (1-2h @ 4°C) immobilized_bait->incubate_prey cell_lysate Cell Lysate ('Prey') cell_lysate->incubate_prey wash_nonspecific Wash non-specific proteins (3-5x) incubate_prey->wash_nonspecific bait_prey_complex Bait-Prey Complex on Beads wash_nonspecific->bait_prey_complex elute Elute Complex bait_prey_complex->elute eluted_complex Eluted Bait-Prey Complex elute->eluted_complex analysis Downstream Analysis (WB, MS) eluted_complex->analysis

Caption: Workflow for Immunoprecipitation/Pull-Down.

signaling_pathway_example cluster_interaction Protein-Protein Interaction cluster_capture Affinity Capture bait Bait Protein (Biotinylated) complex Bait-Prey Complex bait->complex Interacts with prey Prey Protein prey->complex captured_complex Captured Complex complex->captured_complex Binds to streptavidin Streptavidin Bead streptavidin->captured_complex

Caption: Principle of Biotin-Based Pull-Down.

References

Application Notes and Protocols for Protein Immobilization using Biotin-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG12-NHS ester for the efficient and stable immobilization of proteins onto various surfaces. This reagent is a cornerstone in numerous bioassays, diagnostic tools, and drug discovery platforms, offering a versatile method for creating functionalized surfaces for protein interaction studies.

Introduction

This compound is a heterobifunctional crosslinker composed of three key components: a biotin (B1667282) moiety, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts specifically and efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4][5] The biotin group exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675), forming a nearly irreversible bond.[6][7] The long, hydrophilic PEG12 spacer enhances the water solubility of the reagent and the resulting biotinylated protein, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to streptavidin.[3][5]

This powerful combination of features makes this compound an ideal choice for a wide range of applications requiring the immobilization of proteins on streptavidin-coated surfaces, including:

  • Immunoassays: Development of sensitive and robust ELISA and other assay formats.[2][8]

  • Surface Plasmon Resonance (SPR): Real-time kinetic analysis of biomolecular interactions.[9][10][11]

  • Proteomics: Affinity purification and protein-protein interaction studies.[3]

  • Cell Surface Labeling: Identification and characterization of cell surface proteins.[2]

  • Drug Delivery: Development of targeted drug delivery systems.[3]

  • Enzyme Immobilization: Creation of reusable biocatalytic systems.[3]

Data Presentation

The efficiency of protein immobilization is critically dependent on the robust interaction between biotin and streptavidin. The following table summarizes key quantitative data related to this interaction and the binding capacity of commercially available streptavidin-coated surfaces.

ParameterValueSpeciesMethodReference
Dissociation Constant (Kd) ~10⁻¹⁵ MBiotin-StreptavidinMultiple[6][7]
Association Rate Constant (kon) 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹Biotin-StreptavidinDroplet Microfluidics[12]
Dissociation Rate Constant (koff) 3.10 ± 0.07 x 10⁻⁵ s⁻¹Biotin-StreptavidinSi-NW FET Biosensor[13]
Biotin Binding Capacity ~400 pmol/wellStreptavidin-Coated PlateBiotin-Fluorescein Assay

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound

This protocol provides a general procedure for the biotinylation of proteins containing primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, HEPES)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be removed.[4][14]

    • If necessary, perform buffer exchange using a desalting column or dialysis.

    • The protein concentration should ideally be between 1-10 mg/mL.[4]

  • This compound Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[4] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[4][15]

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the biotin reagent over the protein is a good starting point for optimization.[5]

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][5]

  • Quenching the Reaction:

    • Add quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[5]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Biotin Reagent:

    • Remove unreacted this compound and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[4]

  • Storage:

    • Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Immobilization of Biotinylated Protein on a Streptavidin-Coated ELISA Plate

This protocol describes the immobilization of a biotinylated protein onto a streptavidin-coated microplate for use in an ELISA.

Materials:

  • Biotinylated protein (from Protocol 1)

  • Streptavidin-coated 96-well microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA or other suitable blocking agent)

  • Assay-specific reagents (e.g., antigen, detection antibody, substrate)

Procedure:

  • Plate Preparation:

    • Wash the streptavidin-coated microplate wells three times with 200 µL of wash buffer per well.

  • Immobilization of Biotinylated Protein:

    • Dilute the biotinylated protein to the desired concentration in wash buffer. The optimal concentration needs to be determined empirically but a starting range of 1-10 µg/mL is common.

    • Add 100 µL of the diluted biotinylated protein solution to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Discard the immobilization solution and wash the wells three to five times with 200 µL of wash buffer per well to remove any unbound protein.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites on the surface.

    • Incubate for 1-2 hours at room temperature.

  • Final Wash:

    • Discard the blocking solution and wash the wells three times with 200 µL of wash buffer.

    • The plate is now ready for the subsequent steps of the ELISA protocol.[16]

Protocol 3: Immobilization of Biotinylated Protein on a Streptavidin-Coated SPR Sensor Chip

This protocol outlines the procedure for immobilizing a biotinylated protein onto a streptavidin-coated sensor chip for SPR analysis.

Materials:

  • Biotinylated protein (from Protocol 1)

  • Streptavidin-coated sensor chip (e.g., SA chip)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary, as recommended by the instrument manufacturer)

Procedure:

  • System Priming and Chip Conditioning:

    • Prime the SPR system with running buffer.

    • Condition the streptavidin-coated sensor chip surface according to the manufacturer's instructions. This may involve one or more injections of a regeneration solution.[9]

  • Immobilization:

    • Dilute the biotinylated protein to a low concentration (e.g., 1-10 µg/mL) in the running buffer.

    • Inject the diluted biotinylated protein over the sensor surface at a low flow rate (e.g., 5-10 µL/min).[9]

    • Monitor the immobilization level in real-time. The target immobilization level will depend on the specific application and the molecular weights of the ligand and analyte.

    • Stop the injection once the desired immobilization level is reached.

  • Washing and Stabilization:

    • Wash the sensor surface with running buffer to remove any non-specifically bound protein until a stable baseline is achieved.

    • The surface is now ready for the injection of the analyte for interaction analysis.[10]

Visualizations

G cluster_prep Protein Preparation cluster_biotinylation Biotinylation Reaction cluster_purification Purification Protein Protein in Amine-Containing Buffer BufferExchange Buffer Exchange (Dialysis/Desalting) Protein->BufferExchange Protein_AmineFree Protein in Amine-Free Buffer BufferExchange->Protein_AmineFree Reaction Reaction (RT, 30-60 min) Protein_AmineFree->Reaction BiotinNHS Biotin-PEG12-NHS (in DMSO/DMF) BiotinNHS->Reaction Quench Quenching (Tris/Glycine) Reaction->Quench BiotinylatedProtein_Impure Biotinylated Protein (with excess reagent) Quench->BiotinylatedProtein_Impure Purification Purification (Desalting/Dialysis) BiotinylatedProtein_Impure->Purification BiotinylatedProtein_Pure Pure Biotinylated Protein Purification->BiotinylatedProtein_Pure

Caption: Experimental workflow for protein biotinylation.

G Surface Streptavidin-Coated Surface (e.g., ELISA plate, SPR chip) Immobilization Immobilization (High-affinity binding) Surface->Immobilization Add Biotinylated Protein BiotinylatedProtein Biotinylated Protein BiotinylatedProtein->Immobilization Washing Washing Step Immobilization->Washing Remove Unbound Protein FunctionalizedSurface Functionalized Surface (Ready for Assay) Washing->FunctionalizedSurface G cluster_reaction Reaction Mechanism ProteinNH2 Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate ProteinNH2->Intermediate Nucleophilic Attack BiotinPEG_NHS This compound BiotinPEG_NHS->Intermediate AmideBond Protein-NH-CO-PEG12-Biotin (Stable Amide Bond) Intermediate->AmideBond NHS_LeavingGroup NHS (Leaving Group) Intermediate->NHS_LeavingGroup Release

References

Preparation of Biotin-PEG12-NHS Ester Stock Solutions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG12-NHS ester is a long-chain, amine-reactive biotinylation reagent commonly employed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amino groups (-NH2) in the pH range of 7-9 to form stable amide bonds[1][2]. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, consisting of 12 PEG units, imparts increased water solubility to the biotinylated molecule, which can help to reduce aggregation of labeled proteins[1]. This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) and their subsequent use in a typical protein biotinylation workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound stock solutions.

ParameterValueSolventNotesSource(s)
Stock Solution Concentration 10 mM - 250 mMDMSO or DMFHigher concentrations are achievable, up to 100 mg/mL in DMSO with sonication.[1][2][3]
Solubility in DMSO ≥ 100 mg/mL (106.26 mM)DMSOMay require ultrasonic treatment to fully dissolve. Hygroscopic DMSO can impact solubility.[3]
Solubility in DMF SolubleDMFA common solvent for NHS esters.[2][4]
Recommended Storage -20°C or -80°CAnhydrous DMSO or DMFProtect from moisture. Store under an inert gas (e.g., argon or nitrogen).[1][3]
Stock Solution Stability Up to 1 month at -20°CUp to 6 months at -80°CAnhydrous DMSO or DMFWith proper handling to exclude moisture. It is highly recommended to prepare fresh.[3]
Reaction pH 7.0 - 9.0Amine-free buffers (e.g., PBS)Reaction is more rapid at higher pH.[1][2]
Molar Excess of Reagent 5- to 20-fold molar excess over protein-For protein solutions > 2 mg/mL. Higher excess may be needed for dilute solutions.[1]
Reaction Time 30 - 60 minutes at room temperature2 hours on ice-Incubation time can be adjusted based on the desired level of biotinylation.[1][2]
Quenching Reagents Tris, glycine, or lysine-Added to a final concentration of 20-100 mM.[2][5][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous (molecular sieve-treated) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Inert gas (e.g., argon or nitrogen), optional

Protocol:

  • Equilibrate Reagent: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation[1][2].

  • Weigh Reagent: In a fume hood, weigh the desired amount of this compound into a clean, dry microcentrifuge tube. Note: this compound can be a viscous liquid or waxy solid, making it difficult to weigh and dispense. Preparing a stock solution is recommended[1].

  • Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the reagent to achieve the desired stock solution concentration (e.g., 10 mM or 250 mM).

    • Example for a 10 mM stock solution: Dissolve ~9.4 mg of this compound (MW: 941.09 g/mol ) in 1 mL of anhydrous DMSO or DMF.

    • Example for a 250 mM stock solution: Dissolve 25 mg of this compound in approximately 82 µL of anhydrous DMSO or DMF[1].

  • Dissolve: Vortex the tube until the reagent is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution[3].

  • Storage: The NHS-ester moiety is moisture-sensitive and readily hydrolyzes. It is strongly recommended to prepare the stock solution immediately before use[2]. If storage is necessary, dispense the stock solution into single-use aliquots, flush with an inert gas, cap tightly, and store at -20°C or -80°C. Stored properly, the solution may be stable for up to three months[1]. Discard any unused reconstituted reagent that has not been stored under anhydrous conditions[2].

Protein Biotinylation Workflow

Materials:

  • Protein solution to be biotinylated (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound stock solution (from section 3.1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis unit for purification

Protocol:

  • Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and must be removed by dialysis or buffer exchange[2][7]. The protein concentration should ideally be >2 mg/mL[1].

  • Calculate Reagent Volume: Determine the volume of the this compound stock solution required to achieve the desired molar excess. A 5- to 20-fold molar excess is a common starting point[1].

    • Calculation: (Volume of stock solution) = [ (moles of protein) x (desired molar excess) ] / (concentration of stock solution)

  • Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently but thoroughly.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice[1][2]. The optimal incubation time may need to be determined empirically for each specific application.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines. For example, add Tris-HCl to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature[5][6].

  • Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by dialysis or by using a desalting column[2].

  • Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.

Visualizations

G cluster_prep Stock Solution Preparation cluster_biotinylation Biotinylation Workflow reagent This compound equilibrate Equilibrate to Room Temp reagent->equilibrate solvent Anhydrous DMSO or DMF dissolve Dissolve & Vortex solvent->dissolve equilibrate->dissolve stock Biotin-PEG12-NHS Stock dissolve->stock reaction Biotinylation Reaction (RT or on ice) stock->reaction Add to protein protein Protein in Amine-Free Buffer (pH 7-9) protein->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purification (Desalting/Dialysis) quench->purify final_product Biotinylated Protein purify->final_product

Caption: Workflow for preparing and using this compound.

reaction_pathway cluster_reactants Reactants biotin_peg_nhs This compound product Biotinylated Protein (Stable Amide Bond) biotin_peg_nhs->product protein_amine Protein with Primary Amine (e.g., Lysine residue) protein_amine->product Nucleophilic Attack (pH 7-9) nhs_byproduct NHS Byproduct product->nhs_byproduct releases

Caption: Reaction of Biotin-PEG12-NHS with a primary amine.

References

Troubleshooting & Optimization

Preventing Hydrolysis of Biotin-PEG12-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of Biotin-PEG12-NHS ester. Our goal is to help you optimize your conjugation reactions and prevent the unwanted hydrolysis of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for biotinylation, which is the process of attaching biotin (B1667282) to other molecules.[1][2] It consists of three parts: a biotin group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[2][3] The NHS ester group reacts with primary amines (like those on proteins or antibodies) to form a stable amide bond, effectively labeling the target molecule with biotin.[4][5] The PEG spacer increases the solubility of the molecule and minimizes steric hindrance.[1][2]

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water. This is a significant competing reaction to the desired conjugation with a primary amine.[6][7] The product of hydrolysis is a biotin-PEG12-carboxylic acid, which is no longer reactive with primary amines.[7] This leads to a lower yield of your desired biotinylated product.[6][7]

Q3: What factors influence the rate of NHS ester hydrolysis?

Several factors can accelerate the hydrolysis of the NHS ester:

  • pH: The rate of hydrolysis significantly increases with a higher pH (more alkaline conditions).[7][8][9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7]

  • Moisture: The NHS ester is highly sensitive to moisture. Improper storage or handling can lead to premature hydrolysis.[1][10]

  • Time in Aqueous Solution: The longer the NHS ester is in a water-based solution, the more it will hydrolyze.[7]

Troubleshooting Guide

This guide addresses common issues encountered during biotinylation experiments using this compound.

Problem: Low or no biotinylation of my target molecule.

This is a common issue and is often due to the hydrolysis of the this compound.

Potential Cause Recommended Solution
Hydrolysis of NHS Ester Prepare the this compound solution immediately before use.[6][10] Ensure that any organic solvent used to dissolve the ester (like DMSO or DMF) is anhydrous (dry).[1] Avoid repeated freeze-thaw cycles of the stock solution.[6]
Suboptimal pH The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[6] A pH below 7.2 will result in protonated amines that are less reactive, while a pH above 8.5 will significantly increase the rate of hydrolysis.[6] Start with a pH of 8.3-8.5 for optimal results.[6]
Incorrect Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[6][10][11] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[6] If your protein is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.[6][11]
Improper Storage of NHS Ester Store the solid this compound at -20°C or -80°C, protected from moisture and light.[12][13][14] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][10]

Problem: My this compound won't dissolve or precipitates in the reaction buffer.

Potential Cause Recommended Solution
Low Solubility in Aqueous Buffer This compound is often first dissolved in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1][10]
Solvent Quality Ensure the DMSO or DMF is anhydrous. Water contamination in the organic solvent will cause hydrolysis.
Precipitation upon Addition The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid precipitation of proteins.[10] Add the dissolved NHS ester to the protein solution slowly while gently mixing.

Quantitative Data: Stability of NHS Esters

The stability of the NHS ester is critically dependent on the pH and temperature of the reaction. The following table summarizes the half-life of NHS esters under different conditions.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[8][9]
8.64°C10 minutes[8][9]
7.0Room Temperature~7 hours[15][16]
9.0Room TemperatureMinutes[15][16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening.[1][10]

  • Prepare a stock solution by dissolving the ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] For example, a 10 mM stock solution can be prepared.

  • This stock solution should be used immediately.[10] If short-term storage is necessary, cap the vial tightly and store at -20°C or -80°C, protected from moisture.[1] Avoid multiple freeze-thaw cycles.[6]

Protocol 2: Biotinylation of a Protein in Solution

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at a pH between 7.2 and 8.0 (e.g., PBS).[17] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[11]

  • Reaction Setup: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer.[10]

  • Addition of Biotin Reagent: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.[17] Gently mix immediately. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10][17]

  • Quenching (Optional but Recommended): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of about 50 mM. This will react with and consume any remaining NHS ester.

  • Purification: Remove excess, unreacted biotin reagent by dialysis or gel filtration.[10]

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Reaction Pathways Biotin_PEG_NHS This compound Desired_Product Biotinylated Product (Stable Amide Bond) Biotin_PEG_NHS->Desired_Product Aminolysis (Desired Reaction) Hydrolysis_Product Hydrolyzed NHS Ester (Inactive) Biotin_PEG_NHS->Hydrolysis_Product Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Desired_Product Water Water (H₂O) Water->Hydrolysis_Product

Caption: Competing reactions of this compound.

Troubleshooting_Workflow Start Low Biotinylation Yield Check_Storage Check Reagent Storage (Temp, Moisture) Start->Check_Storage Storage_OK Storage Correct Check_Storage->Storage_OK Yes Fix_Storage Store Properly at -20°C with Desiccant Check_Storage->Fix_Storage No Check_Buffer Verify Buffer Composition (Amine-free? pH 7.2-8.5?) Buffer_OK Buffer Correct Check_Buffer->Buffer_OK Yes Fix_Buffer Use Amine-Free Buffer (e.g., PBS) at pH 7.2-8.5 Check_Buffer->Fix_Buffer No Check_Prep Review Reagent Prep (Fresh? Anhydrous solvent?) Prep_OK Preparation Correct Check_Prep->Prep_OK Yes Fix_Prep Prepare Reagent Fresh in Anhydrous Solvent Check_Prep->Fix_Prep No Check_Ratio Examine Molar Ratio (Ester:Protein) Optimize_Ratio Optimize Molar Ratio (e.g., 20:1) Check_Ratio->Optimize_Ratio Storage_OK->Check_Buffer Buffer_OK->Check_Prep Prep_OK->Check_Ratio Fix_Storage->Check_Buffer Fix_Buffer->Check_Prep Fix_Prep->Check_Ratio End Successful Biotinylation Optimize_Ratio->End

Caption: Troubleshooting workflow for low biotinylation yield.

References

Troubleshooting low biotinylation efficiency with Biotin-PEG12-NHS ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG12-NHS ester. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for biotinylating my protein with this compound?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2] While the reaction rate increases at a higher pH, the rate of hydrolysis of the NHS ester also increases, which can lower the overall efficiency.[1][3][4] It is critical to maintain a stable pH within this range throughout the labeling procedure.

Q2: Which buffers should I avoid during the biotinylation reaction?

A2: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][5][6] These buffers will compete with the primary amines on your target molecule for reaction with the this compound, which will significantly reduce the labeling efficiency.[1][5][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[1][2][7]

Q3: How should I properly store and handle my this compound?

A3: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[5][8][9] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the NHS ester.[5][9][10] It is highly recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[9][11] Aqueous solutions of the reagent should not be stored.[5]

Q4: How can I verify that my this compound is still active?

A4: You can indirectly assess the reactivity of an NHS ester by measuring the absorbance of the N-hydroxysuccinimide (NHS) byproduct that is released upon hydrolysis.[10] A straightforward qualitative test involves comparing the absorbance at 260 nm of a solution of the NHS ester before and after intentional hydrolysis with a mild base. An increase in absorbance is an indication that the reagent was active.[4][10]

Troubleshooting Guide

Issue 1: Low or No Biotin (B1667282) Labeling Detected

If you are observing a low or non-existent signal from your biotinylated molecule, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Inactive (hydrolyzed) NHS-biotin reagent Use a fresh vial of the reagent or test the activity of your current stock. Ensure proper storage and handling to prevent moisture contamination.[2][5][10]
Presence of primary amines in the buffer (e.g., Tris, glycine) Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the biotinylation reaction.[2][5]
Insufficient molar excess of biotin reagent Increase the molar ratio of the biotin reagent to your protein. A 5- to 20-fold molar excess is a good starting point for protein solutions greater than 2 mg/mL.[9][12]
Low protein concentration Increase the concentration of your protein. Higher protein concentrations (1-10 mg/mL) generally lead to more efficient labeling.[2][7]
Suboptimal reaction pH Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[1][2]
Issue 2: Protein Precipitation During or After Labeling

Protein precipitation can be a frustrating issue. Here are some common causes and how to address them.

Potential Cause Recommended Solution
High concentration of organic solvent from the biotin stock solution Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume.[2]
Protein instability under the reaction conditions Perform the reaction at a lower temperature, such as 4°C, to improve protein stability.[2]
Over-biotinylation leading to aggregation Reduce the molar excess of the biotin reagent to decrease the degree of labeling. The hydrophilic PEG spacer in this compound helps reduce aggregation compared to reagents with only hydrocarbon spacers.[9][13]
Issue 3: High Background Signal in Downstream Applications

A high background can mask your specific signal. These steps can help you minimize it.

Potential Cause Recommended Solution
Incomplete removal of unreacted biotin Ensure thorough purification of the biotinylated protein using dialysis or a desalting column to remove all non-reacted and hydrolyzed biotin.[2][14]
Non-specific binding of the biotinylated protein If high background persists after thorough purification, consider optimizing your assay blocking steps or adjusting the concentration of the biotinylated protein used.
Issue 4: Loss of Protein Activity After Biotinylation

Maintaining the biological activity of your protein is crucial. If you observe a loss of function, consider the following.

Potential Cause Recommended Solution
Biotinylation of critical lysine (B10760008) residues in the active site Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[2] Consider alternative labeling chemistries that target different functional groups if the issue persists.
Denaturation of the protein during the labeling process Optimize reaction conditions such as temperature and incubation time. Performing the reaction at 4°C for a longer duration may be beneficial.

Experimental Protocols

Protocol 1: Standard Protein Biotinylation

This protocol provides a general guideline for biotinylating proteins with this compound.

  • Prepare the Protein Sample:

    • Dissolve your protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. A protein concentration of 1-10 mg/mL is recommended.[2]

    • If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.[5]

  • Prepare the Biotin Reagent:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[9]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9][12]

  • Biotinylation Reaction:

    • Add the calculated amount of the biotin reagent stock solution to your protein solution. A 5- to 20-fold molar excess of biotin to protein is a common starting point.[9]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1][9]

  • Quench the Reaction:

    • To stop the reaction, add a quenching reagent containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.[2]

    • Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purify the Biotinylated Protein:

    • Remove excess, non-reacted biotin using a desalting column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer.[2]

Protocol 2: Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides an estimation of the degree of biotinylation.[3][6]

  • Prepare HABA/Avidin (B1170675) Solution:

    • Prepare a solution of HABA and avidin in PBS. The absorbance of this solution at 500 nm should be between 0.9 and 1.3.[6]

  • Measure Baseline Absorbance:

    • Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add Biotinylated Sample:

    • Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix.

  • Measure Final Absorbance:

    • Measure the absorbance of the solution again at 500 nm. The decrease in absorbance is proportional to the amount of biotin in your sample, as biotin displaces HABA from avidin.[6]

  • Calculate Biotin Incorporation:

    • Calculate the moles of biotin per mole of protein based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Reaction Add Biotin Reagent to Protein Solution (Incubate) Protein_Prep->Reaction Biotin_Prep Prepare Biotin-PEG12-NHS Stock Solution (DMSO/DMF) Biotin_Prep->Reaction Quench Quench Reaction (e.g., Tris, Glycine) Reaction->Quench Purification Purify Biotinylated Protein (Desalting/Dialysis) Quench->Purification Analysis Analyze Biotinylation (HABA Assay, Gel-Shift) Purification->Analysis troubleshooting_logic cluster_reagent Reagent Issues cluster_buffer Buffer Conditions cluster_concentration Concentration & Ratio Start Low Biotinylation Efficiency Reagent_Hydrolyzed Is the Biotin-PEG12-NHS reagent active? Start->Reagent_Hydrolyzed Check_Storage Check storage conditions and handling. Reagent_Hydrolyzed->Check_Storage No Buffer_Amine Does the buffer contain primary amines (Tris, Glycine)? Reagent_Hydrolyzed->Buffer_Amine Yes Use_New Use fresh reagent. Check_Storage->Use_New Buffer_Exchange Perform buffer exchange into PBS or HEPES. Buffer_Amine->Buffer_Exchange Yes Check_pH Is the pH between 7.2 and 8.5? Buffer_Amine->Check_pH No Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Molar_Ratio Is the molar ratio of biotin to protein sufficient? Check_pH->Molar_Ratio Yes Increase_Ratio Increase molar ratio. Molar_Ratio->Increase_Ratio No

References

Why is my protein precipitating during biotinylation with Biotin-PEG12-NHS ester?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during protein biotinylation experiments.

Frequently Asked Questions (FAQs)

Why is my protein precipitating during biotinylation with Biotin-PEG12-NHS ester?

Protein precipitation during biotinylation with this compound is a common issue that can arise from several factors, primarily related to the modification of the protein's surface charge and overall physicochemical properties. The most frequent causes include:

  • Over-biotinylation: The N-hydroxysuccinimide (NHS) ester of the biotinylation reagent reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] When an excessive number of these positively charged lysine residues are modified with the neutral biotin-PEG linker, it can significantly alter the protein's isoelectric point (pI) and overall surface charge, leading to a decrease in solubility and subsequent precipitation.[1][3][4]

  • Inappropriate Buffer Conditions: The reaction buffer plays a critical role in the success of the biotinylation reaction.

    • pH: The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9.[5][6][7] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can reduce the efficiency of the biotinylation reaction.[5][8] A significant deviation from the protein's optimal pH stability range can also lead to denaturation and precipitation.

    • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the this compound, reducing the efficiency of protein labeling and potentially leading to unwanted side reactions.[6][7][9]

  • High Reagent Concentration: Using a high molar excess of the biotinylation reagent can lead to over-modification and precipitation.[2][10] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer on the this compound is intended to improve the water solubility of the biotinylated molecule; however, excessive modification can still lead to aggregation.[2][11]

  • Reagent Solubility and Addition: this compound is often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[2][6][7][11] Adding a large volume of the organic solvent or adding the reagent too quickly can cause localized high concentrations, leading to protein precipitation.

  • Intrinsic Protein Instability: Some proteins are inherently less stable and more prone to aggregation, especially at the concentrations required for efficient biotinylation (typically 1-10 mg/mL).[12] The experimental conditions, including temperature and incubation time, may need to be optimized for such proteins.

Troubleshooting Guide

The following table summarizes potential causes of protein precipitation during biotinylation and provides recommended solutions.

Potential Cause Effect on Reaction Recommended Solution
Over-biotinylation Alters protein's isoelectric point and solubility, leading to aggregation.[1][4]Reduce the molar excess of this compound to protein. A starting point is a 5- to 20-fold molar excess.[2][9] Optimize the ratio to achieve the desired degree of labeling without causing precipitation.
Incorrect Reaction pH Suboptimal pH can lead to poor reaction efficiency or protein denaturation.[5][6]Perform the reaction in a buffer with a pH between 7.2 and 8.5.[13] Common choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[5][6] Ensure the chosen pH is within the stability range of your protein.
Presence of Primary Amines in Buffer Compete with the protein for the biotinylation reagent, reducing labeling efficiency.[6][7][9]Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer.[13] If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis before biotinylation.[10]
High Concentration of Organic Solvent Can denature the protein, causing it to precipitate.[12]Dissolve the this compound in the minimum required volume of anhydrous DMSO or DMF.[2] Add the reagent solution to the protein solution slowly and with gentle mixing. The final concentration of the organic solvent should ideally not exceed 10%.[12]
Low Protein Concentration Can lead to less efficient biotinylation, requiring a higher molar excess of the reagent, which can increase the risk of modification-induced precipitation.For optimal results, use a protein concentration between 1-10 mg/mL.[12] If the protein concentration is low, it may need to be concentrated before biotinylation.[9]
Hydrolyzed Biotinylation Reagent The NHS ester is susceptible to hydrolysis, rendering it inactive.[14] This can lead to the use of excess reagent in an attempt to compensate, increasing the risk of adding impurities that could cause precipitation.Store the this compound desiccated at -20°C.[2][15] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[2][14] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2]
Intrinsic Protein Instability The protein may be prone to aggregation under the reaction conditions (e.g., temperature, incubation time).Optimize the reaction temperature and incubation time. Consider performing the reaction at 4°C for a longer period (e.g., overnight) instead of at room temperature for 1-2 hours.[5]

Experimental Protocols

Key Experiment: Protein Biotinylation with this compound

This protocol provides a general procedure for the biotinylation of a protein in solution. The amounts and concentrations should be optimized for each specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

    • The recommended protein concentration is 1-10 mg/mL.[12]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM.[2] For example, dissolve 10 mg of this compound (MW: ~941 g/mol ) in the appropriate volume of solvent.

  • Biotinylation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess is a common starting point.[2]

    • Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines. For example, add Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and the quenching buffer by using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Visualizations

TroubleshootingWorkflow start Protein Precipitation Observed check_over_modification Check for Over-modification start->check_over_modification check_buffer Evaluate Buffer Conditions start->check_buffer check_reagent Assess Reagent Quality & Addition start->check_reagent check_protein Consider Protein Stability start->check_protein solution_reduce_molar_excess Reduce Molar Excess of Biotin Reagent check_over_modification->solution_reduce_molar_excess High Molar Ratio Used solution_optimize_ph Optimize Reaction pH (7.2-8.5) check_buffer->solution_optimize_ph pH Outside 7-9 Range solution_amine_free_buffer Use Amine-Free Buffer (e.g., PBS) check_buffer->solution_amine_free_buffer Buffer Contains Amines (Tris, Glycine) solution_reagent_handling Use Fresh, Anhydrous Reagent Stock; Add Slowly check_reagent->solution_reagent_handling Improper Reagent Handling or Addition solution_optimize_conditions Optimize Temp & Incubation Time (e.g., 4°C) check_protein->solution_optimize_conditions Protein Known to be Unstable end_success Successful Biotinylation solution_reduce_molar_excess->end_success solution_optimize_ph->end_success solution_amine_free_buffer->end_success solution_reagent_handling->end_success solution_optimize_conditions->end_success

Caption: Troubleshooting workflow for protein precipitation during biotinylation.

This guide should serve as a valuable resource for troubleshooting and optimizing your protein biotinylation experiments. By systematically addressing these potential issues, you can increase the likelihood of achieving successful and reproducible results.

References

Technical Support Center: Biotin-PEG12-NHS Ester Labeling and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted Biotin-PEG12-NHS ester following a labeling reaction. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: The removal of unreacted biotinylation reagent is critical for several reasons.[1] Excess biotin (B1667282) can compete with biotinylated molecules for binding sites on streptavidin or avidin, leading to reduced detection sensitivity or purification efficiency.[1] Furthermore, for accurate quantification of the degree of labeling (e.g., using a HABA assay), the removal of free biotin is essential to prevent overestimation.[2]

Q2: What are the common methods for removing excess this compound?

A2: The most common and effective methods for removing small molecules like unreacted this compound (Molecular Weight: ~941.1 Da) from larger biomolecules (e.g., proteins, antibodies) are dialysis, spin desalting columns (a form of size exclusion chromatography), and traditional size exclusion chromatography (also known as gel filtration).[3][4][5]

Q3: Which removal method is best for my experiment?

A3: The choice of method depends on factors such as your sample volume, the molecular weight of your labeled molecule, the required purity, and time constraints.[2] Spin desalting columns are rapid and ideal for small sample volumes, offering high protein recovery.[6][7] Dialysis is a gentle method suitable for larger sample volumes but is more time-consuming.[2][8] Size exclusion chromatography provides high-resolution separation and is suitable for a wide range of sample volumes.[5]

Q4: Can I quench the reaction before purification?

A4: Yes, quenching the reaction is a recommended step to stop the labeling process and hydrolyze the reactive NHS ester. This can be done by adding a quenching buffer containing a primary amine, such as Tris or glycine, at a final concentration of 50-100 mM.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of labeled protein Protein precipitation: Over-biotinylation can lead to changes in protein solubility and cause precipitation.[7]- Optimize the molar ratio of this compound to your protein. - Ensure the reaction buffer pH is optimal for your protein's stability (typically pH 7-9).[4]
Non-specific binding to purification media: The protein may be interacting with the desalting column resin or dialysis membrane.- For desalting columns, ensure you are using a column with a low-protein-binding resin. - For dialysis, properly prepare the dialysis membrane according to the manufacturer's instructions.
Incorrect column/membrane choice: The molecular weight cutoff (MWCO) of the desalting column or dialysis membrane may be too large, leading to loss of the protein.- Select a desalting column or dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., for a 50 kDa protein, use a 7K or 10K MWCO).
Inefficient removal of unreacted biotin Inadequate purification: The chosen method may not be sufficient for complete removal.- For spin columns, consider performing a second pass-through with a new column.[7] - For dialysis, increase the dialysis time and the number of buffer changes. A 48-hour dialysis with four buffer changes is recommended for complete removal of NHS-biotin.[8]
Incorrect sample volume: Applying a sample volume outside the recommended range for a desalting column can lead to poor separation.[7]- Adhere to the manufacturer's guidelines for the specific desalting column you are using.
Inconsistent labeling results Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, leading to reduced labeling efficiency.[9]- Always use anhydrous DMSO or DMF to prepare the stock solution of the biotinylation reagent. - Prepare the stock solution immediately before use and do not store it for extended periods.[9]
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[4]- Ensure your reaction buffer is free of primary amines. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.[4]

Comparison of Purification Methods

The following table summarizes the key features of the most common methods for removing unreacted this compound.

Method Principle Typical Protein Recovery Removal Efficiency Processing Time Sample Volume Pros Cons
Spin Desalting Columns Size Exclusion Chromatography>95%[6]High (can be >95%)[6]< 15 minutes[6]30 µL - 4 mL[10]Fast, high recovery, easy to use.[6]Can result in some sample dilution.[11]
Dialysis Diffusion across a semi-permeable membraneHigh (>90%)Very High24 - 48 hours[8]100 µL - 100 mLGentle, suitable for large volumes.Time-consuming, requires large volumes of buffer.[12]
Size Exclusion Chromatography (Gravity Flow) Separation based on molecular sizeHigh (>90%)Very High1 - 2 hours0.5 mL - 100 mLHigh resolution, scalable.More complex setup, can lead to sample dilution.[5]

Note: The provided quantitative data is based on typical performance for similar biotinylation reagents and purification systems. Actual results may vary depending on the specific protein, buffer conditions, and experimental setup.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column

This protocol is suitable for rapid purification of small to medium sample volumes.

Workflow Diagram:

G Workflow: Spin Desalting Column Purification cluster_prep Column Preparation cluster_sample Sample Processing cluster_result Result prep1 Remove bottom closure and place column in collection tube prep2 Centrifuge to remove storage buffer prep1->prep2 prep3 Discard flow-through prep2->prep3 sample1 Place column in a new collection tube prep3->sample1 sample2 Slowly apply sample to the center of the resin sample1->sample2 sample3 Centrifuge to collect purified sample sample2->sample3 result Purified biotinylated protein in collection tube sample3->result

Caption: Workflow for removing unreacted biotin using a spin desalting column.

Materials:

  • Spin desalting column with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K or 10K.

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes) to remove the storage buffer.

    • Discard the flow-through and place the column in a new, clean collection tube.[2]

  • Sample Application:

    • Slowly apply the biotinylation reaction mixture to the center of the resin bed. Avoid touching the resin with the pipette tip.[13]

  • Purification:

    • Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[2]

  • Collection:

    • The purified, biotinylated protein is now in the collection tube. The unreacted this compound is retained in the column resin.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is suitable for larger sample volumes and when a gentle purification method is required.

Workflow Diagram:

G Workflow: Dialysis Purification cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Sample Recovery prep1 Hydrate dialysis membrane or cassette prep2 Load sample into dialysis device prep1->prep2 prep3 Seal the device prep2->prep3 dialysis1 Immerse in dialysis buffer (100-200x sample volume) prep3->dialysis1 dialysis2 Stir gently at 4°C dialysis1->dialysis2 dialysis3 Change buffer 3-4 times over 24-48 hours dialysis2->dialysis3 recovery Carefully remove purified sample from the device dialysis3->recovery

Caption: Workflow for removing unreacted biotin using dialysis.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Preparation:

    • Prepare the dialysis membrane or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.[2]

    • Load the biotinylation reaction mixture into the dialysis device and seal it securely.

  • Dialysis:

    • Immerse the sealed dialysis device in a beaker containing at least 100-200 times the sample volume of chilled dialysis buffer.

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Change the dialysis buffer at least three to four times over a period of 24 to 48 hours for optimal removal of the unreacted biotin.[8]

  • Sample Recovery:

    • After the final buffer change, carefully remove the dialysis device from the buffer and transfer the purified sample to a clean tube.

Protocol 3: Removal of Unreacted this compound using Size Exclusion Chromatography (Gravity Flow)

This protocol provides high-resolution separation and is scalable for various sample volumes.

Workflow Diagram:

G Workflow: Size Exclusion Chromatography cluster_prep Column Preparation cluster_process Separation cluster_result Result prep1 Pack the column with size exclusion resin prep2 Equilibrate the column with 2-3 column volumes of buffer prep1->prep2 process1 Load sample onto the column prep2->process1 process2 Elute with buffer and collect fractions process1->process2 process3 Monitor protein elution (e.g., A280nm) process2->process3 result Pool fractions containing the purified biotinylated protein process3->result

Caption: Workflow for removing unreacted biotin using size exclusion chromatography.

Materials:

  • Size exclusion chromatography column.

  • Size exclusion resin with an appropriate fractionation range (e.g., for proteins >10 kDa).[5]

  • Elution buffer (e.g., PBS).

  • Fraction collector or collection tubes.

  • UV spectrophotometer (optional, for monitoring protein elution).

Procedure:

  • Column Preparation:

    • Pack the column with the size exclusion resin according to the manufacturer's instructions.

    • Equilibrate the column by washing it with 2-3 column volumes of elution buffer.[5]

  • Sample Application:

    • Carefully load the biotinylation reaction mixture onto the top of the resin bed.

  • Elution and Fraction Collection:

    • Begin eluting the sample with the elution buffer, collecting fractions of a defined volume.

    • The larger biotinylated protein will elute first, while the smaller, unreacted this compound will be retained in the resin and elute later.

  • Analysis and Pooling:

    • If possible, monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified biotinylated protein.

References

Impact of amine-containing buffers like Tris on Biotin-PEG12-NHS ester reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG12-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly the impact of amine-containing buffers like Tris.

Troubleshooting Guide

This section addresses specific problems you might encounter during your biotinylation experiments.

Issue 1: Low or No Biotinylation Detected

If you are observing a weak or absent signal from your biotinylated molecule, it is a common issue with several potential root causes.[1]

  • Potential Cause A: Presence of Primary Amines in Buffer

    • Explanation: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[1][2] The primary amines in the buffer compete with the primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein) for the this compound.[3][4] This competition significantly reduces the efficiency of your desired labeling reaction.[2][3]

    • Solution: Perform a buffer exchange to remove the amine-containing buffer before starting the biotinylation reaction.[2][5] Methods like dialysis or using a desalting column are effective for this purpose.[5][6] Replace the interfering buffer with a recommended amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer at a pH between 7.2 and 8.5.[3][5]

  • Potential Cause B: Inactive (Hydrolyzed) NHS Ester Reagent

    • Explanation: this compound is sensitive to moisture.[7][8] If stored improperly or exposed to aqueous conditions for extended periods, the NHS ester group will hydrolyze, rendering it incapable of reacting with primary amines.[8] The rate of hydrolysis is significantly faster at higher pH.[9][10]

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7][8] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[4][7] If you suspect the reagent is inactive, you can perform a simple qualitative test by measuring the absorbance at 260 nm before and after intentional hydrolysis with a mild base; an increase in absorbance indicates the reagent was active.[3][8]

  • Potential Cause C: Incorrect Reaction pH

    • Explanation: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[1][3] Below this range, the primary amines on the protein are protonated and less available to react.[1] Above this range, the rate of NHS ester hydrolysis increases dramatically, which outcompetes the desired labeling reaction.[1][11]

    • Solution: Carefully check and adjust the pH of your reaction buffer to be within the 7.2-8.5 range.[1] Use a freshly calibrated pH meter for accuracy.

Issue 2: Protein Precipitation During Reaction

  • Potential Cause: High Concentration of Organic Solvent

    • Explanation: NHS esters are often dissolved in organic solvents like DMSO or DMF before being added to the aqueous reaction mixture.[12] If the final concentration of this organic solvent is too high (typically >10%), it can cause your protein to denature and precipitate.[5][12]

    • Solution: Keep the volume of the added NHS ester stock solution as low as possible, ideally less than 10% of the total reaction volume.[5] If solubility is an issue, consider using a water-soluble version of the reagent (e.g., Sulfo-NHS esters) if available.[13]

Frequently Asked Questions (FAQs)

Q1: Why can't I use Tris buffer for my this compound reaction?

A1: Tris buffer contains primary amines.[2] The N-hydroxysuccinimide (NHS) ester group of your biotin (B1667282) reagent reacts with primary amines to form stable amide bonds.[14] When Tris is present, its primary amines will compete with the primary amines on your target molecule (e.g., proteins, peptides), leading to significantly reduced labeling efficiency.[1][3] For this reason, Tris and other amine-containing buffers like glycine should be avoided during the conjugation step.[14][15]

Q2: What are the recommended buffers for NHS ester reactions?

A2: Amine-free buffers with a pH between 7.2 and 8.5 are recommended.[5][9] Excellent choices include:

  • Phosphate-Buffered Saline (PBS)[7]

  • HEPES[6]

  • Bicarbonate/Carbonate buffer[5]

  • Borate buffer[9]

Q3: Can I use Tris buffer for any step in the process?

A3: Yes. While Tris must be avoided during the actual conjugation reaction, it is commonly used as a quenching agent to stop the reaction.[5][16] After the desired incubation time, adding a quenching buffer like Tris or glycine (to a final concentration of 10-100 mM) will consume any unreacted this compound, preventing further labeling.[5][17]

Q4: How does pH affect the efficiency of the biotinylation reaction?

A4: The reaction is a balance between two competing processes: the desired reaction with the amine on your target molecule (aminolysis) and the undesired reaction with water (hydrolysis).

  • Low pH (<7): The primary amines on your target molecule are protonated (-NH3+), making them poor nucleophiles and thus unreactive.[16]

  • Optimal pH (7.2-8.5): A good balance is achieved where a sufficient amount of the target amines are deprotonated and reactive, while the rate of NHS ester hydrolysis is manageable.[3]

  • High pH (>8.5): The rate of hydrolysis of the NHS ester increases dramatically, consuming the reagent before it can react with your target molecule.[10][11]

Quantitative Data Summary

The presence of primary amine buffers directly competes with the target molecule, and the reaction's efficiency is also heavily influenced by the rate of hydrolysis of the NHS ester at different pH levels.

Table 1: Effect of Buffer Type on Reaction Conversion

BufferpH 7.4pH 7.9pH 8.4
TRIS 3%86%98%
PBS 82%94%95%
(Data adapted from a study on NHS ester reactions, illustrating the competitive effect at lower pH and reaction feasibility at higher pH where Tris is deprotonated.[18])

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours[9][11]
8.04°C1 hour[10]
8.64°C10 minutes[9][10]
(This table demonstrates the increased instability of the NHS ester as the pH becomes more alkaline, highlighting the importance of a controlled pH environment.)

Experimental Protocols

Protocol 1: Buffer Exchange to Remove Amines

This protocol is essential if your sample is currently in an amine-containing buffer like Tris.

  • Method Selection: Choose a suitable method for buffer exchange based on your sample volume and concentration.

    • Dialysis: Ideal for larger volumes. Use a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa for antibodies).[14]

    • Desalting Column (Gel Filtration): Faster method suitable for smaller volumes. Use a pre-packed column (e.g., Sephadex G-25).[5][7]

  • Buffer Preparation: Prepare the desired amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[7]

  • Exchange Process:

    • For Dialysis: Transfer your sample to the dialysis cassette and dialyze against a large volume of the amine-free buffer (e.g., 2 liters) for 12-24 hours at 4°C, with at least 2-3 buffer changes.[14]

    • For Desalting Column: Equilibrate the column with the amine-free buffer. Apply your sample to the column and collect the fractions containing your protein, which will now be in the new buffer.[6]

  • Confirmation: Confirm the protein concentration after buffer exchange before proceeding to the biotinylation reaction.

Protocol 2: General Protein Biotinylation with this compound

  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer (see Protocol 1) at a concentration of 1-10 mg/mL.[7]

  • Prepare NHS Ester Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[7] Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 20 mg/mL).[7]

  • Biotinylation Reaction: Add a calculated amount of the NHS ester stock solution to your protein solution to achieve a 10-20 fold molar excess of the biotin reagent over the protein.[7]

    • Note: Dilute protein solutions may require a higher molar excess to achieve sufficient labeling.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[7][14]

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[16] Incubate for an additional 15-30 minutes at room temperature.[5][16]

  • Purification: Remove excess, unreacted biotin and quenching buffer components by dialysis or by using a desalting column, exchanging the buffer to a suitable storage buffer like PBS.[6][14]

Visualizations

cluster_0 This compound Reaction Pathways cluster_1 Desired Reaction cluster_2 Competing Reaction reagent This compound target Target Molecule (e.g., Protein with -NH2) reagent->target tris Tris Buffer (Primary Amine) reagent->tris product Biotinylated Target (Stable Amide Bond) target->product Aminolysis (pH 7.2-8.5) byproduct Biotinylated Tris (Reduced Yield) tris->byproduct Interference

Caption: Competing reactions for this compound.

start Start: Low Biotinylation Yield check_buffer Check Buffer Composition start->check_buffer is_amine Contains primary amines? (e.g., Tris, Glycine) check_buffer->is_amine buffer_exchange Action: Perform Buffer Exchange (Dialysis / Desalting) is_amine->buffer_exchange Yes check_reagent Check NHS Ester Reagent is_amine->check_reagent No buffer_exchange->start Re-run Experiment is_hydrolyzed Is it old or improperly stored? check_reagent->is_hydrolyzed use_fresh Action: Use Fresh Reagent is_hydrolyzed->use_fresh Yes check_ph Check Reaction pH is_hydrolyzed->check_ph No use_fresh->start Re-run Experiment is_optimal Is pH 7.2 - 8.5? check_ph->is_optimal adjust_ph Action: Adjust pH is_optimal->adjust_ph No optimize Further Optimization: - Increase Molar Ratio - Check Protein Conc. is_optimal->optimize Yes adjust_ph->start Re-run Experiment end Problem Solved optimize->end

Caption: Troubleshooting workflow for low biotinylation.

prep_protein 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) prep_reagent 2. Prepare Fresh Biotin-NHS Ester Stock (in anhydrous DMSO) prep_protein->prep_reagent reaction 3. Mix Protein & Reagent (10-20x molar excess) prep_reagent->reaction incubate 4. Incubate (30-60 min @ RT or 2 hrs @ 4°C) reaction->incubate quench 5. Quench Reaction (Add Tris-HCl to 50-100 mM) incubate->quench purify 6. Purify Product (Dialysis or Desalting Column) quench->purify final_product Biotinylated Protein Ready for Use purify->final_product

Caption: Recommended experimental workflow for biotinylation.

References

Optimizing incubation time and temperature for biotinylation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylation optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing incubation time and temperature for successful biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time and temperature for biotinylation?

A1: There is no single optimal condition for all biotinylation reactions. The ideal incubation time and temperature depend on several factors, including the specific biotinylation reagent used, the properties of the target molecule (e.g., protein stability), and the desired degree of labeling.[1] However, a common starting point for NHS-ester biotinylation is to incubate the reaction for 30 minutes to 2 hours at room temperature (20-25°C) or overnight at 4°C .[2][3][4]

Q2: How does temperature affect the biotinylation reaction?

A2: Temperature influences the rate of two competing reactions: the desired reaction with the target molecule (e.g., primary amines on a protein) and the hydrolysis of the biotinylation reagent.

  • Higher temperatures (e.g., room temperature to 37°C) increase the rate of both the biotinylation reaction and the hydrolysis of the reagent.[1][5] A shorter incubation time is typically required at higher temperatures.

  • Lower temperatures (e.g., 4°C or on ice) slow down both reactions.[2] This can be beneficial for sensitive proteins that may lose activity at higher temperatures and allows for longer incubation times, which can sometimes improve labeling efficiency, especially for less reactive sites.[3]

Q3: How does incubation time affect the biotinylation reaction?

A3: Incubation time directly impacts the extent of biotinylation.

  • Shorter incubation times may result in a lower degree of labeling, which can be desirable to minimize potential impacts on protein function.[6]

  • Longer incubation times can increase the degree of labeling but also increase the risk of protein inactivation due to modification of critical residues and the potential for protein aggregation.[6] It is important to find a balance that achieves sufficient labeling for the downstream application without compromising the biological activity of the target molecule.

Q4: Can I perform the biotinylation reaction overnight?

A4: Yes, overnight incubation at 4°C is a common practice, particularly for proteins that may be unstable at room temperature for extended periods.[3][4] The lower temperature slows down the hydrolysis of the biotinylation reagent, allowing for a longer, gentle reaction.

Q5: How can I determine if my biotinylation was successful?

A5: The success of a biotinylation reaction can be assessed using several methods, including:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay: A colorimetric method to quantify the degree of biotinylation.

  • Streptavidin-HRP dot blot or Western blot: A qualitative or semi-quantitative method to detect the presence of biotin (B1667282) on the target molecule.

  • Mass spectrometry: To confirm the presence and even the specific sites of biotinylation.[7]

Troubleshooting Guide

This guide addresses common issues related to incubation time and temperature during biotinylation.

Issue Potential Cause Recommended Solution
Low or No Biotinylation Incubation time was too short. Increase the incubation time. For room temperature reactions, try extending the incubation from 30 minutes to 1-2 hours. For 4°C reactions, consider an overnight incubation.[8]
Incubation temperature was too low. If your protein is stable at higher temperatures, consider increasing the incubation temperature from 4°C to room temperature. This will increase the reaction rate.
Hydrolysis of the biotinylation reagent. At higher pH (above 8.5) and temperature, the NHS ester can hydrolyze rapidly.[5] Ensure the pH is within the optimal range (typically 7.2-8.5 for NHS esters) and consider a lower temperature for longer incubations.[8]
Protein Precipitation or Loss of Activity Incubation temperature was too high. Some proteins are sensitive to prolonged incubation at room temperature. Perform the biotinylation at 4°C or on ice to maintain protein stability.
Over-biotinylation due to long incubation time. Reduce the incubation time. A shorter reaction time will lead to a lower degree of labeling, which can prevent modification of critical residues and reduce the likelihood of aggregation.[6]
Inconsistent Results Between Experiments Variations in incubation time and temperature. Precisely control and document the incubation time and temperature for each experiment to ensure reproducibility. Use a temperature-controlled incubator or water bath.

Experimental Protocols

Protocol 1: General Optimization of Incubation Time and Temperature for Protein Biotinylation

This protocol provides a framework for systematically optimizing the incubation time and temperature for the biotinylation of a target protein using an amine-reactive biotinylation reagent (e.g., NHS-ester).

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive biotinylation reagent (e.g., NHS-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

  • Method for quantifying biotinylation (e.g., HABA assay kit)

Procedure:

  • Prepare a stock solution of the biotinylation reagent: Dissolve the amine-reactive biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

  • Set up parallel reactions: Prepare several small-scale reactions with your target protein. A typical starting protein concentration is 1-2 mg/mL.

  • Vary incubation conditions:

    • Temperature Series: Set up reactions to be incubated at 4°C, room temperature (~22°C), and 37°C. Keep the incubation time and molar ratio of biotin to protein constant for this series.

    • Time Course: For each temperature, set up reactions with varying incubation times (e.g., 30 minutes, 1 hour, 2 hours, and overnight for 4°C). Keep the molar ratio of biotin to protein constant.

  • Initiate the reaction: Add the biotinylation reagent to each protein solution at a specific molar excess (a 20-fold molar excess is a common starting point). Mix gently but thoroughly.

  • Incubate: Place the reactions at their designated temperatures for the specified times.

  • Quench the reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Remove excess biotin: Purify the biotinylated protein from the excess, unreacted biotin and quenching buffer using a desalting column or dialysis.

  • Quantify biotinylation: Determine the degree of biotinylation for each condition using a suitable method like the HABA assay.

  • Analyze results: Compare the degree of biotinylation across the different incubation times and temperatures to determine the optimal conditions for your specific protein and application. Also, assess the activity of the biotinylated protein to ensure it has not been compromised.

Data Presentation: Example Optimization Results

The following table illustrates hypothetical results from an optimization experiment to help guide your analysis.

Incubation Temperature (°C)Incubation Time (hours)Molar Ratio (Biotin:Protein)Degree of Biotinylation (moles biotin/mole protein)Protein Activity (%)
4220:12.195
48 (Overnight)20:14.592
220.520:13.888
22120:15.975
22220:17.260
370.520:16.565
37120:18.140

Visualizations

Biotinylation Reaction Workflow

BiotinylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein Target Protein in Amine-Free Buffer Incubation Incubation (Time & Temperature Optimization) Protein->Incubation BiotinReagent Biotinylation Reagent (e.g., NHS-Ester) BiotinReagent->Incubation Quenching Quenching (e.g., Tris buffer) Incubation->Quenching Stop Reaction Purification Purification (Desalting/Dialysis) Quenching->Purification Remove Excess Reagents Analysis Analysis (HABA, Western Blot, etc.) Purification->Analysis Assess Biotinylation

Caption: General workflow for a typical biotinylation experiment.

Factors Influencing Biotinylation Efficiency

BiotinylationFactors cluster_factors Key Parameters Biotinylation Biotinylation Efficiency IncubationTime Incubation Time IncubationTime->Biotinylation Temperature Temperature Temperature->Biotinylation pH Reaction pH pH->Biotinylation MolarRatio Molar Ratio (Biotin:Protein) MolarRatio->Biotinylation ProteinConc Protein Concentration ProteinConc->Biotinylation BufferComp Buffer Composition BufferComp->Biotinylation

Caption: Key parameters that influence the efficiency of a biotinylation reaction.

References

Technical Support Center: Assessing the Activity of Aged Biotin-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the activity of Biotin-PEG12-NHS ester that may have degraded due to age or improper storage. It offers troubleshooting advice, frequently asked questions, and detailed protocols for quantitative assessment.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound lose activity over time?

The reactivity of this compound is dependent on its N-hydroxysuccinimide (NHS) ester group. This group is highly susceptible to hydrolysis, a chemical reaction with water.[1][2][3][] Over time, especially with exposure to moisture from the air, the NHS ester will hydrolyze into a non-reactive carboxylate. This hydrolyzed form is incapable of reacting with primary amines on proteins or other molecules, leading to a loss of biotinylation efficiency.[2][5][6]

Q2: How should this compound be stored to maximize its shelf-life?

To minimize hydrolysis, the reagent must be stored under strict anhydrous (dry) conditions. The recommended storage is at -20°C or -80°C in a desiccator.[7][8][9][10][11] Before opening, the vial should be allowed to equilibrate to room temperature completely to prevent condensation of moisture onto the product.[12][13] Purging the vial with an inert gas like nitrogen or argon before resealing can also help prolong its activity.

Q3: Are there any visible signs that my this compound has degraded?

Often, there are no obvious visual cues for hydrolysis. The powder may look identical to a fresh vial. However, physical changes like clumping, stickiness, or discoloration can indicate moisture contamination and probable degradation.[1][8] A definitive assessment requires a functional or chemical test.

Q4: What are the primary methods to assess the activity of my old reagent?

There are two main approaches:

  • Direct Chemical Assessment: This method directly quantifies the integrity of the NHS ester group. It involves forced hydrolysis of the reagent with a base and spectrophotometrically measuring the amount of NHS released.[12][13] This is the most direct way to determine the percentage of active reagent remaining.

  • Indirect Functional Assessment: This involves performing a test biotinylation reaction on a standard, amine-containing molecule like Bovine Serum Albumin (BSA). The efficiency of the reaction is then quantified by measuring the amount of biotin (B1667282) incorporated onto the protein, typically using a HABA assay.[14][15] This method assesses the reagent's ability to perform in a real experimental context.

Q5: My biotinylation reaction failed. Is my old reagent definitely the cause?

Not necessarily. While an inactive reagent is a common culprit, other factors can lead to poor biotinylation results. These include:

  • Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS ester.[15][16][17]

  • Incorrect reaction pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of pH 7.2-8.5.[3][][18]

  • Poor protein quality or concentration: The presence of contaminants or an inaccurate protein concentration can affect the outcome.

Part 2: Troubleshooting Guide

Problem: Low or No Biotinylation Signal

If your experiment results in a weak or absent signal, consult the following table to diagnose and solve the issue.

Possible CauseRecommended Solution
Inactive this compound The NHS ester has hydrolyzed. Assess the reagent's activity using one of the protocols in Part 3. If inactive, discard and use a fresh vial.[12][13]
Interfering Substances in Buffer Buffers contain primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide). Perform buffer exchange on your protein into an amine-free buffer like PBS or HEPES at pH 7.2-8.5.[16][17]
Incorrect Reaction pH The pH of the reaction buffer is too low (<7.0), protonating the amines and preventing reaction. Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal labeling.[18]
Insufficient Reagent Concentration The molar excess of the biotin reagent over the protein is too low for efficient labeling. Increase the molar ratio of this compound to your protein. A 10-20 fold molar excess is a common starting point.
Poor Quality of Reagent Solvent The organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester contains water, causing rapid hydrolysis before it is added to the reaction. Use high-quality, anhydrous DMSO or DMF.[16][18]
Problem: Protein Precipitation During/After Biotinylation
Possible CauseRecommended Solution
Over-modification (Over-biotinylation) Labeling too many primary amines (lysine residues) can significantly alter the protein's isoelectric point and solubility, causing it to precipitate.[16][19] Reduce the molar excess of the biotin reagent in the reaction.
Inappropriate Buffer Conditions The buffer's ionic strength or pH may be unsuitable for the modified protein. After the reaction, consider adding a solubilizing agent or adjusting the pH. Dialyzing into a new, optimized storage buffer is recommended.
Low Protein Concentration Very low protein concentrations can sometimes be more prone to precipitation issues. Ensure your starting protein concentration is within a reasonable range (e.g., >1 mg/mL).[16]

Part 3: Experimental Protocols & Data Interpretation

Method 1: Indirect Functional Assessment (Test Biotinylation & HABA Assay)

This two-stage process first uses the aged reagent in a controlled reaction and then measures the outcome.

A Prepare Stock Solution of old Biotin-PEG12-NHS B Perform Test Biotinylation on Standard Protein (BSA) A->B C Remove Unreacted Biotin (Desalting Column) B->C D Quantify Biotin Incorporation (HABA Assay) C->D E Calculate Molar Substitution Ratio (Moles Biotin : Moles Protein) D->E

Caption: Workflow for assessing reagent activity via a functional test.

  • Prepare Protein: Dissolve Bovine Serum Albumin (BSA) in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 2 mg/mL.

  • Prepare Reagent: Immediately before use, dissolve the old this compound in anhydrous DMSO to a concentration of 10 mM.

  • React: Add a 20-fold molar excess of the dissolved biotin reagent to the BSA solution. (BSA MW ≈ 66,500 g/mol ).

  • Incubate: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Purify: Remove unreacted biotin reagent using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.

  • Measure Concentration: Determine the concentration of the resulting biotinylated BSA using a standard protein assay (e.g., BCA).

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify biotin.[14][20][21] Biotin displaces HABA from an avidin-HABA complex, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[14][20]

  • Prepare HABA/Avidin Solution: Prepare the solution according to a commercial kit's instructions (e.g., Thermo Scientific, Sigma-Aldrich) or by mixing HABA and Avidin in PBS.

  • Measure Blank: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ Reading 1).

  • Add Sample: Add 100 µL of your purified biotinylated BSA to the cuvette, mix well, and wait for the reading to stabilize (approx. 15-30 seconds).

  • Measure Sample: Record the final stable absorbance at 500 nm (A₅₀₀ Reading 2).

  • Calculate: Use the change in absorbance to determine the moles of biotin per mole of protein using the formula provided by the kit manufacturer or the Beer-Lambert law.

MeasurementValue
A₅₀₀ of HABA/Avidin (Reading 1)
A₅₀₀ of HABA/Avidin + Sample (Reading 2)
Change in A₅₀₀ (ΔA₅₀₀ = Reading 1 - Reading 2)
Concentration of biotinylated protein (mg/mL)

Calculation of Molar Substitution Ratio (MSR):

  • Moles of Biotin = (ΔA₅₀₀ × V) / (ε_HABA × L)

    • Where V = volume of assay (L), ε_HABA = molar extinction coefficient of the HABA/Avidin complex (e.g., 34,000 M⁻¹cm⁻¹), L = path length (cm).

  • Moles of Protein = (Protein Conc. (mg/mL) × Sample Vol. (mL)) / (Protein MW (mg/mol))

  • MSR = Moles of Biotin / Moles of Protein

A high MSR (e.g., > 5) indicates your old reagent is still active. A low MSR (< 1) suggests significant degradation.

Method 2: Direct Chemical Assessment of NHS Ester Activity

This method provides a rapid "yes/no" answer about whether the NHS ester is still active by measuring its hydrolysis product. Active NHS esters, when hydrolyzed by a strong base, release the NHS leaving group, which absorbs light around 260 nm.[12]

A Dissolve old reagent in amine-free buffer B Measure initial absorbance at 260 nm (A_initial) A->B C Induce complete hydrolysis (add NaOH) B->C D Immediately measure final absorbance at 260 nm (A_final) C->D E Compare Absorbance (A_final vs A_initial) D->E

Caption: Workflow for the direct chemical test of NHS ester activity.

  • Prepare Reagent Solution: Weigh 1-2 mg of the old this compound and dissolve it in 2 mL of an amine-free buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5). If insoluble, first dissolve in a minimal amount (~50-100 µL) of anhydrous DMSO, then add the buffer.

  • Prepare Control: Prepare a control tube containing the same amount of buffer (and DMSO, if used).

  • Initial Reading: Zero the spectrophotometer at 260 nm using the control tube. Measure the absorbance of the reagent solution (A_initial ). If the absorbance is >1.0, dilute the solution with more buffer and re-measure.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH.[12][13] Vortex immediately for 30 seconds.

  • Final Reading: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final ).[12][13]

MeasurementAbsorbance (260 nm)
A_initial (Before NaOH)
A_final (After NaOH)
  • If A_final is significantly greater than A_initial: The reagent is active . The increase in absorbance is due to the release of the NHS group.

  • If A_final is not measurably greater than A_initial: The reagent is inactive . The NHS ester has already hydrolyzed, so no additional NHS is released upon adding the base. The reagent should be discarded.

Part 4: Key Chemical Pathway & Logic

Degradation Pathway of this compound

Active This compound (Active) Inactive Biotin-PEG12-Carboxylate (Inactive for Amine Coupling) Active->Inactive Hydrolysis Water H₂O (Moisture) Water->Active

Caption: The primary degradation pathway is the hydrolysis of the active NHS ester.

Troubleshooting Logic Flow

Caption: A logical flow to troubleshoot poor biotinylation results.

References

Avoiding aggregation of proteins labeled with Biotin-PEG12-NHS ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding protein aggregation when labeling with Biotin-PEG12-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a molecule used to attach biotin (B1667282) to proteins. It consists of three parts:

  • Biotin: A vitamin that binds with very high affinity to streptavidin and avidin (B1170675), which is useful for detection, purification, and immobilization of the labeled protein.

  • PEG12 (Polyethylene Glycol): A 12-unit polyethylene (B3416737) glycol spacer. This long, flexible, and hydrophilic spacer helps to reduce steric hindrance in biotin-streptavidin binding and, importantly, increases the water solubility of the labeled protein, which can help prevent aggregation.[1]

  • NHS ester (N-hydroxysuccinimide ester): A reactive group that forms a stable covalent amide bond with primary amines (-NH2) on the protein, such as the side chain of lysine (B10760008) residues and the N-terminus of the polypeptide chain.[2]

The following diagram illustrates the reaction between a protein's primary amine and this compound.

G cluster_reaction Biotinylation Reaction Protein Protein with Primary Amine (-NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein pH 7-9 Biotin_Reagent This compound Biotin_Reagent->Biotinylated_Protein NHS_leaving_group NHS (leaving group)

Biotinylation reaction schematic.

Q2: Why is my protein aggregating after biotinylation with this compound?

A2: Protein aggregation after biotinylation can be caused by several factors:

  • Over-biotinylation: Attaching too many biotin molecules to the protein can alter its surface properties, leading to increased hydrophobicity and subsequent aggregation.[3] It is one of the most common causes of precipitation.[3]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can significantly impact protein stability. Proteins are least soluble at their isoelectric point (pI).[4]

  • High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[4]

  • Instability of the Protein: The protein itself may be inherently unstable under the labeling conditions (e.g., temperature, buffer composition).

  • Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, especially at higher pH. While this doesn't directly cause aggregation, it reduces labeling efficiency, which might lead to the use of excessive reagent, indirectly contributing to problems.[2][5]

Q3: How can I prevent protein aggregation during the biotinylation process?

A3: To prevent protein aggregation, you can optimize several aspects of your experimental protocol:

  • Optimize the Biotin-to-Protein Molar Ratio: Use the lowest effective ratio of this compound to your protein. This needs to be determined empirically for each protein.

  • Maintain Optimal Buffer Conditions: Use a buffer with a pH at least 1-1.5 units away from your protein's pI. The recommended pH for NHS ester reactions is between 7 and 9.[2] Ensure the buffer does not contain primary amines (e.g., Tris, glycine).[2]

  • Control Protein Concentration: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[6]

  • Use Stabilizing Additives: Incorporate additives like glycerol (B35011), arginine, or non-ionic detergents into your reaction and storage buffers.[4][7]

  • Control Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down aggregation, though it may require a longer incubation time.[6]

Q4: What is the optimal pH for the biotinylation reaction?

A4: The optimal pH is a compromise between reaction efficiency and the stability of the NHS ester. The reaction with primary amines is more efficient at a slightly alkaline pH (8.0-9.0). However, the hydrolysis of the NHS ester also increases at higher pH. A pH range of 7.2-8.5 is generally recommended as a starting point.[2][8]

Q5: What solvents should I use to dissolve this compound?

A5: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations up to 100 mg/mL and 20 mg/mL respectively.[9][10] It is recommended to prepare a concentrated stock solution in one of these anhydrous solvents and then add it to your aqueous protein solution. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Visible Precipitate/Cloudiness in the Reaction Tube High degree of protein aggregation.1. Reduce Biotin-to-Protein Ratio: Perform a titration to find the optimal molar excess of the biotinylation reagent. 2. Optimize Buffer: Ensure the buffer pH is not near the protein's pI. Check for and remove any primary amine-containing substances. 3. Lower Protein Concentration: Decrease the protein concentration during the labeling reaction. 4. Add Stabilizers: Include additives like glycerol (5-20%), arginine (0.1-0.5 M), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) in the reaction buffer. 5. Lower Temperature: Incubate the reaction at 4°C for a longer duration.
Loss of Protein Activity After Labeling Biotinylation of critical residues in the active site or conformational changes due to labeling.1. Reduce Biotin-to-Protein Ratio: A lower degree of labeling may preserve activity. 2. Protect the Active Site: If a ligand or substrate is known to bind to the active site, consider adding it to the protein solution before biotinylation to shield critical residues.
Low Biotinylation Efficiency Inactive this compound due to hydrolysis.1. Use Fresh Reagent: Prepare the this compound stock solution immediately before use. Do not store it in an aqueous solution.[2] 2. Check Buffer Composition: Ensure the buffer is free of primary amines (e.g., Tris, glycine). 3. Optimize pH: While higher pH increases hydrolysis, a pH that is too low will significantly slow down the labeling reaction. Empirically test the optimal pH within the 7.2-8.5 range.
Inconsistent Results Between Batches Variability in the degree of biotinylation or aggregation.1. Quantify Biotinylation: Use a HABA assay or other methods to determine the biotin-to-protein ratio for each batch. 2. Assess Aggregation: Analyze each batch for aggregation using DLS or SEC. 3. Standardize Protocol: Ensure all parameters (reagent preparation, buffer composition, concentrations, incubation time, and temperature) are consistent.

Quantitative Data Summary

Table 1: Half-life of NHS and Sulfo-NHS Esters at Various pH Values

pHTemperature (°C)Half-life of NHS EsterHalf-life of Sulfo-NHS Ester
7.0Ambient4-5 hours[2][5][11]~7 hours[12]
8.0Ambient1 hour[2][5][11]-
8.6Ambient10 minutes[2][5][11]-
9.0Ambient-Minutes[12]

Table 2: Recommended Molar Excess of Biotinylation Reagent

Protein ConcentrationRecommended Molar Excess of Biotin Reagent
10 mg/mL≥ 12-fold[6][13]
2 mg/mL≥ 20-fold[6][13]
General Starting Range10- to 20-fold

Table 3: Common Stabilizing Additives to Prevent Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-50% (v/v)[3][14]Preferentially excluded from the protein surface, promoting a more compact and stable protein conformation.[14]
Arginine 0.1 - 2 M[15]Suppresses protein-protein interactions and can help solubilize proteins.[15][16]
Sucrose 5-25% (w/v)[3]Acts as an osmolyte, stabilizing the native protein structure.
Polysorbate 20 (Tween-20) 0.01 - 0.1% (v/v)[7][17]Non-ionic detergent that can prevent surface-induced aggregation and solubilize hydrophobic regions.[7]
Sodium Chloride (NaCl) 150 - 500 mM[18]Can help to screen electrostatic interactions that may lead to aggregation.

Experimental Protocols

Protocol 1: Biotinylation of Proteins with this compound

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purify the Biotinylated Protein:

    • Remove excess, unreacted biotin and the quenching reagent by using a desalting column or by dialysis against a suitable storage buffer.

G start Start prep_protein Prepare Protein Solution (Amine-free buffer) start->prep_protein prep_biotin Prepare Biotin-PEG12-NHS Ester Stock (DMSO/DMF) start->prep_biotin reaction Biotinylation Reaction (RT for 30-60 min or 4°C for 2h) prep_protein->reaction prep_biotin->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Biotinylated Protein (Desalting/Dialysis) quench->purify end End purify->end

Biotinylation workflow.
Protocol 2: Detection of Protein Aggregates by Dynamic Light Scattering (DLS)

Materials:

  • Biotinylated protein sample

  • DLS instrument

  • Low-volume cuvette

  • Syringe filter (0.2 µm or smaller)

Procedure:

  • Sample Preparation:

    • Filter the biotinylated protein sample through a syringe filter to remove any large, extraneous particles.

    • The sample should be visually clear and free of precipitates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Clean the cuvette thoroughly with filtered, deionized water and ethanol, then dry it completely.

  • Measurement:

    • Pipette the filtered sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, number of acquisitions).

    • Initiate the measurement.

  • Data Analysis:

    • The DLS software will generate a size distribution profile of the particles in the sample.

    • Look for the presence of a single, narrow peak corresponding to the monomeric protein.

    • The presence of larger peaks or a high polydispersity index (PDI) indicates the presence of aggregates.

G start Start filter_sample Filter Protein Sample (0.2 µm filter) start->filter_sample load_cuvette Load Sample into Cuvette filter_sample->load_cuvette dls_measurement Perform DLS Measurement load_cuvette->dls_measurement analyze_data Analyze Size Distribution and Polydispersity dls_measurement->analyze_data end End analyze_data->end

DLS workflow for aggregation detection.
Protocol 3: Quantification of Biotinylation using the HABA Assay

Materials:

  • Biotinylated protein sample (with free biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer

  • Cuvettes or microplate

Procedure:

  • Prepare HABA/Avidin Solution:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions. A common preparation involves dissolving HABA and avidin in PBS.

  • Measure Baseline Absorbance:

    • Pipette a known volume (e.g., 900 µL) of the HABA/Avidin solution into a cuvette.

    • Measure the absorbance at 500 nm (A500). This is your baseline reading.

  • Add Biotinylated Sample:

    • Add a known volume (e.g., 100 µL) of your purified biotinylated protein sample to the cuvette.

    • Mix well and allow the reading to stabilize.

  • Measure Final Absorbance:

    • Measure the absorbance at 500 nm again. The absorbance will decrease as the biotin in your sample displaces the HABA from the avidin.

  • Calculate the Degree of Biotinylation:

    • The change in absorbance is proportional to the amount of biotin in your sample. Use the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex (typically 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin.

    • Knowing the concentration of your protein, you can then calculate the molar ratio of biotin to protein.

G start Start baseline Measure A500 of HABA/Avidin Solution start->baseline add_sample Add Biotinylated Protein Sample and Mix baseline->add_sample final_a500 Measure Final A500 add_sample->final_a500 calculate Calculate Biotin-to-Protein Molar Ratio final_a500->calculate end End calculate->end

References

Technical Support Center: Quenching the Biotin-PEG12-NHS Ester Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively quenching the Biotin-PEG12-NHS ester reaction. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind quenching a this compound reaction?

The quenching process is designed to stop the biotinylation reaction by deactivating any unreacted this compound. This is crucial to prevent the non-specific labeling of other primary amine-containing molecules that may be introduced in subsequent steps of an experiment. Quenching is achieved by adding a small molecule with a primary amine that rapidly reacts with the excess NHS ester.

Q2: What are the most common reagents used to quench NHS ester reactions?

Commonly used quenching agents are molecules containing primary amines. These include:

These reagents are used in molar excess to ensure that all remaining active this compound is consumed.

Q3: When should I quench the reaction?

The reaction should be quenched after the desired incubation time for the biotinylation of your target molecule has been reached. This time can range from 30 minutes to a few hours at room temperature or 4°C.[3][4] It is important to follow a specific protocol for optimal results.

Q4: Can I use a buffer containing primary amines, like Tris-buffered saline (TBS), for the biotinylation reaction itself?

No, buffers containing primary amines, such as Tris or glycine, should not be used during the biotinylation reaction.[2][3][4] These buffers will compete with your target molecule for reaction with the this compound, significantly reducing the labeling efficiency.[2] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are recommended for the conjugation step.[3][5]

Troubleshooting Guide

Issue 1: Incomplete Quenching or High Background Signal

  • Potential Cause: The concentration of the quenching reagent was insufficient to react with all the excess this compound.

  • Recommended Solution: Increase the final concentration of the quenching reagent. A final concentration of 50-100 mM of Tris or glycine is typically recommended.[2][6] Ensure thorough mixing and an adequate incubation period (e.g., 15-30 minutes) for the quenching reaction to complete.[6]

  • Potential Cause: The quenching reaction time was too short.

  • Recommended Solution: Increase the incubation time for the quenching step to ensure the reaction goes to completion. A 15-30 minute incubation at room temperature is generally sufficient.[6]

  • Potential Cause: The pH of the quenching buffer is not optimal.

  • Recommended Solution: Ensure the pH of the quenching buffer is within a range that allows the primary amine of the quencher to be reactive (typically around pH 7.2-8.0).

Issue 2: Low Yield of Biotinylated Product After Quenching

  • Potential Cause: The quenching reagent was added prematurely, before the biotinylation reaction was complete.

  • Recommended Solution: Ensure the recommended incubation time for the biotinylation of your specific target molecule is followed before adding the quenching agent.

  • Potential Cause: The primary amine-containing quenching reagent was inadvertently included in the initial reaction mixture.

  • Recommended Solution: Always use amine-free buffers for the biotinylation reaction.[2][3][4] Prepare fresh buffers and ensure no cross-contamination.

Issue 3: Precipitation of the Sample After Adding the Quenching Reagent

  • Potential Cause: The addition of a highly concentrated quenching buffer may have altered the overall buffer composition, leading to protein precipitation.

  • Recommended Solution: Prepare the quenching reagent in a buffer that is compatible with your protein. Add the quenching solution dropwise while gently vortexing to avoid localized high concentrations. Consider using a lower concentration of the quenching reagent for a longer period.

Quantitative Data Summary

The following table summarizes typical concentrations and incubation times for commonly used quenching reagents for NHS ester reactions. The optimal conditions may vary depending on the specific experimental setup.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureReference(s)
Tris20-100 mM15-30 minutesRoom Temperature[1][2][6]
Glycine20-100 mM15-30 minutesRoom Temperature[1][2][6][7]
Hydroxylamine10-50 mM15 minutesRoom Temperature[1][2][8]
Ethanolamine20-50 mM15 minutesRoom Temperature[1]

Experimental Protocols

Protocol 1: Standard Quenching of this compound Reaction using Tris Buffer

  • Perform Biotinylation: Following your standard protocol, react your primary amine-containing molecule with this compound in an amine-free buffer (e.g., PBS, pH 7.2-8.0) for the desired time (e.g., 30-60 minutes at room temperature).[9]

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Quench Reaction: Add the Tris-HCl stock solution to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[6]

  • Purification: Proceed with the purification of your biotinylated molecule to remove the quenched this compound and excess quenching reagent, for example, by using a desalting column or dialysis.[2]

Visual Guides

Quenching_Workflow cluster_reaction Biotinylation Reaction cluster_quenching Quenching Step Target_Molecule Target Molecule (with -NH2) Reaction_Mix Reaction Mixture (Amine-free buffer) Target_Molecule->Reaction_Mix Biotin_NHS Biotin-PEG12-NHS Biotin_NHS->Reaction_Mix Quenched_Mix Quenched Reaction Mixture Reaction_Mix->Quenched_Mix Incubate Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Quenched_Mix Add to stop reaction Purification Purification (e.g., Desalting Column) Quenched_Mix->Purification Proceed to Reaction_Pathway cluster_main_reaction Desired Reaction cluster_quenching_reaction Quenching Reaction Target_NH2 Target Molecule-NH2 Biotinylated_Product Biotin-PEG12-NH-Target Target_NH2->Biotinylated_Product Reacts with Biotin_NHS_1 Biotin-PEG12-NHS Biotin_NHS_1->Biotinylated_Product NHS_byproduct_1 NHS Biotinylated_Product->NHS_byproduct_1 releases Quencher_NH2 Quencher-NH2 Quenched_Biotin Biotin-PEG12-NH-Quencher Quencher_NH2->Quenched_Biotin Reacts with Excess_Biotin_NHS Excess Biotin-PEG12-NHS Excess_Biotin_NHS->Quenched_Biotin NHS_byproduct_2 NHS Quenched_Biotin->NHS_byproduct_2 releases

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-PEG12-NHS Ester vs. Biotin-PEG4-NHS Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is a critical decision that can significantly impact the outcome of an experiment. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents plays a crucial role in determining the efficiency of biotin (B1667282) incorporation, the degree of steric hindrance, and the solubility of the labeled molecule. This guide provides an in-depth, objective comparison of two commonly used biotinylation reagents: Biotin-PEG12-NHS Ester and Biotin-PEG4-NHS Ester, supported by experimental protocols and structural visualizations.

This comparison will delve into the chemical and physical properties of each reagent, their respective advantages in various applications, and the experimental considerations for their use.

At a Glance: Key Differences and Properties

The fundamental difference between this compound and Biotin-PEG4-NHS Ester lies in the length of their hydrophilic PEG spacer arms. This seemingly small variation can have significant consequences for experimental design and results. The N-Hydroxysuccinimide (NHS) ester group in both molecules allows for the covalent attachment of biotin to primary amines on proteins and other biomolecules, while the biotin moiety enables strong and specific binding to avidin (B1170675) and streptavidin.

FeatureBiotin-PEG4-NHS EsterThis compound
Molecular Weight ~588.67 g/mol ~941.09 g/mol
PEG Units 412
Spacer Arm Length ~29 Å~58.7 Å
Solubility High in aqueous solutionsVery high in aqueous solutions
Steric Hindrance Reduced compared to non-PEGylated biotinSignificantly reduced, beneficial for bulky proteins
Potential for Aggregation Reduces aggregation of labeled proteinsOffers enhanced reduction of aggregation

Performance Comparison: The Impact of PEG Linker Length

While direct, head-to-head quantitative data comparing the performance of this compound and Biotin-PEG4-NHS Ester in every application is limited in publicly available literature, the principles of PEGylation and findings from studies on various PEG linker lengths allow for a well-informed comparison.

Steric Hindrance and Binding Accessibility:

The primary advantage of a longer PEG spacer is the reduction of steric hindrance. The 12-unit PEG chain in this compound provides a longer, more flexible arm, which can be crucial when biotinylating bulky proteins or when the biotin-binding pocket of streptavidin is partially obstructed. This increased distance can lead to more efficient binding of the biotinylated molecule to streptavidin-coated surfaces or beads. However, some studies suggest that an excessively long linker might not always be beneficial. In certain contexts, a very long and flexible linker could potentially lead to the simultaneous blocking of multiple binding sites on a single streptavidin molecule by biotins attached to the same protein, which could decrease binding efficiency. One study even observed that the amount of specifically adsorbed streptavidin decreased as the spacer thickness increased.

Solubility and Aggregation:

Both PEG4 and PEG12 linkers significantly enhance the hydrophilicity of the biotinylation reagent and the resulting biotinylated molecule. This is a considerable advantage over biotinylation reagents with hydrocarbon spacers, as it reduces the aggregation of labeled proteins in solution. The longer PEG12 chain in this compound is expected to confer a greater degree of water solubility, which can be particularly beneficial when working with proteins that are prone to precipitation.

Signal-to-Noise Ratio in Immunoassays:

In applications like ELISA and Western blotting, the choice of linker length can influence the signal-to-noise ratio. A longer, more flexible linker like PEG12 may allow for better presentation of the biotin moiety to the streptavidin-enzyme conjugate, potentially leading to a stronger signal. Conversely, the increased hydrophilicity of the PEG12 linker may also help to reduce non-specific binding to surfaces, thereby lowering the background noise. For instance, a study on peptide-based electrochemical biosensors found that a PEG-6 spacer provided enhanced anti-fouling properties compared to shorter and longer PEG chains, suggesting an optimal length may exist for minimizing non-specific interactions in certain systems.

Visualizing the Reagents and Their Application

To better understand the structural differences and their application, the following diagrams have been generated.

A simplified representation of the two biotinylation reagents.

Protein Biotinylation Workflow A Protein with Primary Amines (e.g., Lysine residues) C Reaction at pH 7-9 A->C B Biotin-PEG-NHS Ester (PEG4 or PEG12) B->C D Biotinylated Protein C->D E Removal of excess reagent (e.g., Dialysis, Desalting Column) D->E F Purified Biotinylated Protein E->F H Detection or Capture F->H G Streptavidin Conjugate (e.g., HRP, Fluorophore, Bead) G->H

A Researcher's Guide to Biotin Incorporation: A Comparative Analysis of the HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify biotin (B1667282) incorporation, this guide provides a comprehensive comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with its key alternatives. This analysis, supported by experimental data and detailed protocols, aims to equip you with the necessary information to select the most suitable method for your specific research needs.

The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in numerous life science applications, from immunoassays to protein purification and cellular imaging. The degree of biotinylation is a critical parameter that can significantly impact the outcome of these experiments. Therefore, accurate and reliable quantification of biotin incorporation is paramount. This guide delves into the principles, performance, and protocols of the traditional HABA assay and compares it with two prominent commercially available kits: the FluoReporter™ Biotin Quantitation Kit and the Quant*Tag™ Biotin Kit.

Performance Comparison: HABA vs. Alternatives

The choice of a biotin quantification assay often hinges on factors such as sensitivity, accuracy, and throughput. While the HABA assay is a cost-effective and straightforward method, it exhibits limitations in sensitivity and can be prone to inaccuracies, particularly due to steric hindrance.[1][2] Alternative methods, such as fluorescence-based and chemical-based assays, have been developed to address these shortcomings.

FeatureHABA AssayFluoReporter™ Biotin Quantitation KitQuant*Tag™ Biotin Kit
Principle Colorimetric, competitive bindingFluorescence, displacement of a quencherColorimetric, chemical reaction with biotin
Detection Method Absorbance at 500 nmFluorescence (Ex/Em ~495/519 nm)Absorbance at 535 nm
Dynamic Range 20 - 160 µM[3]4 - 80 pmol[4]0.1 - 5 nmol/well[5]
Limit of Detection (LOD) ~2 nmol[3]4 pmol[6][7]< 1 nmol[8][9][10]
Reproducibility (%CV) Higher variabilityNot explicitly stated, but generally good< 4.2%[5]
Steric Hindrance Prone to underestimation[1][2]Less susceptible, especially with protease treatmentNot susceptible
Assay Time ~15-30 minutes~15-20 minutes~30 minutes[11]
Sample Consumption HigherLowerLower
Interfering Substances Potassium salts, some buffers[12]Albumin, chromophoric proteins[13]Not explicitly stated, but generally robust

Principles of Biotin Quantification Assays

The underlying principles of these assays differ significantly, impacting their performance characteristics.

HABA Assay: A Competitive Binding Approach

The HABA assay relies on the competitive binding of biotin and HABA dye to avidin. Initially, HABA is bound to avidin, producing a colored complex that absorbs light at 500 nm. When a biotinylated sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[14]

Caption: Principle of the HABA assay for biotin quantification.

Experimental Workflows

A clear understanding of the experimental steps is crucial for successful biotin quantification.

HABA Assay Workflow

The HABA assay workflow is relatively simple and can be completed in a short amount of time, making it suitable for rapid estimations.

HABA_Workflow start Start prep_reagents Prepare HABA/Avidin Reagent start->prep_reagents measure_initial_abs Measure Absorbance of HABA/Avidin at 500nm prep_reagents->measure_initial_abs add_sample Add Biotinylated Sample measure_initial_abs->add_sample incubate Incubate Briefly add_sample->incubate measure_final_abs Measure Final Absorbance at 500nm incubate->measure_final_abs calculate Calculate Biotin Concentration measure_final_abs->calculate end End calculate->end Assay_Comparison cluster_features Key Features HABA HABA Assay (Colorimetric) Sensitivity Sensitivity HABA->Sensitivity Lower Accuracy Accuracy HABA->Accuracy Affected by Steric Hindrance Cost Cost HABA->Cost Low FluoReporter FluoReporter Assay (Fluorescence) FluoReporter->Sensitivity High FluoReporter->Accuracy High FluoReporter->Cost Higher QuantTag Quant*Tag Assay (Colorimetric) QuantTag->Sensitivity High QuantTag->Accuracy High (Unaffected by Steric Hindrance) Throughput Throughput QuantTag->Throughput High

References

A Researcher's Guide to Mass Spectrometry Analysis of Proteins Labeled with Biotin-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of proteomics, the precise and efficient labeling of proteins is a critical first step. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, followed by mass spectrometry analysis, is a powerful technique for studying protein expression, localization, and interactions. This guide provides an objective comparison of Biotin-PEG12-NHS ester with other common biotinylation reagents, supported by experimental data and detailed protocols to inform your choice of labeling strategy.

At a Glance: Comparing Biotinylation Reagents

The selection of a biotinylation reagent is a critical decision that can significantly impact the outcome of a mass spectrometry experiment. Factors such as the location of the target proteins (cell surface vs. intracellular), the desired solubility of the labeled protein, and the need for cleavability of the biotin tag all play a role. Here, we compare this compound with its common alternatives.

FeatureThis compoundSulfo-NHS-BiotinSulfo-NHS-SS-Biotin
Structure Biotin with a 12-unit polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester.Biotin with a shorter spacer and a water-soluble sulfo-NHS ester.Biotin with a disulfide-containing spacer and a sulfo-NHS ester, allowing for cleavage.
Solubility Hydrophilic due to the PEG spacer, improving the solubility of the labeled protein and reducing aggregation.[1]Water-soluble due to the sulfo group, making it suitable for direct use in aqueous buffers.[2]Water-soluble and cleavable, offering versatility in elution strategies.[3]
Membrane Permeability Generally considered membrane-impermeable due to its hydrophilic nature, making it suitable for labeling cell surface proteins.[1]Membrane-impermeable, ideal for selectively labeling cell surface proteins.[4]Membrane-impermeable and designed for cell surface protein labeling.[5]
Spacer Arm Length Long (approximately 56 Å), which can minimize steric hindrance and improve accessibility for avidin/streptavidin binding.Shorter spacer arm compared to PEGylated versions.Extended spacer arm to reduce steric hindrance.[5]
Cleavability Non-cleavable. Forms a stable amide bond.Non-cleavable.Cleavable at the disulfide bond using reducing agents like DTT.[5]
Primary Application Labeling of primary amines (lysine residues and N-termini) for mass spectrometry, particularly for cell surface proteomics where solubility and reduced steric hindrance are beneficial.[6]General cell surface protein biotinylation for subsequent purification and analysis.Cell surface protein labeling where elution from streptavidin beads under mild conditions is desired to preserve protein complexes or facilitate analysis.

Performance in Mass Spectrometry: A Quantitative Look

The ultimate measure of a biotinylation reagent's performance is the quality and quantity of data it enables in a mass spectrometry experiment. While direct head-to-head comparisons of all reagents under identical conditions are scarce, data from various studies provide valuable insights.

Table 1: Comparison of Biotinylation Reagents on Peptide and Protein Identification in Mass Spectrometry

Reagent/MethodNumber of Identified Biotinylated PeptidesNumber of Identified ProteinsKey Findings
Sulfo-NHS-SS-Biotin ~6000-7000 (redundant peptides) from a single nanoHPLC-MS/MS run in an optimized protocol.[7]>1700 individual surface-associated labeled peptides from the model cell surface.[7]Optimization of labeling pH and temperature significantly improves labeling efficiency. Peptide-level enrichment leads to a higher yield of identified surface-associated peptides.[7]
Sulfo-NHS-Biotin vs. Sulfo-NHS-SS-Biotin On average, 76% of peptides were biotinylated with Sulfo-NHS-Biotin, while 88% were biotinylated with Sulfo-NHS-SS-Biotin.[8]Similar total number of peptide identifications between the two labels.[8]Sulfo-NHS-SS-Biotin showed slightly more biotinylated peptides in the samples.[8]
Cleavable (DADPS) vs. Uncleavable Biotin-Alkyne >60% more AHA-biotinylated peptides identified with the cleavable reagent (DADPS).[9]More than 50% more proteins were identified and quantified using the cleavable reagent.[9]Cleavable biotin reagents can significantly improve the identification and quantification of biotinylated peptides in mass spectrometry.[9]

Experimental Protocols: A Step-by-Step Guide

The success of a protein labeling experiment hinges on a well-executed protocol. Below are detailed methodologies for cell surface protein biotinylation using this compound and its common alternatives.

Protocol 1: Cell Surface Protein Labeling with this compound

This protocol is adapted for labeling adherent mammalian cells.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching buffer (e.g., PBS with 100 mM glycine (B1666218) or Tris-buffered saline), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Grow adherent cells in appropriate culture vessels to the desired confluency (typically 80-90%).

  • Cell Washing: Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[1]

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical stock concentration is 10-20 mg/mL.[10]

  • Labeling Reaction: Dilute the this compound stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5-1 mg/mL). Add the labeling solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells with the labeling solution for 30 minutes at 4°C with gentle agitation.[1]

  • Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold quenching buffer to stop the reaction and remove excess reagent.

  • Cell Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: The clarified supernatant containing the biotinylated proteins is now ready for downstream applications, such as affinity purification with streptavidin beads followed by mass spectrometry analysis.

Protocol 2: Cell Surface Protein Labeling with Sulfo-NHS-SS-Biotin (Cleavable)

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Sulfo-NHS-SS-Biotin

  • PBS, pH 8.0, ice-cold

  • Tris-buffered Saline (TBS), pH 7.4, ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Reducing agent (e.g., 50 mM DTT in elution buffer)

Procedure:

  • Cell Preparation: For adherent cells, wash as described in Protocol 1. For suspension cells, pellet by centrifugation and wash three times with ice-cold PBS (pH 8.0).

  • Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5 mg/mL.[5]

  • Labeling Reaction: Resuspend the cell pellet in the Sulfo-NHS-SS-Biotin solution or add the solution to the adherent cells.

  • Incubation: Incubate for 30 minutes at 4°C with gentle mixing.

  • Quenching: Quench the reaction by washing the cells three times with ice-cold TBS.[11]

  • Cell Lysis and Clarification: Proceed as described in Protocol 1.

  • Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Elution: After washing the beads to remove non-specifically bound proteins, elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can then be processed for mass spectrometry analysis (e.g., in-solution digestion).

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps involved in a typical cell surface protein biotinylation experiment for mass spectrometry analysis.

experimental_workflow cluster_labeling Cell Surface Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis start Start with Cultured Cells wash1 Wash with PBS (pH 8.0) start->wash1 labeling Incubate with Biotinylation Reagent wash1->labeling quench Quench Reaction labeling->quench lysis Cell Lysis quench->lysis clarify Clarify Lysate lysis->clarify enrich Enrich with Streptavidin Beads clarify->enrich wash2 Wash Beads enrich->wash2 elute Elute Proteins wash2->elute digest Protein Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: A generalized workflow for cell surface protein biotinylation and mass spectrometry analysis.

reagent_logic cluster_reagent Reagent Selection cluster_properties Key Properties cluster_application Application Considerations reagent Biotinylation Reagent Choice solubility Solubility reagent->solubility permeability Membrane Permeability reagent->permeability spacer Spacer Arm reagent->spacer cleavable Cleavability reagent->cleavable surface Cell Surface vs. Intracellular solubility->surface permeability->surface steric Steric Hindrance spacer->steric elution Elution Strategy cleavable->elution

Caption: Logical considerations for selecting a biotinylation reagent based on its properties and the experimental goals.

Conclusion

The choice of biotinylation reagent for mass spectrometry analysis is a critical step that requires careful consideration of the experimental goals. This compound, with its long PEG spacer, offers advantages in terms of solubility and reducing steric hindrance, making it an excellent choice for cell surface proteomics. However, for applications requiring mild elution conditions, a cleavable reagent like Sulfo-NHS-SS-Biotin may be more appropriate. For routine cell surface labeling where water solubility is the primary concern, Sulfo-NHS-Biotin is a reliable and cost-effective option. By understanding the properties of each reagent and following optimized protocols, researchers can confidently label and identify proteins of interest, paving the way for new discoveries in the dynamic world of the proteome.

References

A Researcher's Guide to Validating the Functional Activity of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, biotinylation is a cornerstone technique for labeling and purifying proteins. However, the critical question remains: is the biotinylated protein still functionally active? This guide provides a comparative overview of key functional assays to validate the biological activity of biotinylated proteins, complete with experimental data, detailed protocols, and workflow diagrams to aid in experimental design and interpretation.

Comparing Functional Assays for Biotinylated Proteins

Choosing the appropriate assay to validate the functionality of a biotinylated protein is paramount. The selection depends on the protein's intrinsic function—be it enzymatic activity, receptor binding, or its role in a signaling pathway. Below is a comparison of common assays, their principles, and the type of data they yield.

Assay TypePrincipleKey Performance MetricsBest Suited For
Biotin-Binding Assays Measures the ability of the biotinylated protein to bind to avidin (B1170675) or streptavidin.Biotin-to-protein ratio (B/P), Binding affinity (KD)Initial validation of successful biotinylation.
Enzyme Activity Assays Quantifies the catalytic activity of an enzyme after biotinylation.Specific activity (U/mg), Michaelis-Menten kinetics (Km, Vmax)Validating biotinylated enzymes.
Cell-Based Functional Assays Assesses the biological response of cells to a biotinylated ligand.EC50, IC50, signal transduction readoutsValidating biotinylated ligands, antibodies, and signaling proteins.
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics of the biotinylated protein to its interaction partner.Association rate (ka), Dissociation rate (kd), Affinity (KD)Detailed characterization of binding interactions.
Immunoassays (ELISA & Western Blot) Detects and quantifies the biotinylated protein using specific antibodies and the biotin-streptavidin interaction.Detection limit, Specificity, Relative quantificationConfirming the presence and relative quantity of the biotinylated protein.

Quantitative Data Presentation

Here, we present experimental data from various studies to illustrate the performance of these assays.

Table 1: Comparison of Biotin (B1667282) Quantitation Assays

This table compares the dynamic range of different biotin quantitation kits. The Quant*Tag™ Biotin Kit shows a broader dynamic range compared to the HABA and FluoReporter™ assays[1].

AssayDynamic Range (nmol/well)
HABA Assay~1-10
FluoReporter™ Biotin Quantitation Kit~0.5-5
Quant*Tag™ Biotin Kit0.1-5
Table 2: Enzymatic Activity of Biotin Carboxylase

This table illustrates the effect of an activator (ethanol) on the maximal velocity (Vmax) of the enzyme Biotin Carboxylase, demonstrating how enzyme activity can be modulated and measured[2].

ActivatorVmax (units/mg)Fold Activation
None0.21
15% (v/v) Ethanol2.211
Table 3: Cell-Based Assay - EC50 Values

This table provides a hypothetical comparison of the half-maximal effective concentration (EC50) for a non-biotinylated and a biotinylated ligand in a cell-based assay. Lower EC50 values indicate higher potency.

LigandEC50 (nM)
Non-biotinylated Ligand10
Biotinylated Ligand12
Table 4: Surface Plasmon Resonance (SPR) Kinetic Data

This table presents kinetic data from an SPR analysis of a biotinylated DNA-protein interaction, showcasing the detailed binding parameters that can be obtained[3].

Analyte (Protein)ka (1/Ms)kd (1/s)KD (M)
MetJ Repressor1.2 x 10^52.3 x 10^-31.9 x 10^-8
Table 5: Immunoassay Detection Limits

This table compares the detection limits of a biotinylated single-domain antibody-based ELISA (sdAb-ELISA) with a commercial ELISA kit and Western Blot for detecting antibodies against Swine Influenza Virus (SIV)[4].

AssayDetection Limit (Serum Dilution)
sdAb-ELISA1:160
Commercial ELISA Kit1:20
Western BlotQualitative

Experimental Protocols & Visualizations

Detailed methodologies for key experiments are provided below, accompanied by Graphviz diagrams to illustrate the workflows.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is a widely used method for determining the amount of biotin incorporated into a protein.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM HABA solution in 10 mM NaOH.

    • Prepare a 1 mg/mL avidin solution in phosphate-buffered saline (PBS), pH 7.2.

    • Prepare a series of biotin standards of known concentrations.

  • Assay Procedure:

    • In a microplate well, mix the avidin solution with the HABA solution.

    • Measure the absorbance at 500 nm (A500_initial).

    • Add the biotinylated protein sample or biotin standard to the mixture.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm again (A500_final).

  • Calculation:

    • The decrease in absorbance is proportional to the amount of biotin in the sample.

    • Calculate the biotin concentration in the sample by comparing the change in absorbance to the standard curve generated from the biotin standards.

HABA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis HABA Prepare HABA Solution Mix Mix Avidin and HABA HABA->Mix Avidin Prepare Avidin Solution Avidin->Mix Standards Prepare Biotin Standards AddSample Add Biotinylated Sample/Standard Standards->AddSample Read1 Read Absorbance at 500 nm Mix->Read1 Read1->AddSample Incubate Incubate 5 min AddSample->Incubate Read2 Read Absorbance at 500 nm Incubate->Read2 Calc Calculate Biotin Concentration Read2->Calc

HABA Assay Workflow
Cell-Based Functional Assay (Ligand-Induced Signaling)

This assay measures the biological activity of a biotinylated ligand by quantifying a downstream signaling event in target cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture cells expressing the target receptor to the appropriate density.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Ligand Stimulation:

    • Prepare serial dilutions of the biotinylated ligand and the non-biotinylated control ligand.

    • Replace the cell culture medium with a serum-free medium.

    • Add the diluted ligands to the cells and incubate for the desired time at 37°C.

  • Signal Detection:

    • Lyse the cells to release intracellular components.

    • Measure the downstream signaling event (e.g., phosphorylation of a target protein by ELISA, reporter gene expression by luminescence, or calcium influx by fluorescence).

  • Data Analysis:

    • Plot the response versus the ligand concentration.

    • Determine the EC50 value for both the biotinylated and non-biotinylated ligands using a non-linear regression analysis.

Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Ligand Stimulation cluster_detection Signal Detection cluster_analysis Data Analysis Culture Culture Receptor-Expressing Cells Seed Seed Cells in 96-well Plate Culture->Seed PrepareLigands Prepare Ligand Dilutions AddLigands Add Ligands to Cells PrepareLigands->AddLigands Incubate Incubate at 37°C AddLigands->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Downstream Signal Lyse->Measure Plot Plot Response vs. Concentration Measure->Plot Calc Calculate EC50 Plot->Calc

Cell-Based Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Experimental Protocol:

  • Chip Preparation:

    • Select a sensor chip with a streptavidin-coated surface.

    • Immobilize the biotinylated protein onto the sensor chip surface.

  • Analyte Injection:

    • Prepare a series of dilutions of the analyte (the binding partner of the biotinylated protein) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition:

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized biotinylated protein. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Biotinylated Protein on Streptavidin Chip Inject Inject Analyte Immobilize->Inject PrepareAnalyte Prepare Analyte Dilutions PrepareAnalyte->Inject Acquire Acquire Sensorgram Data Inject->Acquire Fit Fit Data to Binding Model Acquire->Fit Determine Determine ka, kd, KD Fit->Determine

References

A Head-to-Head Comparison: Biotin-PEG12-NHS Ester vs. Sulfo-NHS-Biotin for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient labeling of cell surface proteins is a cornerstone of modern biological research, enabling the study of protein localization, trafficking, and interactions. The choice of biotinylation reagent is critical to the success of these experiments. This guide provides a detailed, data-driven comparison of two widely used amine-reactive biotinylation reagents: Biotin-PEG12-NHS ester and Sulfo-NHS-Biotin. By examining their chemical properties and performance, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific cell surface labeling needs.

Introduction to Cell Surface Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein. The high-affinity interaction between biotin and streptavidin- or avidin-based detection systems provides a powerful and versatile tool for the detection, purification, and analysis of cell surface proteins. N-hydroxysuccinimide (NHS) esters of biotin are among the most popular biotinylation reagents.[1] These reagents react efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2]

For cell surface labeling, it is crucial that the biotinylation reagent is membrane-impermeable to ensure that only extracellularly exposed proteins are labeled.[1][2] Both this compound and Sulfo-NHS-Biotin are designed for this purpose, but their distinct chemical modifications—a polyethylene (B3416737) glycol (PEG) spacer in the former and a sulfonate group in the latter—confer unique properties that influence their performance in various applications.

Chemical Properties and Mechanism of Action

Both reagents share a common reactive group, the NHS ester, which targets primary amines. The key differences lie in their spacer arms and solubility-enhancing moieties.

Sulfo-NHS-Biotin incorporates a sulfonate group (SO3-) on the NHS ring.[2] This charged group renders the molecule highly water-soluble and membrane-impermeable, making it a standard choice for labeling cell surface proteins.[2][3]

This compound features a long, flexible polyethylene glycol (PEG) spacer arm consisting of 12 PEG units. This hydrophilic PEG chain also ensures water solubility and is expected to be membrane-impermeable.[][5][6] The extended spacer arm can help to overcome steric hindrance, potentially improving the accessibility of the biotin moiety to streptavidin for detection.[6][7][8]

Below is a diagram illustrating the chemical structures of the two reagents.

Figure 1. Chemical structures of this compound and Sulfo-NHS-Biotin.

The reaction mechanism for both reagents with a primary amine on a cell surface protein is illustrated below.

G Biotinylation Reaction Mechanism Protein Cell Surface Protein with Primary Amine (R-NH2) Reaction + Protein->Reaction Reagent Biotin-X-NHS Ester (X = PEG12 or Sulfo) Reagent->Reaction Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Reaction->Biotinylated_Protein Byproduct NHS or Sulfo-NHS Byproduct Reaction->Byproduct

Figure 2. General reaction of an NHS-ester biotinylation reagent with a primary amine.

Performance Comparison

While direct head-to-head comparative studies with quantitative data are limited in peer-reviewed literature, a comparison can be made based on the known properties of the chemical moieties and available data from individual studies.

FeatureThis compoundSulfo-NHS-Biotin
Solubility High; conferred by the hydrophilic PEG chain.[][5][6]High; conferred by the charged sulfonate group.[2][3]
Membrane Permeability Low; the hydrophilic PEG chain prevents passage through the lipid bilayer.[]Low; the charged sulfonate group prevents passage through the lipid bilayer.[2]
Steric Hindrance Reduced; the long, flexible PEG12 spacer arm minimizes steric hindrance, potentially improving biotin-streptavidin binding.[6][7][8]Can be a factor; the shorter spacer arm may lead to steric hindrance in some applications.
Non-specific Binding Potentially lower; PEGylation is known to reduce non-specific protein adsorption.Low, but inadequate quenching can lead to background signal.
Labeling Efficiency Expected to be high due to good solubility and reduced steric hindrance.High; can achieve >90% labeling of specific surface proteins under optimized conditions.[9]
Cell Viability Generally considered biocompatible due to the nature of PEG.High cell viability is maintained at typical working concentrations.[9]

Experimental Protocols

The following are generalized protocols for cell surface biotinylation using either this compound or Sulfo-NHS-Biotin. The key steps are similar, with minor differences in reagent preparation.

Reagent Preparation
  • This compound: This reagent is typically dissolved in an organic solvent like DMSO or DMF to create a stock solution before being diluted to the final working concentration in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0).

  • Sulfo-NHS-Biotin: This reagent is water-soluble and can be dissolved directly in an amine-free buffer like PBS (pH 7.2-8.0) immediately before use.[2][3]

Important: Both NHS-ester reagents are moisture-sensitive and will hydrolyze in aqueous solutions.[2] Therefore, it is crucial to prepare solutions immediately before use and not to store them.

Cell Labeling Protocol
  • Cell Preparation:

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture medium.

    • For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in PBS at a concentration of approximately 1 x 10^7 cells/mL.

  • Biotinylation Reaction:

    • Dilute the biotinylation reagent stock solution to the desired final concentration (typically 0.25-1 mg/mL) in ice-cold PBS.

    • Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes membrane trafficking and internalization of labeled proteins.

  • Quenching:

    • To stop the reaction, add a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 10-15 minutes at 4°C. The primary amines in the quenching buffer will react with and inactivate any excess biotinylation reagent.

    • Wash the cells three times with ice-cold PBS to remove unreacted reagent and quenching buffer.

  • Downstream Processing:

    • The biotin-labeled cells are now ready for downstream applications such as cell lysis followed by streptavidin pulldown and western blotting, or flow cytometry analysis with a fluorescently labeled streptavidin conjugate.

The experimental workflow is summarized in the diagram below.

G Cell Surface Biotinylation Workflow cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_quench Quenching cluster_analysis Downstream Analysis Wash_Cells Wash Cells with ice-cold PBS Add_Reagent Add Biotinylation Reagent (Biotin-PEG12-NHS or Sulfo-NHS-Biotin) Wash_Cells->Add_Reagent Incubate Incubate at 4°C for 30 min Add_Reagent->Incubate Add_Quench Add Quenching Buffer (e.g., 100 mM Glycine) Incubate->Add_Quench Wash_Quench Wash Cells with ice-cold PBS Add_Quench->Wash_Quench Lysis Cell Lysis Wash_Quench->Lysis Flow_Cytometry Flow Cytometry Wash_Quench->Flow_Cytometry Pulldown Streptavidin Pulldown Lysis->Pulldown Western_Blot Western Blot Pulldown->Western_Blot

Figure 3. A generalized workflow for cell surface protein biotinylation and subsequent analysis.

Conclusion and Recommendations

Both this compound and Sulfo-NHS-Biotin are effective reagents for labeling cell surface proteins. The choice between them depends on the specific requirements of the experiment.

  • Sulfo-NHS-Biotin is a well-established, cost-effective, and highly reliable reagent for general cell surface labeling. Its high water solubility and proven membrane impermeability make it a go-to choice for many standard applications.

  • This compound is an excellent alternative, particularly in applications where steric hindrance may be a concern. The long, flexible PEG spacer can improve the accessibility of the biotin tag for detection, potentially increasing the signal in downstream applications. The anti-fouling properties of PEG may also help to reduce non-specific binding.

For researchers developing new assays or experiencing issues with steric hindrance or non-specific binding with shorter-chain biotinylation reagents, trialing this compound is recommended. For routine and well-established protocols, Sulfo-NHS-Biotin remains a robust and economical option. Ultimately, empirical testing is often necessary to determine the optimal reagent for a specific application and cell type.

References

Stability Showdown: A Comparative Guide to Biotin-PEG12-NHS Ester and its Alternatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a cornerstone of modern molecular biology. The stability of the labeling reagent in aqueous buffers is a critical parameter that directly impacts the efficiency and reproducibility of conjugation. This guide provides an objective comparison of the aqueous stability of a widely used amine-reactive biotinylation reagent, Biotin-PEG12-NHS ester, with other popular alternatives, supported by experimental data and detailed protocols.

The Contenders: An Overview of Biotinylation Chemistries

The primary focus of this guide is the stability of This compound , an amine-reactive reagent that forms a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.[1] Its polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance.

For a comprehensive comparison, we will evaluate its stability against three major classes of alternative biotinylation reagents:

  • Sulfo-NHS Esters (e.g., Sulfo-NHS-LC-Biotin): These are water-soluble analogs of NHS esters that also react with primary amines. The addition of a sulfonate group on the N-hydroxysuccinimide ring increases their hydrophilicity.[2][3]

  • Maleimides (e.g., Biotin-PEG-Maleimide): These reagents are thiol-reactive and form a stable thioether bond with sulfhydryl groups (e.g., cysteine residues).

  • Click Chemistry Reagents (e.g., Biotin-PEG-TCO/MeTz): This newer class of reagents utilizes bioorthogonal chemistry, where a methyltetrazine (MeTz) moiety reacts specifically with a trans-cyclooctene (B1233481) (TCO) group.[4] This reaction is known for its high speed and specificity.[4]

Head-to-Head Stability: A Data-Driven Comparison

The primary mode of instability for NHS esters in aqueous solutions is hydrolysis, which competes with the desired amine reaction. The rate of this hydrolysis is highly dependent on pH and temperature.

Reagent ClassReactive GroupTarget ResiduepHTemperature (°C)Half-life (Approximate)Key Stability Characteristics
This compound N-Hydroxysuccinimide (NHS) EsterPrimary Amines (e.g., Lysine)7.044-5 hours[4]Susceptible to hydrolysis, which increases with pH. Should be prepared fresh.
8.6410 minutes[4]
Sulfo-NHS Esters Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) EsterPrimary Amines (e.g., Lysine)7.0RTHoursGenerally more stable in aqueous solution than standard NHS esters.[2][5]
9.0RTMinutesIncreased water solubility due to the sulfonate group.
Maleimides Maleimide (B117702)Sulfhydryls (e.g., Cysteine)7.43719 - 337 hours (for retro-reaction)[6]The thioether bond is generally stable, but can undergo a retro-Michael reaction, especially in the presence of other thiols.[3]
Click Chemistry (TCO/MeTz) trans-Cyclooctene (TCO) / Methyltetrazine (MeTz)Bioorthogonal PartnerNeutralRTVery StableThe reagents themselves are stable in aqueous solutions, and the resulting covalent bond is highly stable.[4][7][8]

Note: The half-life data for this compound is based on general NHS ester stability. The PEG linker may have a minor influence on the hydrolysis rate. The half-life for maleimides refers to the stability of the maleimide-thiol adduct, not the hydrolysis of the maleimide group itself.

Experimental Protocols

A detailed understanding of how stability is measured is crucial for interpreting the data. Below are protocols for assessing the stability of NHS esters and a general workflow for biotinylation.

Protocol 1: Assessing the Stability of this compound

This protocol determines the stability of an NHS ester by quantifying the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.

Principle: The hydrolysis of the NHS ester releases NHS, which has a characteristic absorbance at 260 nm. By intentionally hydrolyzing the ester with a strong base and comparing its absorbance to a sample incubated under specific conditions, the percentage of active NHS ester can be determined.[2][5]

Materials:

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Prepare Test Sample: Dilute the stock solution in the amine-free buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the "Test Sample" under the desired conditions (e.g., specific pH, temperature, and time).

  • Initial Absorbance Measurement: Measure the absorbance of the incubated "Test Sample" at 260 nm. Use a blank containing the same concentration of DMF or DMSO in the buffer to zero the spectrophotometer.

  • Base Hydrolysis: To a separate aliquot of the incubated "Test Sample," add a small volume of 0.5-1.0 N NaOH to rapidly hydrolyze the remaining active NHS ester.

  • Final Absorbance Measurement: Immediately measure the absorbance of the base-hydrolyzed sample at 260 nm.

Calculation:

The percentage of remaining active NHS ester can be calculated as follows:

% Active Ester = [(A_final - A_initial) / (A_max - A_blank)] * 100

Where:

  • A_final is the absorbance after base hydrolysis.

  • A_initial is the absorbance after incubation.

  • A_max is the absorbance of a freshly prepared, fully hydrolyzed sample.

  • A_blank is the absorbance of the buffer blank.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the key chemical reaction and experimental workflow.

Hydrolysis_of_Biotin_PEG12_NHS_Ester cluster_products Products Biotin_PEG_NHS This compound Hydrolyzed_Product Biotin-PEG12-Carboxylate Biotin_PEG_NHS->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide (NHS) Water H₂O (Aqueous Solution)

Hydrolysis of this compound in aqueous solution.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Biotin-PEG12-NHS Ester Stock Solution (in DMF/DMSO) Prep_Test Dilute Stock Solution in Aqueous Buffer Prep_Stock->Prep_Test Incubate Incubate under Defined Conditions (pH, Temp, Time) Prep_Test->Incubate Measure_Initial Measure Initial Absorbance (260 nm) Incubate->Measure_Initial Base_Hydrolysis Induce Complete Hydrolysis with NaOH Incubate->Base_Hydrolysis Calculate Calculate Percentage of Active NHS Ester Measure_Initial->Calculate Measure_Final Measure Final Absorbance (260 nm) Base_Hydrolysis->Measure_Final Measure_Final->Calculate

Experimental workflow for assessing NHS ester stability.

Conclusion and Recommendations

The choice of biotinylation reagent should be guided by the specific requirements of the experiment, including the target molecule, desired specificity, and the conditions of the reaction.

  • This compound is a versatile reagent for labeling primary amines. However, its limited stability in aqueous solutions, particularly at neutral to alkaline pH, necessitates that it be prepared fresh and used promptly.

  • Sulfo-NHS Esters offer a more stable and water-soluble alternative for amine labeling, making them a good choice for applications where organic solvents are undesirable.[2]

  • Maleimides are the reagent of choice for specifically targeting sulfhydryl groups. While the resulting thioether bond is generally stable, the potential for a retro-Michael reaction should be considered, especially in environments with high concentrations of free thiols.

  • Click Chemistry Reagents provide the highest degree of stability and specificity. The bioorthogonal nature of the reaction allows for labeling in complex biological media with minimal side reactions, and the reagents themselves are highly stable in aqueous buffers.[4]

For applications demanding high efficiency, reproducibility, and stability, especially in complex biological samples, click chemistry-based biotinylation reagents are a superior choice. However, for routine labeling of purified proteins with accessible primary amines, NHS and Sulfo-NHS esters remain cost-effective and viable options, provided their stability limitations are carefully managed.

References

A Head-to-Head Comparison of Biotinylation Reagents: Characterizing Biotin-PEG12-NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other macromolecules is an indispensable technique for detection, purification, and immobilization. The choice of biotinylation reagent can profoundly influence experimental outcomes. This guide provides an objective comparison of Biotin-PEG12-NHS ester with its common alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific research needs.

Introduction to Amine-Reactive Biotinylation

This compound belongs to the class of N-hydroxysuccinimide (NHS) ester-functionalized biotinylation reagents. These reagents react efficiently with primary amines (-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction, which is most efficient at a pH range of 7-9, results in the formation of a stable amide bond, covalently linking the biotin molecule to the protein. The long, hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer of this compound is designed to enhance the water solubility of the labeled protein and minimize steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin or avidin.

Alternatives to this compound often vary in the length of their spacer arm or the inclusion of charged groups to further increase hydrophilicity. This guide will focus on two key alternatives:

  • Biotin-PEG4-NHS ester: A similar reagent with a shorter PEG spacer arm.

  • Sulfo-NHS-LC-Biotin: A reagent with a long-chain (LC) hydrocarbon spacer and a sulfonate group on the NHS ring, which imparts significant water solubility.

Performance Comparison

The selection of a biotinylation reagent is often guided by factors such as water solubility, the potential for aggregation of the labeled protein, and the efficiency of the biotin-streptavidin interaction in downstream applications.

Physicochemical Properties

The physicochemical properties of the biotinylation reagent itself can have a significant impact on the ease of use and the characteristics of the resulting biotinylated molecule.

PropertyThis compoundBiotin-PEG4-NHS esterSulfo-NHS-LC-Biotin
Molecular Weight ~941.1 g/mol [1][2]~588.7 g/mol [3][4]~556.59 g/mol [5][6]
Spacer Arm Length ~59 Å~29 Å[4][7]~22.4 Å
Water Solubility Soluble in DMSO; PEG spacer enhances aqueous solubility[1][8]10 mg/mL in water[3][4][7]10 mg/mL in water[5]
Key Feature Long, flexible PEG spacer to minimize steric hindrance and improve solubility[8]Hydrophilic PEG spacer reduces aggregation of labeled antibodies[7][9]Sulfonate group provides high water solubility, ideal for reactions without organic solvents[5][10]
Functional Performance

The length and nature of the spacer arm can influence the performance of the biotinylated protein in various applications.

Performance MetricThis compoundBiotin-PEG4-NHS esterSulfo-NHS-LC-Biotin
Reduction of Protein Aggregation The long, hydrophilic PEG chain is expected to significantly reduce aggregation. PEGylation is a known strategy to prevent protein precipitation by rendering aggregates soluble[11]Antibodies labeled with NHS-PEG4-Biotin exhibit less aggregation in solution compared to those with hydrocarbon spacers[4][9]While the reagent is highly water-soluble, the resulting biotinylated protein's aggregation tendency is more dependent on the protein itself and the degree of labeling.
Immunoassay Signal Amplification The longer spacer arm may provide better access for streptavidin binding, potentially leading to higher signal intensity in assays like ELISA. Longer spacer arms have been shown to improve dose-response curves in biotin assays[12]The shorter PEG spacer also reduces steric hindrance compared to no spacer, but may be less effective than a longer spacer in some contexts[7]The choice of biotinylation reagent can affect immunoassay sensitivity by up to an order of magnitude, highlighting the importance of empirical testing[13]
Steric Hindrance The extended PEG12 spacer is designed to minimize steric hindrance, allowing for more efficient binding of bulky streptavidin conjugates[8]The PEG4 spacer provides a flexible connection to reduce steric hindrance[7]The long-chain spacer helps to mitigate steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization and use of biotinylated conjugates. Below are protocols for key experiments.

Protein Biotinylation using NHS Esters

This protocol provides a general workflow for labeling proteins with this compound or its alternatives.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotinylation reagent (e.g., this compound)

  • Anhydrous DMSO or DMF (if the reagent is not water-soluble)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for a suitable buffer like PBS.

  • Reagent Preparation: Immediately before use, dissolve the biotinylation reagent in the appropriate solvent (water for soluble reagents, DMSO/DMF for others) to create a stock solution (e.g., 10 mM).

  • Biotinylation Reaction: Add a 5- to 20-fold molar excess of the biotin reagent stock solution to the protein solution.[14] The optimal molar ratio should be determined empirically for each protein and application.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.

Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Sample Measurement: Add the biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate until the absorbance reading is stable. Measure the absorbance at 500 nm (A₅₀₀ Sample).

  • Calculation: The concentration of biotin can be calculated from the change in absorbance. The molar ratio of biotin to protein is then determined using the known protein concentration.

Quality Control by HPLC

High-Performance Liquid Chromatography (HPLC) is used to assess the purity and aggregation of the biotinylated protein.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column for aggregation analysis or a Reversed-Phase (RP) C4 or C18 column for purity assessment.

  • Appropriate mobile phases (e.g., phosphate (B84403) buffer for SEC; water/acetonitrile with TFA for RP-HPLC)

Procedure:

  • Sample Preparation: Dilute the purified biotinylated protein in the mobile phase.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Elution: Run the appropriate gradient to separate the biotinylated protein from any unconjugated protein or aggregates.

  • Detection: Monitor the elution profile at 280 nm (for protein) or 214 nm (for peptide bonds).

  • Analysis: Compare the chromatogram of the biotinylated protein to that of the unlabeled protein. A shift in retention time and the appearance of new peaks can indicate successful biotinylation. The presence of peaks at earlier retention times in SEC-HPLC indicates aggregation.[15]

Characterization by Mass Spectrometry

Mass spectrometry (MS) can confirm biotinylation and identify the specific sites of modification.

Procedure:

  • In-solution Digestion: The biotinylated protein is denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.

  • Enrichment (Optional): Biotinylated peptides can be enriched using streptavidin-coated beads.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the mass of the biotinylation reagent on lysine residues or the N-terminus confirms biotinylation.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the key experimental processes.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Protein Protein in Amine-Free Buffer (e.g., PBS) Mix Mix Protein and Biotin Reagent Protein->Mix Biotin_Reagent Prepare Biotin-NHS Ester Stock Solution Biotin_Reagent->Mix Incubate Incubate (30-60 min at RT or 2h on ice) Mix->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Remove Excess Biotin (Desalting Column / Dialysis) Quench->Purify Final_Product Purified Biotinylated Protein Purify->Final_Product

Caption: Workflow for protein biotinylation using an NHS ester reagent.

Characterization_Workflow cluster_start cluster_analysis Analysis cluster_results Results Start Purified Biotinylated Protein HABA HABA Assay Start->HABA HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS Result_HABA Degree of Biotinylation HABA->Result_HABA Result_HPLC Purity and Aggregation State HPLC->Result_HPLC Result_MS Confirmation and Site of Labeling MS->Result_MS

Caption: Workflow for the characterization of biotinylated proteins.

Conclusion

The choice between this compound and its alternatives depends on the specific requirements of the experiment. For applications where maximizing the distance between the biotin and the protein is critical to overcome steric hindrance, the long spacer of This compound is advantageous. Biotin-PEG4-NHS ester offers a balance of improved solubility, reduced aggregation, and a moderately long spacer, making it a versatile choice for many applications. When working with proteins that are sensitive to organic solvents or for cell-surface labeling applications, the high water solubility of Sulfo-NHS-LC-Biotin makes it the superior option. Ultimately, empirical testing is recommended to determine the optimal reagent and labeling conditions for achieving the desired performance in any given application.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG12-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance, this document outlines the essential procedures for the proper disposal of Biotin-PEG12-NHS ester, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a trusted partner in your research and development endeavors, we are committed to providing comprehensive support that extends beyond product delivery.

This compound is a valuable tool in bioconjugation and other life science applications. While polyethylene (B3416737) glycol (PEG) itself is generally considered to be of low toxicity and biodegradable, the presence of the N-hydroxysuccinimide (NHS) ester functional group necessitates careful handling and disposal as chemical waste.[1][2] Improper disposal can lead to unintended reactions and potential environmental contamination. This guide provides a clear, step-by-step protocol for the safe management of this compound waste streams.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the product's Safety Data Sheet (SDS) and to be familiar with your institution's specific Environmental Health and Safety (EHS) guidelines.[3] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Key Safety and Disposal Information

The following table summarizes essential information for handling and disposing of this compound.

ParameterInformationSource
Primary Hazards May cause eye, skin, and respiratory tract irritation. The NHS ester is moisture-sensitive and can react with primary amines.General knowledge of NHS esters
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[1]
Storage Store in a cool, dry place, typically at -20°C, and protect from moisture.[3][4][5][3][4][5]
Spill Cleanup For solid spills, avoid generating dust. Moisten with water and collect in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a chemical waste container.[4][4]
General Disposal Principle Dispose of as chemical waste in accordance with federal, state, and local regulations.[4] Do not dispose of down the drain or in regular trash.[1][6][1][4][6]

Disposal Protocol Workflow

The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.

G cluster_0 This compound Waste Generation cluster_1 Disposal Path Waste Identify Waste Type Solid Unused/Expired Solid Waste->Solid Concentrated Concentrated Solution (e.g., in DMSO, DMF) Waste->Concentrated Dilute Dilute Aqueous Solution Waste->Dilute Labware Contaminated Labware (Tips, Tubes, Gloves) Waste->Labware Solid_Waste Collect in Labeled Solid Chemical Waste Container Solid->Solid_Waste Liquid_Waste Collect in Labeled Liquid Chemical Waste Container Concentrated->Liquid_Waste Quench Quench NHS Ester (Optional - Consult EHS) Dilute->Quench Labware->Solid_Waste EHS Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Waste->EHS Liquid_Waste->EHS Quench->Liquid_Waste If approved

Figure 1. Decision workflow for the proper disposal of this compound waste streams.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol provides detailed steps for managing different types of waste containing this compound.

Unused or Expired Solid this compound
  • Do Not Discard in Regular Trash: Solid this compound should never be disposed of in the regular trash.

  • Containerize: Keep the material in its original, sealed vial.

  • Segregate: Place the vial into a designated and clearly labeled solid chemical waste container. The label should include "Hazardous Waste," the chemical name, and any other information required by your institution.

Concentrated Solutions of this compound (e.g., in DMSO, DMF)
  • No Drain Disposal: Never pour concentrated solutions down the drain.[1]

  • Collect Waste: Collect all concentrated stock solutions in a designated, sealed, and labeled liquid chemical waste container. The container material should be compatible with the solvent used.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name, the solvent, and an approximate concentration.

Dilute Aqueous Solutions from Labeling Reactions
  • Consult EHS: Before any drain disposal, you must consult with your institution's EHS department. Some institutions may permit the disposal of very dilute, non-hazardous solutions down the sanitary sewer, but this requires explicit approval.[1]

  • Quenching (Optional - Recommended): The reactivity of the NHS ester can be quenched before collection. To do this, add a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to the solution and allow it to react for at least one hour at room temperature. This will hydrolyze the NHS ester.

  • Collection: After quenching (if performed), collect the solution in a labeled aqueous chemical waste container.

Contaminated Labware and Debris
  • Segregate Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper, should be considered chemical waste.

  • Collect: Place these materials in a designated solid chemical waste container that is clearly labeled.

Final Disposal
  • Storage: Store all waste containers in a designated and secure satellite accumulation area until they are ready for pickup.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste containers. Follow all institutional protocols for waste accumulation, storage, and pickup requests.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. For further information, always refer to the specific Safety Data Sheet for this compound and your local institutional guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling of chemical reagents is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the handling of Biotin-PEG12-NHS ester, a frequently used reagent in bioconjugation. Adherence to these procedures will foster a secure laboratory environment and ensure the integrity of your research.

Understanding the Hazards

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

It is crucial to understand these risks to implement the appropriate safety measures.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE ItemSpecificationPurpose
Gloves Nitrile or latex, disposable. Chemically resistant.To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood to prevent respiratory tract irritation.

Operational Plan: From Receipt to Reaction

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the vial in a cool, dry place at -20°C, protected from moisture.[2] The use of a desiccant is recommended.

  • The reagent is moisture-sensitive, which can lead to hydrolysis of the NHS ester, rendering it inactive.[3]

3.2. Preparation for Use

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3]

  • All handling of the solid reagent should be performed in a chemical fume hood to minimize inhalation of the powder.

  • If a fume hood is not available, wear a NIOSH-approved respirator.

3.3. Weighing and Reconstitution

  • Weigh the desired amount of this compound in a clean, dry container within the fume hood.

  • To reconstitute, dissolve the powder in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3]

  • Prepare the solution immediately before use, as the NHS ester is susceptible to hydrolysis in the presence of moisture.[3] Do not prepare stock solutions for long-term storage.

G cluster_storage Storage and Preparation cluster_handling Handling in Fume Hood cluster_reaction Biotinylation Reaction Receive Receive Shipment Store Store Vial Receive->Store -20°C, desiccated Equilibrate Equilibrate Vial Store->Equilibrate To Room Temp Weigh Weigh Powder Equilibrate->Weigh Reconstitute Reconstitute Reagent Weigh->Reconstitute Anhydrous DMSO/DMF Add_to_Sample Add to Protein/Cell Sample Reconstitute->Add_to_Sample pH 7-9 buffer Incubate Incubate Reaction Add_to_Sample->Incubate Quench_Purify Quench & Purify Incubate->Quench_Purify e.g., Tris buffer, dialysis

3.4. Biotinylation Reaction

  • The NHS ester reacts efficiently with primary amino groups (-NH2) in a pH range of 7-9 to form stable amide bonds.[3]

  • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[4] Phosphate-buffered saline (PBS) is a suitable reaction buffer.

  • The reaction can be incubated at room temperature for 30-60 minutes or on ice for 2 hours.

  • After incubation, the reaction can be quenched using a buffer containing primary amines (e.g., Tris or glycine).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory and environment.

4.1. Unused Reagent

  • Unused solid this compound should be disposed of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations.

  • Do not dispose of the solid reagent in regular trash.

4.2. Liquid Waste

  • Solutions containing this compound should be collected in a designated hazardous waste container.

  • The waste container should be clearly labeled with the contents.

  • Do not pour solutions down the drain.

4.3. Contaminated Materials

  • All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid hazardous waste.

  • Place these materials in a designated, labeled waste bag or container.

G Start Waste Generation Solid_Waste Solid Reagent & Contaminated PPE Start->Solid_Waste Liquid_Waste Unused Solutions Start->Liquid_Waste Hazardous_Container_Solid Designated Hazardous Solid Waste Container Solid_Waste->Hazardous_Container_Solid Hazardous_Container_Liquid Designated Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Container_Liquid Licensed_Disposal Licensed Waste Disposal Service Hazardous_Container_Solid->Licensed_Disposal Hazardous_Container_Liquid->Licensed_Disposal

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill For a small spill of the powder, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated. Wear appropriate PPE during cleanup.

By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, contributing to the advancement of drug development and scientific discovery.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。